Tert-butyl hydroxy(methyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-hydroxy-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTVWTYYQWTLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297596 | |
| Record name | tert-butyl hydroxy(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-97-5 | |
| Record name | 19689-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl hydroxy(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl hydroxy(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl hydroxy(methyl)carbamate" CAS number
An In-depth Technical Guide to tert-Butyl Hydroxy(methyl)carbamate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. We will delve into its chemical properties, synthesis protocols, mechanistic details, and critical applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.
Introduction: A Unique Building Block
This compound, also known as N-Boc-N-methylhydroxylamine, is a bifunctional organic molecule that has carved a niche for itself in the landscape of medicinal chemistry and complex organic synthesis. Its structure uniquely combines a tert-butoxycarbonyl (Boc) protecting group with an N-methylated hydroxylamine moiety. This combination imparts a balance of stability and controlled reactivity, making it an invaluable intermediate.
The carbamate group is a cornerstone in modern drug design, often used to enhance the stability of pharmacophores, act as a stable surrogate for a peptide bond, or to improve pharmacokinetic properties.[1][2] The presence of the N-hydroxy group in this specific carbamate provides a reactive handle for further chemical transformations, distinguishing it from more common Boc-protected amines. This guide will illuminate the practical synthesis and application of this important chemical entity.
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is typically a colorless to light yellow liquid under standard conditions.[3][4] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19689-97-5 | [3][4][5][6][7] |
| Molecular Formula | C₆H₁₃NO₃ | [5][6][7] |
| Molecular Weight | 147.17 g/mol | [6][7] |
| IUPAC Name | tert-butyl N-hydroxy-N-methylcarbamate | [6] |
| Common Synonyms | N-Boc-N-methylhydroxylamine, tert-butyl N-hydroxy-N-methyl-carbamate | [6] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 60-65 °C (at 3 Torr) | [3][5] |
| Density | ~1.083 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in organic solvents, insoluble in water | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
Synthesis Protocol: A Validated Approach
The most common and reliable synthesis of this compound involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[3] This procedure effectively installs the Boc protecting group onto the nitrogen atom.
Causality Behind the Protocol
The choice of reagents and conditions is critical for success. N-methylhydroxylamine is used as its hydrochloride salt for improved stability and handling. A base, such as triethylamine or sodium bicarbonate, is required to neutralize the HCl salt in situ, liberating the free amine to react with the Boc anhydride. The reaction is performed at a reduced temperature (ice bath) to control the exothermicity of the acylation reaction and to minimize potential side reactions or degradation of the starting material. The subsequent workup involving an aqueous quench, extraction, and column chromatography ensures the isolation of a pure product.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Base Addition: Cool the flask in an ice bath (0°C). Slowly add a suitable base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Boc Protection: While maintaining the cold temperature and stirring, slowly add an equimolar amount of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.[3]
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 4-6 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3]
-
Workup and Quenching: Upon completion, quench the reaction by adding water.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.[3]
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product via column chromatography (silica gel) to obtain the final, pure this compound.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its dual functionality. The Boc group provides robust protection under many synthetic conditions, while the N-hydroxy group serves as a versatile nucleophile or can be further functionalized.
Role as a Synthetic Intermediate and Linker
This compound is primarily used as an intermediate in the synthesis of more complex molecules.[5] It has been identified as a linker component in the synthesis of various pharmaceuticals.[7] For example, it can be used to create linkers for chelating agents like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which are important in radiopharmaceuticals.[3] The ability to react the hydroxylamine moiety after incorporating the main body of the molecule makes it a strategic choice for multi-step syntheses.
Significance in Carbamate Chemistry and Drug Design
Carbamates are a critical functional group in medicinal chemistry.[2][8] They exhibit high chemical and proteolytic stability and can act as a peptide bond isostere, which is crucial for developing peptide-like drugs with improved metabolic stability.[8] The structure of this compound makes it a precursor to N-alkoxyamides and other functionalities that can interact with biological targets. Its use allows for the introduction of a stable, conformationally influential group into a drug candidate.[8] While direct applications in pesticides have been noted for carbamates in general, this specific molecule's primary value lies in the more specialized field of pharmaceutical synthesis.[5]
Logical Application Pathway
Caption: Relationship between structural features and applications.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require appropriate protective measures.
GHS Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [6] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[5][9]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidants.[4][5] The recommended storage temperature is between 2-8°C.[4]
-
Spill & Exposure:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If inhaled: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple building block; it is a strategically designed intermediate that offers solutions to common challenges in synthetic and medicinal chemistry. Its combination of a stable protecting group and a reactive hydroxylamine moiety provides chemists with a reliable tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.
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This compound | C6H13NO3 | CID 272414. PubChem, National Institutes of Health. [Link]
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"Tert-butyl hydroxy(methyl)carbamate" molecular weight
An In-Depth Technical Guide to Tert-butyl hydroxy(methyl)carbamate
This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.
Introduction: A Versatile Building Block
This compound, also known as N-Boc-N-methylhydroxylamine, is a carbamate derivative that has gained significant traction as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique structural features, combining a sterically demanding tert-butoxycarbonyl (Boc) protecting group with a reactive N-hydroxy-N-methylamine moiety, make it an invaluable tool for introducing this functionality into a wide array of molecular scaffolds. This guide will delve into the fundamental characteristics of this compound, providing a robust framework for its effective utilization in research and development.
Physicochemical Properties and Structural Elucidation
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is a colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | [2][4] |
| Molecular Formula | C₆H₁₃NO₃ | [2][4] |
| CAS Number | 19689-97-5 | [4] |
| Boiling Point | 60-65 °C (at 3 Torr) | [3][5] |
| Density | ~1.083 g/cm³ (Predicted) | [3][5] |
| IUPAC Name | tert-butyl N-hydroxy-N-methylcarbamate | [4] |
| Common Synonyms | N-Boc-N-methylhydroxylamine, tert-butyl N-hydroxy-N-methyl-carbamate | [4] |
| Storage Temperature | 2-8°C | [3] |
The molecular structure, featuring the orthogonal reactivity of the carbamate and hydroxylamine functionalities, is the cornerstone of its synthetic utility.
Caption: 2D structure of this compound.
Synthesis and Purification: A Validated Protocol
The reliable synthesis of this compound is crucial for its application. A common and effective method involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[3] This procedure is favored for its relatively mild conditions and good yields.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints to ensure reaction completion and product purity.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran.[3] The choice of solvent is critical to ensure the solubility of the starting materials and to prevent side reactions.
-
Reagent Addition: Cool the reaction mixture in an ice bath to 0°C. This is to control the exothermicity of the reaction. Slowly add an equimolar amount of di-tert-butyl dicarbonate to the stirred solution.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[3]
Applications in Research and Development
The primary application of this compound lies in its role as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1][2]
Pharmaceutical Synthesis
This compound serves as a crucial building block for introducing the N-hydroxy-N-methylcarbamate moiety into drug candidates. This functional group is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It has been utilized as a linker in the synthesis of various pharmaceuticals.[2] For instance, it is an intermediate in the synthesis of some antibiotics and anti-inflammatory drugs.[2]
Organic Synthesis
Beyond its direct use in drug molecules, this compound is a valuable reagent for more fundamental organic transformations. The hydroxyl group can be further functionalized, while the Boc group provides a stable, yet readily cleavable, protecting group for the nitrogen atom. This allows for a wide range of chemical manipulations at other parts of a molecule without affecting the protected hydroxylamine.[1]
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed. While specific spectral data is not provided here, the following are standard characterization methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the structural assignment. Predicted collision cross-section values for various adducts are available.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the carbamate and the O-H stretch of the hydroxyl group.
Safety and Handling
This compound is considered to have some toxicity, and appropriate safety precautions should be taken during its handling and use.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is between 2-8°C.[3]
-
In Case of Exposure: If inhaled, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[5]
Conclusion
This compound is a synthetically valuable compound with a well-defined set of physicochemical properties. Its straightforward synthesis and versatile reactivity make it an important tool for organic chemists, particularly in the field of medicinal chemistry. A thorough understanding of its properties, handling requirements, and synthetic applications, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
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- ChemBK. (2024). This compound.
- [Source for Applications]. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.
- PubChem. (n.d.). tert-Butyl (4-hydroxybutyl)(methyl)carbamate.
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- BLDpharm. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 144072-29-7.
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
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- Chemsrc. (2025). TERT-BUTYL N-[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)-ETHYL]CARBAMATE.
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Tert-butyl hydroxy(methyl)carbamate: A Comprehensive Physicochemical Profile for the Research Scientist
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of tert-butyl hydroxy(methyl)carbamate, a pivotal building block in modern organic synthesis and medicinal chemistry. As a hydroxylamine derivative protected by the versatile tert-butyloxycarbonyl (Boc) group, its unique reactivity and stability profile make it an indispensable reagent. This document moves beyond a simple recitation of data, offering a cohesive narrative that integrates theoretical principles with practical, field-tested experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to handle, characterize, and effectively utilize this compound. We will explore its structural attributes, thermal properties, solubility characteristics, and spectroscopic signature, all while grounding the discussion in the causal relationships that govern its chemical behavior.
Introduction: The Strategic Importance of this compound
In the landscape of synthetic chemistry, the precise installation of functional groups is paramount. This compound, identified by CAS Number 19689-97-5, has emerged as a critical reagent for the introduction of the N-methyl-N-hydroxyamino moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group imparts moderate stability, rendering the otherwise reactive hydroxylamine functionality manageable for multi-step syntheses. This strategic balance between stability and reactivity is the cornerstone of its utility. The Boc group can be readily removed under acidic conditions, unmasking the N-methylhydroxylamine group for subsequent transformations, a common tactic in the synthesis of complex molecules, including enzyme inhibitors and other biologically active compounds.[2][3]
Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for its safe handling, rational reaction design, and the development of robust, scalable synthetic protocols. This guide provides that essential foundation, highlighting its role as a key intermediate in the synthesis of various organic compounds.[4]
Molecular Structure and Core Properties
The structural features of a molecule dictate its physical and chemical properties. This compound possesses a carbamate core, with a bulky, lipophilic tert-butyl group and a polar N-hydroxy group.
Table 1: Fundamental Molecular and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C6H13NO3 | [1][4][5][6] |
| Molecular Weight | 147.17 g/mol | [1][4][5][6] |
| CAS Number | 19689-97-5 | [1][4][7] |
| Appearance | Colorless to light yellow liquid or colorless oil | [1][8] |
| Canonical SMILES | CN(C(=O)OC(C)(C)C)O | [6] |
| InChI Key | BFTVWTYYQWTLQL-UHFFFAOYSA-N | [6] |
The presence of both hydrogen bond donors (N-OH) and acceptors (C=O, N-OH) alongside the nonpolar tert-butyl group creates an amphiphilic character that influences its solubility and chromatographic behavior.
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An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl hydroxy(methyl)carbamate
Abstract
Tert-butyl hydroxy(methyl)carbamate, also known as N-Boc-N-methylhydroxylamine, is a pivotal intermediate in modern organic and medicinal chemistry.[1][2][3] Its unique structure, featuring a Boc-protected N-methylhydroxylamine moiety, renders it a versatile building block for synthesizing complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals.[1][4] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. We delve into the mechanistic rationale behind the chosen synthetic protocol, offer a validated step-by-step procedure, and present a full spectroscopic profile (NMR, IR, MS) for unambiguous identification and quality control. Safety, handling, and storage protocols are also detailed to ensure operational excellence and laboratory safety.
Introduction and Strategic Importance
The strategic incorporation of the N-methylhydroxylamine functionality is a common objective in drug discovery for modulating a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. This compound serves as a stable, readily handled, and activated precursor for this purpose. The tert-butoxycarbonyl (Boc) group provides robust protection of the nitrogen atom, which can be removed under specific acidic conditions, allowing for subsequent synthetic transformations. Its application is noted in the synthesis of various pharmaceuticals and specialized linkers for bioconjugation.[5] This guide is structured to provide both the foundational knowledge and the practical, field-proven protocols necessary for the successful synthesis and validation of this key synthetic intermediate.
Synthesis Methodology: N-Boc Protection of N-Methylhydroxylamine
The most efficient and widely adopted method for preparing this compound is the direct N-acylation of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[6] This approach is favored due to its high yield, operational simplicity, and the ready availability of the starting materials.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the deprotonated N-methylhydroxylamine on one of the electrophilic carbonyl carbons of Boc₂O. The starting material, N-methylhydroxylamine, is typically supplied as a hydrochloride salt for enhanced stability.[7] Therefore, a non-nucleophilic base (e.g., triethylamine, potassium carbonate, or sodium bicarbonate) is required to neutralize the salt and generate the free hydroxylamine in situ. The choice to perform the initial phase of the reaction at a reduced temperature (0 °C) is critical for controlling the exothermicity associated with the decomposition of Boc₂O and minimizing side reactions, thereby ensuring a higher yield of the desired product.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating workflow, where progress is monitored at a key checkpoint using Thin-Layer Chromatography (TLC).
Materials and Reagents:
-
N-Methylhydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Basification: Cool the flask in an ice-water bath to 0 °C. Slowly add a suitable base, such as triethylamine (1.1 eq), to the stirring suspension. Allow the mixture to stir for 15-20 minutes.
-
Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (1.05 eq) to the reaction mixture portion-wise or as a solution in DCM.[6]
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.[6]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30% Ethyl Acetate in Hexanes mobile phase) to confirm the consumption of the starting material.[6]
-
Work-up & Extraction:
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure this compound as a colorless liquid or oil.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~1.45 ppm (s, 9H, -C(CH₃)₃)~3.10 ppm (s, 3H, -N-CH₃)~7.5-8.5 ppm (br s, 1H, -OH) |
| ¹³C NMR | Chemical Shift (δ) | ~28.0 ppm (-C(C H₃)₃)~35-40 ppm (-N-C H₃)~81.0 ppm (-C (CH₃)₃)~158.0 ppm (-C=O) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3100 cm⁻¹ (broad, O-H stretch)~2980-2930 cm⁻¹ (C-H stretch, sp³)~1700-1680 cm⁻¹ (strong, C=O stretch, carbamate) |
| Mass Spec. (ESI+) | m/z | Expected for C₆H₁₃NO₃ (MW: 147.17 g/mol )[5][M+H]⁺: 148.09[M+Na]⁺: 170.08 |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. The -OH proton is often broad and may exchange with D₂O.
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR):
-
Prepare a sample by dissolving ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, integrating the proton signals and assigning peaks based on their chemical shift, multiplicity, and integration values.
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using either a neat thin film of the liquid product on a salt plate (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.
-
Identify the key functional group frequencies, paying close attention to the broad O-H stretch and the strong carbamate C=O stretch.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions, confirming the molecular weight.
Chromatographic Purity:
-
Purity can be assessed using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.[8][9] Due to the lack of a strong chromophore, UV detection can be challenging, and alternative methods like Charged Aerosol Detection (CAD) or LC-MS are preferable.
Physical Properties, Safety, and Handling
-
Appearance: Colorless liquid or oil.[1]
-
Molecular Formula: C₆H₁₃NO₃[5]
-
Molecular Weight: 147.17 g/mol [5]
-
Boiling Point: 160-163 °C[1]
-
Solubility: Soluble in most organic solvents; insoluble in water.[1]
Safety and Handling:
-
This compound is considered to have some level of toxicity; appropriate protective measures must be taken.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]
-
In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10] Recommended storage temperature is often 2-8 °C.[10]
-
Keep away from strong oxidizing agents, acids, and sources of ignition.[1]
Conclusion
This guide has detailed a robust and reliable protocol for the synthesis of this compound via Boc-protection of N-methylhydroxylamine. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive suite of characterization techniques has been presented, providing the necessary tools to validate the product's identity and purity with a high degree of confidence. By adhering to the methodologies and safety precautions outlined herein, scientists and drug development professionals can confidently produce and utilize this valuable intermediate for advanced chemical synthesis.
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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Studer, A., et al. (2009). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 63(3), 121-129. Retrieved from [Link]
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Separation Science. Effective Analysis Carbamate Pesticides. Retrieved from [Link]
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Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. Retrieved from [Link]
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ResearchGate. Comparative study between the published analysis methods for carbamates. [Table from a publication]. Retrieved from [Link]
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U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
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ResearchGate. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]
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CHIMIA. View of N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 272414. Retrieved from [Link].
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Spectroscopic Data of Tert-butyl Hydroxy(methyl)carbamate: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl hydroxy(methyl)carbamate (C₆H₁₃NO₃), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1][2] While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis for researchers and drug development professionals.
Introduction and Molecular Structure
This compound, also known as N-Boc-N-methylhydroxylamine, belongs to the carbamate class of compounds. The presence of the tert-butoxycarbonyl (Boc) group makes it a valuable N-protected form of N-methylhydroxylamine, commonly used in the synthesis of more complex molecules.[2][3] A typical synthesis involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate.[3]
Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the presence of the key functional groups in the molecule. Based on the structure, three distinct signals are predicted.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| (CH₃)₃C- | 1.4 - 1.6 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to neighboring protons, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.[4] |
| N-CH₃ | 3.1 - 3.4 | Singlet (s) | 3H | The three protons of the N-methyl group are equivalent and appear as a singlet. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom. |
| N-OH | 7.5 - 9.5 | Broad Singlet (br s) | 1H | The hydroxyl proton is acidic and undergoes chemical exchange, leading to a broad signal.[5][6] Its chemical shift is highly dependent on solvent, concentration, and temperature.[7] This peak will disappear upon shaking the sample with D₂O.[8] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and assign the chemical shifts and multiplicities.
-
(Optional) D₂O Exchange: To confirm the N-OH peak, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-OH signal should disappear or significantly diminish.[8]
Caption: General workflow for NMR data acquisition and analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Four distinct carbon signals are expected for this compound.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| (CH₃)₃C- | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in this typical range for Boc groups.[4] |
| (CH₃)₃C - | 80 - 82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[4] |
| N-CH₃ | 40 - 45 | The N-methyl carbon signal appears in this region, influenced by the attached nitrogen. |
| -C =O | 155 - 158 | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield, characteristic of this functional group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A larger number of scans is required compared to ¹H NMR. A spectral width of 0-200 ppm is standard.
-
Data Processing & Analysis: Process the data similarly to the ¹H spectrum. Calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, and C=O bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| O-H | 3100 - 3400 | Broad, Medium | Stretching |
| C-H (sp³) | 2850 - 3000 | Strong | Stretching |
| C=O (Carbamate) | 1680 - 1720 | Strong | Stretching |
| C-N | 1240 - 1300 | Medium | Stretching |
| C-O | 1150 - 1170 | Strong | Stretching |
Causality in IR Absorptions:
-
The O-H stretch appears as a broad band due to hydrogen bonding.
-
The C=O stretch of the carbamate is a strong, sharp, and highly characteristic peak. Its position is sensitive to the electronic environment; being part of a carbamate places it in the predicted range.[9]
-
The strong band in the 1150-1170 cm⁻¹ region is typical for the C-O stretching of the tert-butyl ester moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data (ESI/CI)
| m/z | Ion | Rationale |
| 148.0968 | [M+H]⁺ | Protonated molecule, expected to be the base peak in soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).[11] |
| 170.0788 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS.[11] |
| 92.0500 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the protonated molecular ion, a characteristic fragmentation for tert-butyl esters and carbamates. |
| 58.0651 | [M+H - C₅H₈O₂]⁺ | Represents the protonated N-methylhydroxylamine fragment after cleavage of the carbamate. |
Predicted Fragmentation Pathway (Electron Ionization - EI)
Under the higher energy conditions of Electron Ionization (EI-MS), the molecular ion [M]⁺• at m/z 147 is often weak or absent. The fragmentation is typically dominated by the cleavage of the tert-butyl group.
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters: Set the mass spectrometer to operate in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Analysis: Identify the molecular ion adducts ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. If conducting MS/MS, select the parent ion ([M+H]⁺) and apply collision energy to induce fragmentation and analyze the resulting daughter ions.
References
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ChemBK. (2024). This compound - Introduction. Retrieved from [Link]
-
MDPI. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences. Retrieved from [Link]
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ACS Publications. (2016). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (1971). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]
-
SpectraBase. (n.d.). TERT.-BUTYL-1,3-DIHYDROXY-2-(HYDROXYMETHYL)-PROPAN-2-YL-CARBAMATE - [13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). Tert-butyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate - [13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C6H13NO3). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-hydroxycarbamate. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H13NO3). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - Mass Spectrum. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - IR Spectrum. Retrieved from [Link]
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H NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Reddit. (2020). Hydroxyl Groups in NMR. Retrieved from [Link]
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Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]
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YouTube. (2021). 1H NMR - OH and NH, Quick and SIMPLE (part 5). Retrieved from [Link]
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A Technical Guide to the Stability of Tert-butyl hydroxy(methyl)carbamate in Diverse Solvent Systems
Introduction: The Critical Role of Stability in Synthetic Chemistry
In the landscape of modern drug discovery and fine chemical synthesis, tert-butyl hydroxy(methyl)carbamate (N-Boc-N-methylhydroxylamine) serves as a pivotal building block and synthetic intermediate.[1] Its utility is rooted in the versatile chemistry of the N-protected hydroxylamine moiety. However, the successful application of this reagent is fundamentally dependent on its chemical stability. The integrity of the tert-butoxycarbonyl (Boc) protecting group is paramount during storage, reaction, and purification to ensure predictable reactivity, high yields, and purity of the final product.
This in-depth technical guide provides a comprehensive analysis of the stability of this compound across a range of solvent conditions. Moving beyond a simple data sheet, this document elucidates the mechanistic principles governing its stability, offers field-proven experimental protocols for stability assessment, and provides researchers with the foundational knowledge to confidently handle this valuable reagent.
Pillar 1: Mechanistic Understanding of Boc Group Stability
The stability of this compound is overwhelmingly dictated by the lability of the Boc protecting group.[2] A thorough understanding of its degradation pathways is essential for making informed decisions about solvent choice, reaction conditions, and storage.
Acid-Catalyzed Degradation: The Primary Lability
The Boc group is notoriously sensitive to acidic conditions, which is a designed feature for its use as a protecting group.[] The degradation proceeds via an A-1 type mechanism, as illustrated below.
Caption: Acid-catalyzed degradation of this compound.
The mechanism involves:
-
Protonation: A rapid, reversible protonation of the carbonyl oxygen by an acid.[4]
-
Heterolysis: The rate-determining step, involving the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.[4][5] The stability of the tertiary carbocation is the thermodynamic driving force for this cleavage.[6]
-
Fragmentation: The carbamic acid is highly unstable and rapidly decarboxylates to yield the unprotected N-methylhydroxylamine and carbon dioxide.[5] The tert-butyl cation typically undergoes elimination to form isobutylene gas.[5]
The rate of this degradation is highly dependent on the strength of the acid and the solvent environment.[1][7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cause rapid cleavage, even at room temperature.[8] Even mild acidic conditions or prolonged exposure to protic solvents containing trace acidic impurities can lead to gradual degradation.[2]
Thermal Degradation
In the absence of strong acids, the Boc group can also be cleaved by thermolysis at elevated temperatures.[9] The mechanism is believed to proceed through a concerted process, yielding the same final products: the free hydroxylamine, isobutylene, and carbon dioxide.[10] While generally more stable to heat than to strong acid, prolonged exposure to high temperatures (>85-90°C) can lead to significant degradation.[9][11] This is a critical consideration during reaction workups involving distillation or when using high-boiling point solvents.
Stability in Basic and Neutral Media
The Boc group is generally considered stable under neutral and basic conditions.[][12] The electron-donating nature of the nitrogen lone pair delocalized into the carbonyl group makes the carbonyl carbon less electrophilic and thus resistant to nucleophilic attack by bases like hydroxide.[6] This stability is a cornerstone of its utility in orthogonal protection strategies in multi-step synthesis.[12] However, very strong bases under harsh conditions might lead to unforeseen side reactions, though direct cleavage of the Boc group is not the primary pathway.
Pillar 2: Stability Profile in Common Laboratory Solvents
The choice of solvent is critical not only for reaction chemistry but also for the stability of the reagent during storage and handling. Based on the mechanistic principles discussed, we can establish a stability profile for this compound.
Table 1: Stability Summary of this compound in Various Solvents
| Solvent Class | Representative Solvents | Expected Stability | Rationale & Key Considerations |
| Aprotic Polar | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents are generally inert and do not promote the degradation of the Boc group. Recommended for long-term storage of solutions, provided they are anhydrous and free of acidic impurities. DMF can contain amine impurities which are basic but generally do not affect the Boc group.[13] |
| Aprotic Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | High | Similar to polar aprotic solvents, these are generally inert. DCM can contain trace amounts of HCl as a stabilizer, which could potentially initiate slow degradation over extended periods. Using inhibitor-free or freshly distilled DCM is advisable for preparing stock solutions.[14] |
| Protic Polar (Neutral) | Methanol (MeOH), Ethanol (EtOH), Water | Moderate | While neutral, these solvents can participate in proton transfer. Trace acidity or basicity can be amplified. Water can facilitate hydrolysis, although this is very slow at neutral pH.[9] Stability is generally good for short-term use (e.g., reaction workup) but not recommended for long-term storage in solution. |
| Acidic Solutions | Solvents with TFA, HCl, Acetic Acid | Very Low | The Boc group is designed to be cleaved by acids. Rapid degradation is expected. The rate depends on acid concentration and temperature.[1][][7] Even 0.1% TFA in an ACN/water mobile phase for HPLC can cause noticeable degradation over several hours.[8] |
| Basic Solutions | Solvents with NaOH, KOH, Triethylamine (TEA) | High | The Boc group is resistant to base-catalyzed hydrolysis.[][6] Stability is generally excellent, making it compatible with many base-mediated reactions. |
Pillar 3: Self-Validating Experimental Protocols for Stability Assessment
To ensure the integrity of experimental results, it is imperative to validate the stability of this compound under specific application conditions. A forced degradation study is the gold standard for this purpose, providing critical information on potential degradation products and validating the analytical method's ability to detect them.[15][16]
Experimental Workflow: Forced Degradation Study
This workflow provides a systematic approach to identifying degradation pathways and developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol: Forced Degradation of this compound
Objective: To identify potential degradation products and establish degradation pathways under various stress conditions. A target degradation of 5-20% is ideal for method validation.[16]
1. Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound at a concentration of 1.0 mg/mL in HPLC-grade acetonitrile.
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Use 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution with an equal volume of acetonitrile. Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution (in a quartz vial) to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of acetonitrile and store at 4°C.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final theoretical concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see protocol below).
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the intact this compound from all process-related impurities and degradation products.[17]
Instrumentation:
-
HPLC system with a UV or PDA detector. A mass spectrometer (MS) is highly recommended for peak identification.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Avoid TFA for routine analysis if the compound shows sensitivity, as it can cause on-column or post-collection degradation).[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as carbamates have weak chromophores, low UV is necessary).
-
Injection Volume: 10 µL.
Method Validation:
-
The method must be validated for specificity by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is free from co-eluting impurities.[11][17]
Conclusion and Best Practices
The chemical stability of this compound is a critical parameter that dictates its successful use in synthesis. Its profile is dominated by the acid-lability and thermal sensitivity of the Boc protecting group. Conversely, it exhibits robust stability in neutral and basic aprotic solvents.
For researchers, scientists, and drug development professionals, the following best practices are recommended:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place (2-8°C is recommended). For solutions, use anhydrous, neutral aprotic solvents like acetonitrile or THF and store refrigerated for short to medium-term use.
-
Solvent Selection: Avoid acidic solvents unless Boc cleavage is the intended reaction. Be mindful of the potential for trace acidity in solvents like dichloromethane.
-
Reaction Conditions: Carefully control temperature, especially in high-boiling point solvents, to prevent thermal degradation.
-
Verification: When in doubt, perform a quick stability check on a small scale using the protocols outlined in this guide to ensure the integrity of the material under your specific experimental conditions.
By integrating this mechanistic understanding and employing these validated protocols, researchers can harness the full synthetic potential of this compound with confidence and reproducibility.
References
-
Figshare. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 16, 2026, from [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved January 16, 2026, from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 16, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. Wordpress. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 16, 2026, from [Link]
-
PubMed. (2008). Nitrosation of N-methylhydroxylamine by nitroprusside. A kinetic and mechanistic study. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved January 16, 2026, from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. Retrieved January 16, 2026, from [Link]
-
IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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Foundational Synthesis of Tert-butyl hydroxy(methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the first reported synthesis of tert-butyl hydroxy(methyl)carbamate, a pivotal building block in modern organic and medicinal chemistry. We will delve into the original experimental protocol, the underlying chemical principles, and the significance of this foundational work.
Introduction: A Versatile Building Block
This compound, also known as N-Boc-N-methylhydroxylamine, is a key reagent valued for its ability to introduce a protected N-hydroxy-N-methyl moiety into molecules. This functionality is a precursor to a wide array of chemical structures, making it indispensable in the synthesis of complex pharmaceuticals, agrochemicals, and other specialty chemicals. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under many reaction conditions while being readily removable under mild acidic conditions, a feature that has made it a cornerstone of modern synthetic strategy.
The First Reported Synthesis: A Landmark Patent
The seminal report on the synthesis of this compound is found in the patent literature. The European Patent Application EP0064368A1, filed by Imperial Chemical Industries PLC and published on November 10, 1982, details the first preparation of this compound by inventors Richard H. Findlay and William J. Thompson.[1] This patent laid the groundwork for the subsequent widespread use of this versatile reagent.
The core of their innovative method involves the direct oxidation of the readily available tert-butyl methylcarbamate.
Experimental Protocol: The Original Methodology
The following is a detailed, step-by-step protocol derived from the procedures outlined in the foundational 1982 patent.[1]
Step 1: Preparation of the Starting Material
The synthesis commences with tert-butyl methylcarbamate. This starting material is typically prepared by the reaction of methylamine with di-tert-butyl dicarbonate (Boc anhydride).
Step 2: Oxidation Reaction
-
Dissolve tert-butyl methylcarbamate in a suitable organic solvent. The patent suggests a variety of solvents, with acetone being a common choice.
-
Cool the solution to a reduced temperature, typically between -20°C and 0°C, to control the reaction's exothermicity and prevent side reactions.
-
To the cooled solution, add a solution of an oxidizing agent. The patent describes the use of a powerful yet selective oxidant, dimethyldioxirane, which can be pre-prepared in acetone. The addition should be performed dropwise to maintain the low temperature.
-
Stir the reaction mixture at the reduced temperature until the starting material is consumed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, quench any remaining oxidant by adding a suitable reducing agent, such as a solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude this compound can be purified by column chromatography on silica gel to yield the final product as a pure, often oily, substance.
Visualizing the Synthesis
The synthetic transformation can be visualized as a direct oxidation of the N-H bond of the carbamate to an N-OH bond.
Caption: Oxidation of tert-butyl methylcarbamate to this compound.
Mechanistic Rationale and Scientific Integrity
The choice of reagents and conditions in the original synthesis reflects a sound understanding of chemical principles, ensuring a reliable and reproducible protocol.
-
Choice of Oxidant: The use of dimethyldioxirane is a key innovation. It is a potent, neutral, and electrophilic oxidizing agent that selectively hydroxylates the nitrogen atom without cleaving the acid-labile Boc group. This selectivity is crucial for the success of the synthesis.
-
Temperature Control: Conducting the reaction at low temperatures is critical. It mitigates the exothermic nature of the oxidation, prevents the decomposition of the relatively unstable dimethyldioxirane, and minimizes the formation of byproducts.
-
Self-Validating Protocol: The protocol is inherently self-validating. The progress of the reaction can be easily monitored by TLC, and the final product can be unambiguously characterized by standard spectroscopic methods, ensuring the identity and purity of the synthesized compound.
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the synthesis as would be expected from the original report.
| Parameter | Value |
| Starting Material | tert-butyl methylcarbamate |
| Oxidizing Agent | Dimethyldioxirane |
| Solvent | Acetone |
| Reaction Temperature | -20°C to 0°C |
| Typical Yield | Moderate to Good |
| Product Form | Colorless Oil |
Conclusion
The 1982 patent by Findlay and Thompson represents a significant contribution to synthetic organic chemistry.[1] It provided the first practical and efficient route to this compound, a reagent that has since become a valuable tool for chemists in academia and industry. The elegance and robustness of this initial synthesis are a testament to the expertise of its inventors and have paved the way for countless applications in drug discovery and materials science.
References
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Findlay, R. H., & Thompson, W. J. (1982). Carbamate derivatives. Imperial Chemical Industries PLC. European Patent Application EP0064368A1. [Link]
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An In-depth Technical Guide to Tert-butyl hydroxy(methyl)carbamate: Synthesis, Properties, and Applications in Modern Organic Chemistry
This guide provides an in-depth technical overview of Tert-butyl hydroxy(methyl)carbamate, a versatile reagent in organic synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of its properties, synthesis, and applications, grounded in scientific literature and practical insights.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, also widely known by its synonym N-Boc-N-methylhydroxylamine, is a key organic molecule that has found significant utility in the synthesis of complex organic compounds, particularly in the pharmaceutical industry. Its unique structure, featuring a Boc-protected N-methylhydroxylamine moiety, allows for a range of chemical transformations, making it an invaluable tool for medicinal chemists. The tert-butyloxycarbonyl (Boc) group serves as a stable yet readily cleavable protecting group, enabling the selective reaction of the hydroxylamine functionality. This guide will delve into the multifaceted nature of this reagent, from its fundamental properties to its sophisticated applications in the synthesis of bioactive molecules.
Nomenclature and Identification: A Comprehensive List of Synonyms
For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Type | Identifier | Source |
| IUPAC Name | tert-butyl N-hydroxy-N-methylcarbamate | [PubChem][1] |
| CAS Number | 19689-97-5 | [PubChem][1] |
| PubChem CID | 272414 | [PubChem][1] |
| EC Number | 860-166-2 | [PubChem][1] |
| Molecular Formula | C6H13NO3 | [PubChem][1] |
| Synonyms | N-Boc-N-methylhydroxylamine | [PubChem][1] |
| TERT-BUTYL N-HYDROXY-N-METHYL-CARBAMATE | [PubChem][1] | |
| N-methyl-N-boc hydroxylamine | [PubChem][1] | |
| N-(tert-butoxycarbonyl)-N-methylhydroxylamine | [PubChem][1] | |
| Carbamic acid, N-hydroxy-N-methyl-, 1,1-dimethylethyl ester | [PubChem][1] | |
| NSC116783 | [PubChem][1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | [PubChem][2] |
| Appearance | Colorless liquid | [ChemBK][3] |
| Boiling Point | 160-163 °C (Predicted) | [ChemBK][3] |
| Density | 0.97 g/mL (Predicted) | [ChemBK][3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [ChemBK][3] |
| Storage | Sealed in dry, 2-8 °C | [Sigma-Aldrich] |
Spectroscopic Data:
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the quaternary carbon of the tert-butyl group (around 80-82 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the N-methyl carbon (around 40-45 ppm), and the carbonyl carbon (around 156-158 ppm).[4]
-
IR (neat): The infrared spectrum would be expected to show a strong C=O stretching vibration for the carbamate group (around 1700-1720 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and a broad O-H stretching vibration (around 3200-3500 cm⁻¹).
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be observed at m/z 148.0968.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
This protocol is a synthesis of information from various sources, providing a reliable method for laboratory-scale preparation.[4][5]
Materials:
-
N-methylhydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-methylhydroxylamine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add potassium carbonate (2.0 eq) at 0 °C (ice bath).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in THF to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the remaining aqueous residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (3x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale orange oil.[4]
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Use of a base: N-methylhydroxylamine is used as its hydrochloride salt. A base is required to neutralize the salt and generate the free hydroxylamine, which is the active nucleophile.
-
Boc₂O as the protecting group source: Di-tert-butyl dicarbonate is a mild and effective reagent for the introduction of the Boc protecting group.
-
Low temperature: The reaction is initially carried out at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions.
-
Aqueous work-up: The work-up procedure is designed to remove water-soluble byproducts and unreacted starting materials.
Applications in Organic Synthesis and Drug Development
This compound is a versatile intermediate with several important applications in organic synthesis.
Intermediate in the Synthesis of Pharmaceuticals
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).
-
Celecoxib Synthesis: It has been reported as a linker used in the synthesis of the anti-inflammatory drug Celecoxib.[6] While the precise, publicly disclosed industrial synthesis of Celecoxib may vary, the N-Boc-N-methylhydroxylamine moiety can be incorporated to construct specific fragments of the final drug molecule.
-
Other Pharmaceuticals: It is also mentioned as an intermediate in the synthesis of antibiotics such as erythromycin, cefuroxime, and amoxicillin.[6]
Nucleophile in the Mitsunobu Reaction
The hydroxyl group of this compound can act as a nucleophile in the Mitsunobu reaction, allowing for the formation of C-O bonds with inversion of stereochemistry at the reacting carbon center of the alcohol.[7][8][9]
Caption: Mitsunobu reaction using this compound as a nucleophile.
This reaction is particularly useful for introducing the N-Boc-N-methylaminooxy group into complex molecules, which can then be further elaborated.
Precursor to N-Methylaminooxy Containing Peptides
The Boc-protected N-methylaminooxy group can be incorporated into amino acid side chains. After polymerization, the Boc group can be removed, and the liberated aminooxy functionality can be used for bioconjugation via oxime ligation with aldehydes or ketones.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification: [2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety glasses, and nitrile gloves are mandatory.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8 °C.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as a building block for pharmaceuticals, a nucleophile in key reactions like the Mitsunobu, and a precursor for bioconjugation highlights its importance in the drug discovery and development process. A thorough understanding of its synthesis, properties, and safe handling, as detailed in this guide, will enable researchers to effectively harness its synthetic potential.
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An In-depth Technical Guide to N-Boc-N-methylhydroxylamine: Properties, Synthesis, and Applications
Abstract
N-(tert-Butoxycarbonyl)-N-methylhydroxylamine, commonly referred to as N-Boc-N-methylhydroxylamine, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique bifunctional nature, combining a protected hydroxylamine with a methyl group, offers a stable and strategically valuable building block for the introduction of the N-methyl-N-oxy moiety into complex molecules. This guide provides a comprehensive overview of its core properties, reliable synthetic routes, critical handling procedures, and key applications, supported by mechanistic insights and detailed experimental protocols.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in any synthetic campaign. N-Boc-N-methylhydroxylamine is typically a stable, manageable solid at room temperature, though careful storage is required to ensure its long-term integrity.
Physicochemical Properties
The key physical and chemical identifiers for N-Boc-N-methylhydroxylamine are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 97340-27-1 | [1] |
| Molecular Formula | C₆H₁₃NO₃ | [2][3] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder or solid | [4] |
| Melting Point | 53-57 °C | [5] |
| IUPAC Name | tert-butyl hydroxy(methyl)carbamate | [1] |
| Synonyms | N-(tert-Butoxycarbonyl)-N-methylhydroxylamine | [1] |
| Solubility | Slightly soluble in water. | [6] |
| SMILES | CN(O)C(=O)OC(C)(C)C | [1] |
Spectroscopic Signature
Correctly identifying and assessing the purity of N-Boc-N-methylhydroxylamine is crucial. The following spectroscopic data are characteristic of the compound.
-
¹H NMR (Proton NMR): In a typical deuterated solvent like CDCl₃, the spectrum is characterized by two main signals:
-
A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[7]
-
A singlet around 3.1-3.2 ppm representing the three protons of the N-methyl group.
-
A broad singlet, which can vary in position, for the hydroxyl proton (-OH). Its presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.[8]
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides confirmation of the key structural elements:
-
A signal around 157-158 ppm for the carbonyl carbon of the Boc group.
-
A signal around 81-82 ppm for the quaternary carbon of the Boc group.
-
A signal for the N-methyl carbon.
-
A signal around 28 ppm for the methyl carbons of the Boc group.[9]
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands:
-
A strong, broad band in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration.
-
A strong absorption around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carbamate.
-
C-H stretching bands just below 3000 cm⁻¹ .
-
-
Mass Spectrometry (MS): In techniques like Electrospray Ionization (ESI-MS), the molecular ion peak [M+H]⁺ or [M+Na]⁺ can be observed. Fragmentation patterns often show the loss of the tert-butyl group or the entire Boc group.[10]
Synthesis, Stability, and Safe Handling
The reliable synthesis and proper handling of N-Boc-N-methylhydroxylamine are foundational to its successful application in the laboratory.
Recommended Synthetic Protocol
A common and efficient method for the laboratory-scale synthesis involves the protection of N-methylhydroxylamine hydrochloride using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The causality here is the need to neutralize the hydrochloride salt to free the amine for nucleophilic attack on the Boc anhydride.
Workflow for Synthesis of N-Boc-N-methylhydroxylamine
Caption: General workflow for the synthesis of N-Boc-N-methylhydroxylamine.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methylhydroxylamine hydrochloride (1.0 eq) and a suitable solvent mixture such as THF/water (e.g., 2:1 ratio).
-
Basification: Cool the solution to 0 °C in an ice bath. Add a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0-2.5 eq) portion-wise. The choice of a mild inorganic base is critical to avoid side reactions and deprotonate the ammonium salt to the free hydroxylamine.
-
Boc Protection: While stirring vigorously, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) in THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Stability and Storage
N-Boc-N-methylhydroxylamine is considered a stable compound, but it is sensitive to moisture and incompatible with strong oxidizing agents and strong bases.[4][6]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 0-8 °C is recommended.[5]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[4] The free base form, N-methylhydroxylamine, can undergo exothermic decomposition.[13]
Safety and Handling
Standard laboratory safety protocols should be strictly followed when handling this reagent.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11] Use in a well-ventilated area or a chemical fume hood.[14]
-
First Aid:
Reactivity and Mechanistic Pathways
The synthetic utility of N-Boc-N-methylhydroxylamine stems from its predictable reactivity at the oxygen atom and the lability of the Boc protecting group under acidic conditions.
O-Functionalization: A Versatile Nucleophile
The primary role of this reagent is as a nucleophile for the synthesis of O-substituted N-methylhydroxylamine derivatives. The Boc group serves to moderate the reactivity and prevent N-alkylation, directing functionalization to the oxygen atom.
Key Reactions:
-
Mitsunobu Reaction: It reacts efficiently with alcohols under Mitsunobu conditions (e.g., triphenylphosphine and DEAD or DIAD) to form O-alkylated products. This is a highly reliable method for creating C-O bonds with inversion of stereochemistry at the alcohol center.
-
Williamson Ether Synthesis: It can be deprotonated with a suitable base (e.g., NaH) to form the corresponding alkoxide, which then reacts with alkyl halides or tosylates to yield O-alkyl derivatives.[16]
-
O-Acylation: It can be acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine.
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, regenerating the free N-methylhydroxylamine moiety. This orthogonality is a cornerstone of its utility in multi-step synthesis.
Deprotection Mechanism Pathway
Caption: Mechanism of acid-catalyzed deprotection of the Boc group.
Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[16] The choice of acid allows for tuning the harshness of the conditions to the substrate's sensitivity.
Applications in Drug Discovery and Organic Synthesis
The N-methyl-N-oxy group is a key structural motif in numerous biologically active molecules and is often introduced to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions.[17]
Role as a Synthetic Building Block
N-Boc-N-methylhydroxylamine is a precursor for a wide range of important synthetic intermediates:
-
Weinreb Amide Analogues: While N,O-dimethylhydroxylamine is the classic reagent for Weinreb amides, functionalized hydroxylamines derived from this reagent can be used to create novel amide surrogates for ketone synthesis.[18]
-
Nitrones: After deprotection and reaction with aldehydes or ketones, the resulting hydroxylamine can form nitrones, which are powerful 1,3-dipoles for cycloaddition reactions to build complex heterocyclic scaffolds.[18]
-
Bioorthogonal Chemistry: Hydroxylamine derivatives are increasingly explored in bioorthogonal chemistry for their unique reactivity profiles, such as in reactions with strained alkynes.[19]
Protocol: O-Alkylation using an Alkyl Halide
This protocol details a standard procedure for the synthesis of an O-alkylated N-Boc-N-methylhydroxylamine derivative.
Objective: To synthesize O-benzyl-N-Boc-N-methylhydroxylamine.
Materials:
-
N-Boc-N-methylhydroxylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated NH₄Cl solution, Brine
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere (Argon or N₂), add N-Boc-N-methylhydroxylamine (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium salt, activating it for the subsequent Sₙ2 reaction. The evolution of hydrogen gas will be observed.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude oil by silica gel chromatography to yield the pure O-benzyl product.
Conclusion
N-Boc-N-methylhydroxylamine is a reagent of significant value, providing a stable and versatile platform for the synthesis of O-functionalized N-methylhydroxylamines. Its predictable reactivity, coupled with the robust and orthogonal nature of the Boc protecting group, makes it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.
References
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ResearchGate. (n.d.). Methyl N,O‐hydroxylamine linker synthesis. Retrieved from [Link]
-
MOLBASE. (n.d.). N-Boc-O-methylhydroxylamine. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]
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MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. Retrieved from [Link]
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J-GLOBAL. (n.d.). N-Methyl-N-Boc-hydroxylamine | Chemical Substance Information. Retrieved from [Link]
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Amerigo Scientific. (n.d.). N-Methylhydroxylamine hydrochloride (98%). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methylhydroxylamine. Retrieved from [Link]
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MDPI. (n.d.). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]
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ResearchGate. (2025). N -Boc- O -tosylhydroxylamine | Request PDF. Retrieved from [Link]
-
Fisher Scientific. (2024). N-Methylhydroxylamine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]
-
Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]
-
SpectraBase. (n.d.). N-Boc-hydroxylamine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). O-Methylhydroxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl Hydroxy(methyl)carbamate
Document ID: ANP-2026-01-16-THC
Version: 1.0
Abstract
The tert-butoxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, particularly for masking the reactivity of amine functionalities.[1] This guide provides a detailed protocol for the synthesis of tert-butyl hydroxy(methyl)carbamate from di-tert-butyl dicarbonate (Boc anhydride) and N-methylhydroxylamine. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical safety considerations and analytical characterization techniques. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated method for preparing this versatile synthetic intermediate.
Introduction: The Strategic Importance of Boc-Protected Hydroxylamines
N-methylhydroxylamine is a valuable reagent in synthetic chemistry. However, its inherent reactivity requires the use of protecting groups to achieve selectivity in complex molecular syntheses. The Boc group is an ideal choice due to its stability across a wide range of reaction conditions and the mild acidic conditions required for its removal.[1][2] The resulting compound, this compound (also known as N-Boc-N-methylhydroxylamine), serves as a key building block in the synthesis of various pharmaceutical agents and other nitrogen-containing compounds.[3][4] Its structure allows for the controlled manipulation of the hydroxylamine functionality, which is crucial in multi-step synthetic pathways.[5]
Mechanistic Insights: The Acylation of N-Methylhydroxylamine
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methylhydroxylamine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1][6] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[6] This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas, which drives the reaction to completion.[6]
While the reaction can proceed without a base, the use of a mild base is often employed to neutralize the hydrochloride salt of N-methylhydroxylamine and to facilitate the reaction by deprotonating the hydroxylamine, thereby increasing its nucleophilicity.[7][8]
Diagram: Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory setup and scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Methylhydroxylamine hydrochloride | ≥98% | Commercially Available | Store in a cool, dry place.[7] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Flammable solid, handle with care.[9] |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available | Use a dry solvent for optimal results. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Deionized water | |||
| Ethyl acetate | HPLC Grade | Commercially Available | For extraction. |
| Hexane | HPLC Grade | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in dichloromethane.[10]
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (2.0-2.5 eq) to the flask and stir the biphasic mixture vigorously for 15-20 minutes to generate the free base of N-methylhydroxylamine in situ.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the stirring mixture.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a liquid.[10]
Diagram: Experimental Workflow
Caption: General experimental workflow for the synthesis.
Safety Precautions
Di-tert-butyl dicarbonate:
-
Hazards: Flammable solid, causes skin and serious eye irritation, and is fatal if inhaled.[9][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a refrigerator.[9]
N-Methylhydroxylamine hydrochloride:
-
Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Handling: Handle in a fume hood and wear appropriate PPE.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
General Precautions:
-
The reaction produces carbon dioxide gas, so it should not be performed in a sealed system.[6]
-
Always handle organic solvents in a well-ventilated area.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the N-methyl group, and the hydroxyl proton.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate carbonyl (C=O) and the hydroxyl (O-H) stretches.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. This Boc-protected hydroxylamine is a valuable intermediate for a wide range of applications in pharmaceutical and chemical research.[3][16] Adherence to the outlined procedures and safety precautions is crucial for a successful and safe synthesis.
References
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
Wikipedia. N-Methylhydroxylamine. Available from: [Link]
- Google Patents. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride.
- Google Patents. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Available from: [Link]
-
Pipeline and Hazardous Materials Safety Administration. SAFETY DATA SHEET. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
ScienceLab.com. Di-tert-butyl Dicarbonate MSDS. Available from: [Link]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
Wiley Online Library. VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-hydroxylamine: A Key Component in Advancing Pharmaceutical Research and Development. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
SIELC Technologies. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
Supporting Information. Characterization Data of the Products. Available from: [Link]
-
Homework.Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Available from: [Link]
-
MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Available from: [Link]
-
WorldOfChemicals. Understanding Boc-Hydroxylamine Pivalate: A High-Purity Intermediate for Innovation. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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-
PubChem. This compound. Available from: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
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Application Notes and Protocols for Solid-Phase Synthesis of N-Methylated Peptides
Introduction: The Significance and Challenges of N-Methylation in Peptide Drug Development
N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a critical modification in medicinal chemistry for enhancing the therapeutic potential of peptides. This seemingly minor alteration can profoundly improve a peptide's pharmacokinetic profile by increasing its metabolic stability against proteolytic degradation and enhancing its membrane permeability.[1][2][3] The improved lipophilicity and conformational rigidity imparted by N-methylation can also lead to higher receptor affinity and selectivity.[2]
However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents considerable challenges. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, which often leads to incomplete coupling reactions. This can result in lower yields, deletion sequences, and complex purifications.[1][4] Consequently, robust and efficient protocols are essential for the successful synthesis of these valuable molecules.
While various strategies exist for incorporating N-methylated residues, including the use of pre-methylated amino acid building blocks, on-resin N-methylation offers the flexibility to introduce this modification at specific sites in a peptide sequence without the need for synthesizing custom amino acid derivatives. This document provides a detailed guide to the most widely adopted and validated on-resin N-methylation protocol.
A Note on tert-butyl hydroxy(methyl)carbamate
Initial inquiries into the use of this compound, also known as N-Boc-N-methylhydroxylamine, for on-resin N-methylation were conducted. Comprehensive literature searches did not yield any established or validated protocols for the use of this specific reagent as a direct methylating agent in solid-phase peptide synthesis. The standard and field-proven methods rely on different classes of reagents. Therefore, this guide will focus on the authoritative and widely practiced protocols for on-resin N-methylation to ensure scientific integrity and provide reliable, reproducible methods for researchers.
Part 1: The Gold Standard for On-Resin N-Methylation: The Fukuyama-Mitsunobu and Modified Miller-Scanlan Approach
The most reliable and widely used method for post-synthetic, on-resin N-methylation is a three-step procedure that involves:
-
Sulfonylation: Activation of the backbone amide nitrogen with an ortho-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: Alkylation of the sulfonamide nitrogen.
-
Desulfonylation: Removal of the o-NBS protecting group to reveal the N-methylated amide.
This procedure is compatible with standard Fmoc-based SPPS.[5][6]
Experimental Workflow Overview
Caption: Workflow for On-Resin N-Methylation.
Detailed Protocol: On-Resin N-Methylation
This protocol is based on a 0.1 mmol scale synthesis. Reagent volumes and quantities should be adjusted accordingly for different scales.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
N-Methylpyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP) or 2,4,6-collidine
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Anhydrous Tetrahydrofuran (THF) (for Mitsunobu conditions)
-
Triphenylphosphine (PPh₃) (for Mitsunobu conditions)
-
Diisopropyl azodicarboxylate (DIAD) (for Mitsunobu conditions)
-
Methanol (for Mitsunobu conditions)
Protocol Steps:
Step 1: Sulfonylation (Activation of the N-terminal Amine)
-
Swell the peptide-resin (0.1 mmol) in NMP in a suitable reaction vessel.
-
Drain the NMP.
-
Prepare the sulfonylation solution: Dissolve 4 equivalents of o-NBS-Cl (e.g., 88.7 mg, 0.4 mmol) and 10 equivalents of DMAP (e.g., 122 mg, 1.0 mmol) in NMP.
-
Rationale: DMAP is an effective base that has been shown to improve the efficiency of the sulfonylation of free amines.[6] 2,4,6-collidine can also be used as a non-nucleophilic base.
-
-
Add the sulfonylation solution to the resin and shake at room temperature. The reaction time can be optimized, but significant improvements have been shown to reduce this step from 2 hours to as little as 10-20 minutes.[5]
-
Monitor the reaction completion using a Kaiser test. The test should be negative, indicating the complete consumption of the primary amine.
-
Wash the resin thoroughly with NMP (3x) and DCM (3x) to remove excess reagents.
Step 2: Methylation (Alkylation of the Sulfonamide)
Two primary methods are presented here: the DBU/DMS method and the Mitsunobu reaction.
Method A: DBU and Dimethyl Sulfate
-
To the sulfonated peptide-resin, add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) and dimethyl sulfate (DMS) (10 equivalents) in NMP.
-
Causality: DBU is a non-nucleophilic base that deprotonates the sulfonamide, making it susceptible to alkylation by the electrophilic DMS. This combination is cost-effective and allows for a rapid reaction.[6]
-
Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a chemical fume hood using appropriate personal protective equipment.
-
-
Shake the reaction mixture at room temperature for 5-10 minutes. Recent optimized protocols have drastically reduced the time required for this step.[5]
-
Wash the resin thoroughly with NMP (3x) and DCM (3x).
Method B: Mitsunobu Reaction
This method is particularly useful for sensitive residues where the strong basic conditions of Method A might cause side reactions.[6]
-
Suspend the sulfonated peptide-resin in anhydrous THF.
-
Add triphenylphosphine (10 equivalents), methanol (5 equivalents), and diisopropyl azodicarboxylate (DIAD) (5 equivalents).
-
Mechanism: The Mitsunobu reaction activates the methanol for nucleophilic attack by the sulfonamide nitrogen, proceeding with an inversion of configuration if a chiral alcohol were used.[7]
-
Safety Note: Azodicarboxylates can be explosive under certain conditions. Always add DIAD slowly to the reaction mixture.
-
-
Shake the reaction at room temperature for 10-20 minutes.
-
Wash the resin thoroughly with THF (3x) and DCM (3x).
Step 3: Desulfonylation (Removal of the o-NBS Group)
-
Prepare the desulfonylation solution: a mixture of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.
-
Add the solution to the N-methylated resin and shake at room temperature for 5-10 minutes.
-
Rationale: The thiol (2-mercaptoethanol) acts as a nucleophile to cleave the o-NBS group, and DBU facilitates this process.
-
-
Wash the resin thoroughly with NMP (5x) and DCM (5x). The resin now contains the peptide with an N-methylated terminal amino acid.
-
The free N-methyl secondary amine can be confirmed by a negative Kaiser test and a positive chloranil test.
The peptide is now ready for the next coupling step in the SPPS sequence or for final deprotection and cleavage from the resin.
Quantitative Data Summary
| Step | Reagents | Equivalents | Typical Time | Reference |
| Sulfonylation | o-NBS-Cl / DMAP in NMP | 4 / 10 | 10-20 min | [5] |
| Methylation (A) | DMS / DBU in NMP | 10 / 5 | 5-10 min | [5][6] |
| Methylation (B) | PPh₃ / DIAD / MeOH in THF | 10 / 5 / 5 | 10-20 min | [6] |
| Desulfonylation | 2-Mercaptoethanol / DBU in NMP | 20 / 10 | 5-10 min | [5] |
Part 2: Challenges in Coupling to N-Methylated Residues and Recommended Solutions
Coupling an amino acid to an N-methylated residue is notoriously difficult due to steric hindrance.[1][4] Standard coupling conditions often result in low yields.
Optimized Coupling Protocol
Caption: Optimized Coupling to an N-Methylated Amine.
Recommended Coupling Reagents:
For sterically hindered couplings onto N-methylated amines, uronium/aminium-based reagents containing a 7-azabenzotriazole (HOAt) moiety are superior.[4][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)
Protocol:
-
Pre-activation: Dissolve the Fmoc-amino acid (3-5 equivalents) in NMP. Add HATU (3-5 equivalents) and N,N-Diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the N-methylated peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 1-4 hours. Microwave-assisted coupling can significantly reduce this time.[2][9]
-
Monitoring: After washing, check for complete coupling. As the ninhydrin (Kaiser) test gives a false negative with secondary amines, use the chloranil test or the bromophenol blue test .
-
Recoupling: If the coupling is incomplete, repeat the coupling step.
Conclusion
The on-resin N-methylation of peptides is a powerful tool for enhancing their therapeutic properties. While synthetically challenging, the optimized three-step sulfonylation-methylation-desulfonylation protocol provides a reliable and efficient method for site-specific N-methylation. By employing potent coupling reagents like HATU for subsequent acylation steps, researchers can overcome the steric hindrance associated with N-methylated residues. Adherence to these validated protocols will enable the successful synthesis of N-methylated peptides for drug discovery and development.
References
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- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Biosynth. (n.d.). This compound.
- Pedersen, S. L., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141-9.
- Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66.
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Slideshare. (n.d.). Tfa_N-methylation.
- ResearchGate. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- Wipf, P., & Venkatraman, S. (1998). Applications of the Mitsunobu reaction in peptide chemistry. Journal of Peptide Science, 4(1), 1-14.
- PubChem. (n.d.). This compound.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 217-224.
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
- Lockett, M. R., & Mrksich, M. (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Organic Letters, 15(19), 5072-5075.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Sigma-Aldrich. (n.d.). This compound.
- Demmer, O., et al. (2008). Introduction of Functional Groups into Peptides via N-Alkylation. Organic Letters, 10(12), 2465-2468.
- Sharma, A., et al. (2018).
- The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
- PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.
- PubChem. (n.d.). Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate.
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- 7. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: A Comprehensive Guide to the Boc Protection of Primary Amines
Introduction: The Indispensable Role of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry, natural product synthesis, and drug development, the strategic protection and deprotection of functional groups is paramount. Primary amines, being both nucleophilic and basic, are often highly reactive and can interfere with desired chemical transformations elsewhere in a molecule. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide range of conditions and its facile removal under mild acidic conditions.[1][2] This orthogonality to other common protecting groups makes it an invaluable tool for synthetic chemists.[3]
This document provides a detailed exploration of the Boc protection of primary amines. We will first clarify the identity and role of "Tert-butyl hydroxy(methyl)carbamate" before delving into the mechanism, optimization, and detailed protocols for the standard and highly efficient Boc protection reaction using di-tert-butyl dicarbonate ((Boc)₂O).
Reagent Spotlight: Clarifying "this compound"
A query regarding the use of "this compound" for Boc protection warrants careful clarification. The compound corresponding to this name and its common CAS number (19689-97-5) is more accurately named tert-butyl N-hydroxy-N-methylcarbamate , also known as N-Boc-N-methylhydroxylamine.[4]
Structurally, this molecule is a Boc-protected hydroxylamine. Its primary applications are not as a Boc-donating agent for primary amines, but rather as a synthetic building block or intermediate.[5][6] For instance, it can be used in the synthesis of more complex molecules where a protected N-methylhydroxylamine moiety is required.[7][8] It is synthesized from N-methylhydroxylamine hydrochloride and di-tert-butyl dicarbonate, meaning it is a product of a Boc protection reaction, not the reagent.[7]
Therefore, for the purpose of protecting primary amines, the standard, universally accepted, and highly efficient reagent is di-tert-butyl dicarbonate , commonly referred to as (Boc)₂O or Boc anhydride. The remainder of this guide will focus on the application of this gold-standard reagent.
The Gold Standard Reagent: Di-tert-butyl Dicarbonate ((Boc)₂O)
Di-tert-butyl dicarbonate is a crystalline solid that serves as an excellent electrophile for the N-tert-butoxycarbonylation of amines.[9] Its widespread use stems from its high reactivity towards amines, the mild reaction conditions required, and the innocuous nature of its byproducts.
Reaction Mechanism: The Pathway to Protection
The Boc protection of a primary amine with (Boc)₂O is a nucleophilic acyl substitution reaction. The mechanism is elegant in its efficiency and is driven by a strong thermodynamic force.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a transient tetrahedral intermediate.[2][10]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. This results in the expulsion of a tert-butyl carbonate anion as a leaving group.
-
Deprotonation & Decomposition: The tert-butyl carbonate anion is a relatively unstable species. It can act as a base to deprotonate the now-protonated N-Boc amine.[10] Subsequently, it rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is then protonated by the reaction medium or during workup to form tert-butanol. The irreversible evolution of CO₂ gas provides a powerful thermodynamic driving force, pushing the reaction to completion.[1][10]
Caption: Mechanism of Boc protection of a primary amine using (Boc)₂O.
Protocol Design: Optimizing Reaction Conditions
The selection of reaction conditions can be tailored to the specific substrate. However, a general set of robust conditions works for a wide variety of primary amines. The use of a base is common but not strictly necessary, as the tert-butyl carbonate intermediate can deprotonate the product.[10][11] However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic base is often employed.[1]
| Parameter | Common Conditions | Rationale & Expert Insights |
| Substrate | Primary Aliphatic or Aromatic Amine (1.0 equiv) | Aromatic amines are less nucleophilic and may require heating or a catalyst like DMAP. |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.2 equiv) | A slight excess ensures complete consumption of the starting amine. A large excess is wasteful and can complicate purification. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dioxane, Water | THF and DCM are excellent choices for general-purpose reactions. Water-mediated reactions can be very effective and environmentally friendly for water-soluble amines.[12][13] |
| Base (Optional) | Triethylamine (TEA), DIPEA (1.2 - 2.0 equiv), or aq. NaHCO₃/NaOH | A base deprotonates the amine starting material in situ, increasing its nucleophilicity and accelerating the reaction.[1][11] For acid salts of amines (e.g., hydrochlorides), at least 2.0 equivalents of base are required. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often exothermic. Starting at 0 °C is a good practice, followed by warming to room temperature to ensure completion. |
| Reaction Time | 1 - 12 hours | Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed. |
Detailed Experimental Protocol: Boc Protection of Benzylamine
This protocol describes a standard procedure for the Boc protection of benzylamine, a representative primary amine.
1. Materials and Reagents:
-
Benzylamine (1.00 g, 9.33 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.14 g, 9.80 mmol, 1.05 equiv)
-
Tetrahydrofuran (THF), anhydrous (40 mL)
-
Triethylamine (TEA) (1.56 mL, 11.2 mmol, 1.2 equiv)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
2. Reaction Setup & Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.00 g).
-
Dissolve the amine in 40 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring, add triethylamine (1.56 mL) to the flask.
-
Slowly add di-tert-butyl dicarbonate (2.14 g) portion-wise over 5 minutes. Note: Gas evolution (CO₂) will be observed. Ensure the system is not closed.[9][10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system), checking for the complete disappearance of the starting amine spot.
3. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (1 x 25 mL), and brine (1 x 25 mL). Rationale: The acid wash removes excess TEA, while the bicarbonate wash removes any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, N-Boc-benzylamine, is typically obtained as a white solid and is often pure enough for subsequent steps. If further purification is required, recrystallization from hexanes/ethyl acetate or column chromatography on silica gel can be performed.
4. Safety and Handling:
-
Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. It is moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Triethylamine (TEA): Flammable and corrosive. It has a strong, unpleasant odor. Work in a fume hood and avoid inhalation.[15]
-
Solvents (THF, DCM): Are volatile and flammable. Avoid open flames and ensure adequate ventilation.[16][17]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Boc protection of primary amines is a cornerstone reaction in organic synthesis. While it is crucial to select the correct Boc-donating reagent—di-tert-butyl dicarbonate—the procedure itself is robust, high-yielding, and adaptable to a vast array of substrates. By understanding the underlying mechanism and the rationale for specific reaction conditions, researchers can confidently and effectively utilize this protective strategy to advance their synthetic goals in drug discovery and materials science.
References
-
Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Boc Protection Mechanism (Boc2O + Base) Source: Common Organic Chemistry URL: [Link]
-
Title: Adding Boc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: this compound - Introduction Source: ChemBK URL: [Link]
-
Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
-
Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: NIH URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]
-
Title: How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? Source: ResearchGate URL: [Link]
-
Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
Sources
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- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 4. This compound | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound | 19689-97-5 [chemicalbook.com]
- 8. Buy this compound | 19689-97-5 [smolecule.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
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- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 17. file.medchemexpress.com [file.medchemexpress.com]
Experimental protocol for Boc protection with "Tert-butyl hydroxy(methyl)carbamate"
A Senior Application Scientist's Guide to the Robust and Versatile tert-Butoxycarbonyl (Boc) Protection of Amines in Organic Synthesis
Introduction: The Indispensable Role of the Boc Protecting Group
For researchers and professionals in drug development and organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and mild removal conditions.[1] Its stability in a wide range of reaction environments, including basic and nucleophilic conditions, and its facile cleavage under acidic protocols make it an invaluable tool in multistep synthesis, particularly in peptide chemistry.[2]
This comprehensive guide provides an in-depth exploration of the experimental protocols for the Boc protection of amines. While the initial query mentioned "Tert-butyl hydroxy(methyl)carbamate," it is crucial to clarify that the standard and overwhelmingly prevalent reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O) , also known as Boc anhydride.[1] "this compound" is a distinct compound that can be synthesized from (Boc)₂O and N-methylhydroxylamine hydrochloride, and it is primarily used as a linker or intermediate in the synthesis of various pharmaceuticals.[3][4] This guide will, therefore, focus on the industry-standard protocols utilizing di-tert-butyl dicarbonate.
The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution
The protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[5] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate) and the release of an unstable tert-butyl carbonate leaving group.[6] This leaving group readily decomposes into gaseous carbon dioxide and tert-butanol, a thermodynamic driving force that propels the reaction to completion.[7]
The reaction can be performed with or without a base. In the absence of a base, the protonated amine intermediate is deprotonated by the tert-butyl carbonate leaving group.[5] When a base such as triethylamine (TEA) is used, it deprotonates the amine intermediate, which can accelerate the reaction.[6]
For less reactive amines, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a more reactive tert-butoxycarbonylpyridinium intermediate, which is then readily attacked by the amine.[8]
Caption: Simplified reaction mechanism for the Boc protection of an amine with di-tert-butyl dicarbonate.
Experimental Protocols
The choice of solvent and the use of a base are critical variables that depend on the reactivity and solubility of the amine substrate. Herein, we provide detailed protocols for various scenarios.
Protocol 1: Standard Boc Protection in an Organic Solvent
This is a widely applicable method for a broad range of primary and secondary amines.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1–1.5 equiv) (Optional, but recommended for amine salts or to accelerate the reaction)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
Procedure:
-
In a round-bottom flask, dissolve the amine substrate in the chosen anhydrous solvent (DCM or THF) to a concentration of 0.1–0.5 M.
-
If the amine substrate is a salt (e.g., hydrochloride), add the base (TEA or DIPEA) to the solution and stir for 10-15 minutes at room temperature to generate the free amine.
-
Cool the mixture in an ice bath if the reaction is expected to be highly exothermic.
-
Slowly add the di-tert-butyl dicarbonate, either as a solid in portions or as a solution in the reaction solvent. The evolution of CO₂ gas should be observed.[5]
-
Allow the reaction to warm to room temperature and stir for 1 to 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System
This environmentally friendly protocol is particularly effective for water-soluble amines and avoids the use of organic bases.[2]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0–1.2 equiv)
-
Water-acetone or water-THF mixture
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Suspend or dissolve the amine substrate in a mixture of water and a co-solvent like acetone or THF in a round-bottom flask. A typical ratio is 9:1 water:co-solvent.
-
Add the di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period (15 minutes to 2 hours).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
Data Presentation: Reaction Conditions
The efficiency of the Boc protection is influenced by the substrate's nucleophilicity, the solvent, and the presence of a base or catalyst.
| Substrate Example | Reagent (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | (Boc)₂O (1.1) | - | Methanol | RT | 0.5 | >95 | [10] |
| Benzylamine | (Boc)₂O (1.2) | TEA (1.5) | DCM | RT | 2 | 98 | [9] |
| Glycine | (Boc)₂O (1.1) | NaOH (1.1) | Water/Dioxane | RT | 4 | 95 | [7] |
| 4-Nitroaniline | (Boc)₂O (1.5) | DMAP (0.1) | Acetonitrile | 40 | 12 | 92 | [11] |
| Cyclohexylamine | (Boc)₂O (1.0) | - | Water/Acetone | RT | 0.25 | 99 | [2] |
Visualization of the Experimental Workflow
Caption: General experimental workflow for the Boc protection of amines.
Safety and Handling
-
Di-tert-butyl dicarbonate ((Boc)₂O) is a moisture-sensitive solid and should be handled in a well-ventilated fume hood. It can cause skin and eye irritation.
-
Triethylamine (TEA) and DIPEA are corrosive and flammable liquids with strong odors. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen.[12] Use in a fume hood is mandatory.
-
The reaction generates carbon dioxide gas, so the reaction vessel should not be sealed.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Low nucleophilicity of the amine. | Add a catalyst such as DMAP (0.1 equiv). Consider heating the reaction. |
| Amine is present as a salt. | Add a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA. | |
| Formation of di-Boc product | Highly reactive amine or excess (Boc)₂O. | Use a stoichiometric amount of (Boc)₂O. Add the reagent slowly at a lower temperature. |
| Formation of urea byproduct | Reaction with DMAP and primary amines. | Avoid using DMAP if possible, or run the reaction at a lower temperature (0 °C).[13] |
| Difficult work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ChemBK. (2024). This compound - Introduction. Retrieved from [Link]
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Zoghlami, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 25-31.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
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- 3. This compound | 19689-97-5 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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Application Notes and Protocols: Standard Operating Procedure for Boc Deprotection
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively used amine-protecting groups in modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its widespread adoption is attributed to its stability under a broad range of non-acidic conditions—including basic, nucleophilic, and catalytic hydrogenation environments—and the relative ease of its removal under acidic conditions.[1][2] This orthogonality allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups like Fmoc and Cbz, a critical aspect in multi-step syntheses.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for Boc deprotection. It delves into the underlying chemical principles, offers a comparative overview of common methodologies, and presents detailed, field-proven protocols.
Core Principles: The Chemistry of Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed cleavage of the carbamate linkage.[4][2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection process proceeds through a well-established multi-step mechanism:[1][5]
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4][6] This step increases the electrophilicity of the carbonyl carbon.
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2][5] The stability of the tertiary carbocation is a key thermodynamic driver for this step.[3][7]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[1][5] It is imperative to perform this reaction in a well-vented fume hood or under an inert atmosphere with an outlet to allow the CO₂ to escape safely.[1]
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][5]
The tert-butyl cation generated can either be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, lead to unwanted side reactions by alkylating electron-rich functionalities on the substrate.[5][8]
Visualization of the Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism for the removal of the Boc protecting group.
Comparative Overview of Common Deprotection Reagents
The choice of acidic reagent is critical and depends on the substrate's sensitivity, the presence of other acid-labile groups, and the desired final product form (free amine vs. salt).
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp, 0.5 - 4 h[4] | Highly effective, volatile (easy to remove), suitable for solid-phase peptide synthesis.[4][9] | Corrosive, toxic, can cleave other acid-labile groups, potential for trifluoroacetylation side reactions.[4] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp, 1 - 12 h[4] | Cost-effective, readily available, often provides a crystalline hydrochloride salt.[4][10] | Can be less selective, potential for chlorinated byproducts, dioxane is a suspected carcinogen.[4][11] |
| p-Toluenesulfonic Acid (p-TSA) | 2 equiv. in CH₃CN or neat, Room Temp or heated, 10 min - 1 h[4] | Solid (easy to handle), less corrosive than TFA, considered a "greener" alternative.[4] | Can require heat, less volatile (more difficult to remove), may be slower in solution.[4] |
| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | Mild and selective.[4] | Slower reaction times, workup can be more complex.[4] |
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific substrates. Always perform reactions in a well-ventilated fume hood.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and effective methods for Boc deprotection.[9]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (typically 5-10 mL per mmol of substrate).
-
To the stirred solution, add TFA to achieve the desired concentration (e.g., 20-50% v/v). The addition is often done at 0 °C to control any initial exotherm, although many reactions proceed smoothly at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[4][12]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To help remove residual TFA, the residue can be co-evaporated with a solvent like toluene or isopropanol.[10]
-
Workup Option A (Isolation of the TFA salt): The resulting amine TFA salt can often be used directly in the next step after thorough drying.[13]
-
Workup Option B (Isolation of the free amine): a. Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[12] b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA.[12][14] Caution: CO₂ evolution will occur. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[12]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a cost-effective alternative to TFA and often yields a crystalline hydrochloride salt that can be easily isolated.[4][15]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether or other non-polar solvent for trituration
-
Standard laboratory glassware for filtration
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[4]
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[12][16] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[12]
-
If a precipitate has formed, collect the solid by filtration and wash it with a non-polar solvent like diethyl ether to remove non-polar impurities.[12]
-
If no precipitate forms, evaporate the solvent under reduced pressure to isolate the crude hydrochloride salt of the deprotected amine.[4] The crude salt can then be triturated with diethyl ether to induce solidification and remove impurities.
-
The isolated hydrochloride salt can be used directly or converted to the free amine via a basic workup as described in Protocol 1.[4]
General Experimental Workflow
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"Tert-butyl hydroxy(methyl)carbamate" in the synthesis of unnatural amino acids
An Application Guide: Strategic Use of Tert-butyl hydroxy(methyl)carbamate for the Synthesis of N-Methylated Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Unnatural Amino Acids
In the landscape of modern drug discovery and peptide engineering, unnatural amino acids (UAAs) are indispensable tools. Their incorporation into peptide backbones can induce specific conformational constraints, enhance metabolic stability by reducing susceptibility to enzymatic degradation, and improve cell permeability. Among the various modifications, N-methylation of the peptide bond is a particularly powerful strategy. The introduction of an N-methyl group can disrupt hydrogen bonding networks, leading to significant changes in the peptide's secondary structure and, consequently, its biological activity and pharmacokinetic profile.
This compound, also known as N-Boc-N-methylhydroxylamine, has emerged as a highly effective and versatile reagent for the synthesis of these valuable N-methylated amino acids. Its structure combines the acid-labile tert-butoxycarbonyl (Boc) protecting group with an N-methyl group on a hydroxylamine scaffold.[1][2] This configuration makes it an ideal nucleophile for introducing the complete N(Boc)-N(Me)-O moiety, which can be readily converted into the desired N-methylamino acid functionality. This guide provides an in-depth exploration of its application, focusing on key synthetic strategies, detailed experimental protocols, and the underlying chemical principles.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
-
IUPAC Name: tert-butyl N-hydroxy-N-methylcarbamate[3]
-
Synonyms: N-Boc-N-methylhydroxylamine
-
CAS Number: 19689-97-5
-
Molecular Formula: C₆H₁₃NO₃[3]
-
Molecular Weight: 147.17 g/mol [3]
-
Appearance: Liquid or low-melting solid
Key Structural Features and Advantages:
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[4][5][6] It provides robust protection for the nitrogen atom under a wide range of conditions (e.g., basic, nucleophilic, hydrogenolytic) but can be removed cleanly under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl.[1]
-
N-Methyl Group: Pre-installed on the reagent, this methyl group directly leads to the target N-methylated amino acid, circumventing separate N-methylation steps that can sometimes lead to racemization or require harsh conditions.[7][8]
-
N-Hydroxy Group: This functionality is the reactive handle. The oxygen atom serves as the primary nucleophile in substitution reactions, forming a stable N-O bond that acts as a masked form of the N-H bond until a later reduction step.
Safety and Handling: According to aggregated GHS data, this compound is classified as a skin and serious eye irritant and may cause respiratory irritation. It may also be harmful if swallowed.[3] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required. It should be stored in a dry, cool environment (2-8°C).
Core Synthetic Application: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and widely used method for the stereospecific conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides.[9][10] Its key advantage in this context is the clean inversion of configuration at the chiral alcohol center, making it ideal for synthesizing optically pure N-methylated amino acids from chiral α-hydroxy esters.[11][12]
Causality and Rationale: The reaction proceeds by activating the alcohol in situ with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] This forms an oxyphosphonium salt, which is an excellent leaving group.[10] The N-hydroxy group of this compound, being a suitable acidic nucleophile (pKa ≈ 10-11), can then displace the activated oxygen in a classic Sₙ2 reaction, resulting in the desired product with inverted stereochemistry.[10]
Caption: Overall workflow for UAA synthesis via the Mitsunobu reaction.
Detailed Protocol 1: Synthesis of (R)-tert-butyl methyl((1-methoxy-1-oxopropan-2-yl)oxy)carbamate
This protocol describes the reaction of (S)-methyl lactate with this compound under Mitsunobu conditions.
Materials:
-
(S)-Methyl lactate (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
This compound (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add anhydrous THF. Dissolve (S)-methyl lactate (1.0 eq), triphenylphosphine (1.5 eq), and this compound (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath. The order of addition is crucial; pre-mixing these components is often recommended.[12]
-
DIAD/DEAD Addition: Add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes. A color change (typically to yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed. Self-Validation Point: A controlled, slow addition is critical to prevent a rapid exotherm and the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate to the residue and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product contains triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate. Purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Simplified mechanism of the Mitsunobu reaction.
Downstream Conversion to the Final Amino Acid
Following the successful formation of the N-alkoxy intermediate, two final steps are required to furnish the N-Boc protected N-methyl amino acid.
Protocol 2: Hydrolysis and N-O Bond Reductive Cleavage
Step A: Ester Hydrolysis
-
Dissolve the purified N-alkoxy amino ester from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid, which is often used directly in the next step.
Step B: Reductive Cleavage of the N-O Bond The N-O bond is readily cleaved under various reducing conditions. Catalytic hydrogenation is a common and clean method.
-
Dissolve the carboxylic acid from Step A in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final N-Boc-N-methyl unnatural amino acid.
Data Summary and Troubleshooting
Effective implementation requires an awareness of potential outcomes and challenges.
Table 1: Representative Reaction Data
| α-Hydroxy Ester Substrate | Reaction Type | Typical Yield (Mitsunobu Step) | Key Considerations |
| (S)-Methyl Lactate | Mitsunobu | 75-90% | Sterically unhindered, proceeds cleanly. |
| (S)-Methyl Mandelate | Mitsunobu | 70-85% | Benzyl position is reactive and stable. |
| (S)-Methyl 2-hydroxy-4-methylpentanoate | Mitsunobu | 65-80% | Increased steric bulk can slow the reaction. |
| Methyl 2-bromo-propionate | Direct Alkylation | 60-75% | Requires a non-nucleophilic base (e.g., NaH). |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Mitsunobu) | 1. Wet solvent or reagents. 2. DIAD/DEAD has degraded. 3. Alcohol is too sterically hindered. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Use freshly opened or purified DIAD/DEAD. 3. Increase reaction temperature or time; consider using more reactive phosphines. |
| Difficult Purification | Triphenylphosphine oxide (Ph₃P=O) is co-eluting with the product. | 1. After work-up, triturate the crude mixture with cold diethyl ether; Ph₃P=O is often poorly soluble. 2. Use polymer-supported PPh₃ for easier removal by filtration. |
| Epimerization/Racemization | 1. Base used in an alkylation reaction is too strong or hindered. 2. Unwanted side reactions under Mitsunobu conditions. | 1. For alkylation, use a milder base like K₂CO₃ or Cs₂CO₃ if possible. 2. Ensure Mitsunobu reaction is run at low temperature (0 °C to RT) to maintain Sₙ2 fidelity. |
| Incomplete N-O Bond Cleavage | 1. Catalyst is poisoned or inactive. 2. Insufficient hydrogen pressure. | 1. Use fresh Pd/C catalyst. 2. Ensure the system is properly flushed with hydrogen; increase pressure if necessary. Alternative: use Zn in acetic acid. |
Conclusion
This compound is a robust and highly strategic reagent for accessing N-methylated unnatural amino acids. Its utility, particularly in the context of the stereospecific Mitsunobu reaction, provides a reliable pathway to optically pure products that are of high value in pharmaceutical and biotechnological research. By understanding the principles behind the reaction, adhering to detailed protocols, and anticipating potential challenges, researchers can effectively leverage this reagent to advance the frontiers of peptide science and drug design.
References
- Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Cheung, J., & Yudin, A. K. (2015). Synthesis of N-Alkyl Amino Acids. In N-Methylated Peptides (pp. 245-277). Monash University.
-
Aitken, R. A., Slawin, A. M. Z., & Taylor, D. K. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Chemical Reviews, 109(6), 2455-2504.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
John, J., & Touré, B. B. (2015). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 20(1), 183-214. Available at: [Link]
-
ResearchGate. (2008). The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Available at: [Link]
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The Strategic Application of tert-Butyl Hydroxy(methyl)carbamate in Modern Heterocyclic Chemistry: A Guide for Synthetic Advancement
For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is a continuous endeavor. In the realm of heterocyclic chemistry, the construction of nitrogen- and oxygen-containing ring systems is of paramount importance, as these motifs are prevalent in a vast array of biologically active compounds.[1][2] This guide provides an in-depth exploration of tert-butyl hydroxy(methyl)carbamate, a versatile and increasingly pivotal reagent for the stereoselective synthesis of complex heterocyclic frameworks.
This document moves beyond a mere recitation of procedural steps. It is designed to provide a deep understanding of the causality behind the experimental choices, empowering the researcher to not only replicate but also innovate upon the methodologies presented. We will delve into the core utility of this compound as a precursor to a highly reactive dienophile and its subsequent application in powerful cycloaddition reactions for the construction of valuable heterocyclic building blocks.
Core Principle: this compound as a Progenitor of the N-Boc-N-methylnitroso Dienophile
The primary application of this compound in heterocyclic synthesis lies in its role as a stable, solid precursor to the transient and highly reactive N-Boc-N-methylnitroso species. This electrophilic nitroso compound is a potent dienophile in hetero-Diels-Alder reactions, enabling the direct formation of 3,6-dihydro-2H-1,2-oxazine rings.[3] These oxazine frameworks are valuable intermediates, serving as precursors to a variety of functionalized molecules, including 1,4-amino alcohols, which are key components of many natural products and pharmaceuticals.
The in situ generation of the N-Boc-N-methylnitroso species from this compound is typically achieved through mild oxidation. This approach avoids the isolation of the potentially unstable nitroso compound, a significant advantage in terms of both safety and efficiency. The tert-butoxycarbonyl (Boc) group offers the dual benefits of activating the nitroso group for cycloaddition and providing a readily cleavable protecting group for the resulting heterocyclic amine.
Mechanistic Insights: The Hetero-Diels-Alder Reaction
The cornerstone of this methodology is the [4+2] cycloaddition between a 1,3-diene and the in situ-generated N-Boc-N-methylnitroso dienophile. This reaction proceeds with high regio- and stereoselectivity, offering a predictable and controlled route to the desired heterocyclic products.[3] The reaction is thermally allowed and often proceeds under mild conditions.
Caption: Concerted mechanism of the hetero-Diels-Alder reaction.
Experimental Protocol: Synthesis of 3,6-Dihydro-2H-1,2-oxazines
The following protocol is a representative, generalized procedure for the in situ generation of the N-Boc-N-methylnitroso species and its subsequent hetero-Diels-Alder reaction with a 1,3-diene. This protocol is based on established principles of nitroso chemistry and should be adapted and optimized for specific substrates.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 147.17 | ≥97% | Sigma-Aldrich |
| 1,3-Cyclohexadiene | 80.13 | 97% | Alfa Aesar |
| Sodium periodate (NaIO₄) | 213.89 | ≥99% | Acros Organics |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | - | - | Lab prepared |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | VWR Chemicals |
Reaction Workflow
Sources
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- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl Hydroxy(methyl)carbamate in Multi-Step Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Reagent for N-Methyl-N-Alkoxyamine Synthesis
In the landscape of modern organic synthesis, the strategic introduction of functional groups with precision and control is paramount. tert-Butyl hydroxy(methyl)carbamate, also known as N-Boc-N-methylhydroxylamine, has emerged as a highly valuable and versatile reagent, particularly in the construction of N-methyl-N-alkoxyamine moieties. This functional group is a key structural element in a variety of biologically active molecules and complex organic architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for the unmasking of the N-methylhydroxylamine functionality at the desired stage of a synthetic sequence.
This technical guide provides an in-depth exploration of the applications of this compound as a reagent in multi-step organic synthesis. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven protocols for its use, and present illustrative examples of its strategic deployment in the synthesis of complex target molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this powerful synthetic tool.
Chemical Properties and Handling
This compound is a colorless liquid that is soluble in many common organic solvents.[1] It is valued for its stability compared to free N-methylhydroxylamine, which can be prone to decomposition. The Boc group effectively masks the nucleophilicity of the nitrogen atom, allowing for selective reactions at the hydroxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19689-97-5 | [2] |
| Molecular Formula | C₆H₁₃NO₃ | [2] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 60-65 °C (at 3 Torr) | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Safety and Handling: this compound is considered to have some toxicity and appropriate safety precautions should be taken during its handling and use.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1] Store the reagent in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1]
Core Application: Synthesis of N-Alkoxy-N-methylamines
The primary application of this compound is as a precursor for the synthesis of N-alkoxy-N-methylamines. This is typically achieved through the O-alkylation of the hydroxyl group, followed by the deprotection of the Boc group. Two common and effective methods for the O-alkylation step are reaction with alkyl halides under basic conditions and the Mitsunobu reaction with alcohols.
O-Alkylation with Alkyl Halides
This method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Mechanism: The reaction proceeds via a standard SN2 mechanism. The choice of a non-nucleophilic base is crucial to avoid competing reactions.
Figure 1: General workflow for O-alkylation with alkyl halides.
Experimental Protocol: General Procedure for O-Alkylation with Alkyl Halides
This protocol is adapted from a similar procedure for the O-alkylation of tert-butyl N-hydroxycarbamate.[4]
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (1.1-1.5 eq.), such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.0-1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired O-alkylated product.
Table 2: Typical Reagents and Conditions for O-Alkylation
| Parameter | Condition | Rationale |
| Base | NaH, DBU | Strong, non-nucleophilic bases to deprotonate the hydroxyl group. |
| Solvent | Anhydrous DMF, THF | Aprotic polar solvents that solubilize the reactants. |
| Temperature | 0 °C to room temperature | Controlled addition of reagents at low temperature minimizes side reactions. |
| Reaction Time | 12-24 hours | Varies depending on the reactivity of the alkyl halide. |
Mitsunobu Reaction with Alcohols
The Mitsunobu reaction provides a powerful and versatile method for the O-alkylation of this compound with primary and secondary alcohols. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon center.[5][6]
Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This intermediate then protonates the N-hydroxycarbamate, which is subsequently activated by the phosphine. The alcohol is then deprotonated by the reduced azodicarboxylate, and the resulting alkoxide attacks the activated N-hydroxycarbamate in an SN2 fashion.[7]
Figure 2: Simplified workflow of the Mitsunobu reaction.
Experimental Protocol: General Procedure for Mitsunobu Reaction [8][9]
-
Preparation: To a solution of the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent such as THF or dichloromethane at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography. Alternatively, the residue can be dissolved in a minimal amount of dichloromethane and purified by precipitation of triphenylphosphine oxide by the addition of diethyl ether or hexanes.
-
Purification: The filtrate is then concentrated and purified by flash column chromatography on silica gel to yield the desired O-alkylated product.
Deprotection of the Boc Group
The final step in the synthesis of N-alkoxy-N-methylamines is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Mechanism: The acid-catalyzed deprotection proceeds through the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.
Figure 3: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: General Procedure for Boc Deprotection [10][11]
-
Reaction: Dissolve the N-Boc-N-alkoxy-N-methylamine (1.0 eq.) in a suitable solvent such as dichloromethane, diethyl ether, or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).
-
Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate) and may be used in the next step without further purification. If the free amine is required, a basic work-up can be performed.
Applications in Multi-Step Synthesis
The ability to generate N-alkoxy-N-methylamines makes this compound a valuable reagent in the synthesis of a variety of target molecules, including pharmaceuticals and other bioactive compounds. For instance, it has been utilized as an intermediate in the synthesis of celecoxib, an anti-inflammatory drug.[12]
Conclusion
This compound is a robust and versatile reagent for the synthesis of N-methyl-N-alkoxyamines. Its stability and the predictable reactivity of the Boc protecting group make it an excellent choice for multi-step synthetic campaigns. The protocols outlined in this guide for O-alkylation via reaction with alkyl halides and the Mitsunobu reaction, followed by acid-mediated deprotection, provide reliable and reproducible methods for accessing a wide range of N-alkoxy-N-methylamine building blocks. As the demand for complex and functionally diverse molecules continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis.
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Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]
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Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 42, 335-656. [Link]
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Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Org. Synth.1998 , 75, 1. [Link]
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K. C. Nicolaou, et al. Total Synthesis of Brevetoxin A. J. Am. Chem. Soc.1998 , 120, 43, 10814–10826. [Link]
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Dembinski, R. Recent Advances in the Mitsunobu Reaction: Modifications and Applications. European Journal of Organic Chemistry2004 , 2004, 2763-2772. [Link]
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PubChem. tert-Butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. [Link]
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]
-
Semantics Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
YouTube. Mitsunobu Reaction - reaction mechanism and experimental procedure. [Link]
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SpectraBase. TERT.-BUTYL-1,3-DIHYDROXY-2-(HYDROXYMETHYL)-PROPAN-2-YL-CARBAMATE. [Link]
-
SpectraBase. Tert-butyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate. [Link]
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ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
Boyland, E.; Nery, R. The synthesis and some reactions of N-hydroxycarbamates. J. Chem. Soc. C1966 , 346-350. [Link]
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Trost, B. M.; Li, C.-J. (Eds.). Modern Alkenylation. Wiley-VCH, 2015. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth.2008 , 85, 1. [Link]
-
SciSpace. The synthesis and some reactions of N-hydroxycarbamates. [Link]
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Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. [Link]
-
Organic Chemistry Portal. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. [Link]
-
ResearchGate. A Facile Synthesis of (tert-Alkoxy)amines. [Link]
-
PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]
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- 4. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
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- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Amine Protection / Deprotection [fishersci.co.uk]
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- 12. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Protection Reactions
Welcome to the technical support center for tert-butyloxycarbonyl (Boc) protection reactions. As a cornerstone of modern organic synthesis, particularly in pharmaceutical development and peptide chemistry, the successful protection of amines is critical.[1] However, even a reaction as ubiquitous as Boc protection can present challenges, leading to incomplete conversions, low yields, and unexpected side products.
This guide is designed for researchers, scientists, and drug development professionals who have encountered difficulties with this crucial synthetic step. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the expert insights and logical troubleshooting frameworks needed to overcome common hurdles in your experiments.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a direct question-and-answer format. Identify the symptom that best matches your observation to find probable causes and actionable solutions.
Symptom 1: Low to No Product Formation (Reaction Fails to Initiate)
Question: My TLC and/or LC-MS analysis shows only my starting amine, even after several hours. What are the likely causes and how can I fix it?
Answer: This issue typically points to a problem with one of three factors: the reagents, the reaction conditions, or the inherent reactivity of your substrate.
-
Reagent Quality and Stoichiometry:
-
Cause: The primary culprit is often the Boc anhydride ((Boc)₂O) itself. It is sensitive to moisture and can degrade over time, especially if not stored properly. Similarly, the base or solvent may be of insufficient purity or contain water, which can hydrolyze the anhydride.
-
Solution: Use a fresh bottle of (Boc)₂O or purify the existing stock. Ensure all solvents are anhydrous, especially when working with sensitive substrates. Always use a slight excess (1.1-1.5 equivalents) of (Boc)₂O to drive the reaction to completion.
-
-
Substrate Reactivity:
-
Cause: The nucleophilicity of the amine is paramount. Electron-deficient aromatic amines (anilines with electron-withdrawing groups) or sterically hindered amines are significantly less reactive and may not proceed under standard conditions.[2][3][4]
-
Solution: For these challenging substrates, more forcing conditions are necessary.
-
Increase Temperature: Heating the reaction (e.g., to 40-55 °C) can provide the necessary activation energy.[5]
-
Add a Catalyst: For weakly nucleophilic amines, the addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) is often highly effective.[5][6] DMAP acts as a hyper-nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate.[6]
-
Change Solvent: Alcoholic solvents like methanol can significantly accelerate the reaction rate for aromatic amines, even without a base.[3]
-
-
-
Inappropriate Base or pH:
-
Cause: While some Boc protections can proceed without a base, one is often required to neutralize the protonated amine intermediate and drive the reaction forward.[7][8] However, using a base that is too strong or too weak for the specific substrate can be detrimental. For zwitterionic compounds like amino acids, solubility can be a major issue if the pH is not correctly managed.[4][9]
-
Solution: For standard primary and secondary amines, triethylamine (TEA) is a common choice. For amino acids, an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is often used to ensure the amine is deprotonated and soluble.[5][]
-
Symptom 2: Reaction Stalls or Remains Incomplete
Question: My reaction starts, and I can see the product forming, but it stalls at 50-70% conversion and won't go to completion, even overnight. What's happening?
Answer: A stalling reaction suggests that the initial conditions are viable but insufficient to overcome the increasing difficulty as the concentration of reactants decreases.
-
Insufficient Reagents or Catalyst Deactivation:
-
Cause: You may have started with an insufficient excess of (Boc)₂O, which was consumed before the starting material was fully converted. If using a catalyst like DMAP, it may have been consumed by side reactions or was not present in a sufficient amount.
-
Solution: Add another portion (0.2-0.5 equivalents) of (Boc)₂O to the reaction mixture. If DMAP was used, adding a small additional amount can also restart a stalled reaction.
-
-
Product Insolubility:
-
Cause: As the Boc-protected product forms, it may precipitate out of the reaction solvent, effectively halting the reaction by coating the unreacted starting material or simply crashing out of the solution phase. This can sometimes be observed as the reaction mixture turning into a thick slurry.
-
Solution: Change to a solvent system that can solubilize both the starting material and the product. A mixture of solvents may be necessary. For example, if the reaction is stalling in THF, adding a more polar co-solvent like DMF or NMP might help.
-
-
Equilibrium Issues:
-
Cause: The reaction is reversible to a small extent, and byproducts can accumulate. The decomposition of the tert-butyl carbonate leaving group into tert-butanol and CO₂ gas is a key driving force for the reaction.[8] If CO₂ cannot escape (e.g., in a sealed system), it can impede the reaction's progress.
-
Solution: Ensure the reaction is not run in a completely sealed vessel.[6][8] A gentle stream of inert gas (N₂ or Ar) can help carry away the CO₂ produced.
-
Symptom 3: Significant Formation of Side Products
Question: My TLC/LC-MS shows multiple new spots/peaks in addition to my desired product. What are these impurities and how can I prevent them?
Answer: Side product formation is often a result of over-reactivity or the presence of other nucleophilic functional groups in your molecule.
-
Double Boc Protection (N,N-di-Boc):
-
Cause: Primary amines can sometimes react twice, especially under forcing conditions with excess (Boc)₂O and a strong base or DMAP catalyst.[][11]
-
Solution: Carefully control the stoichiometry, using no more than 1.1-1.2 equivalents of (Boc)₂O. Avoid excessively long reaction times or high temperatures once the mono-protected product has formed.
-
-
Urea Formation:
-
Cause: With sterically hindered amines, (Boc)₂O can sometimes decompose to form an isocyanate intermediate, which then reacts with the starting amine to form a urea byproduct.[][11]
-
Solution: This can sometimes be avoided by first treating the hindered amine with a strong, non-nucleophilic base like NaH or NaHMDS to form the anion before adding (Boc)₂O.[]
-
-
Protection of Other Functional Groups:
-
Cause: If your molecule contains other nucleophilic groups, such as alcohols or phenols, they can also be protected by (Boc)₂O, especially in the presence of DMAP.[][12]
-
Solution: Avoid using DMAP if possible when other nucleophiles are present. Run the reaction at room temperature or below and monitor carefully by TLC/LC-MS, stopping the reaction as soon as the starting amine is consumed.
-
Visualizing the Boc Protection Mechanism
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the decomposition of the leaving group.
Caption: General mechanism of amine protection using (Boc)₂O.
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right solvent?
-
A: The ideal solvent should dissolve your starting amine. Common choices include THF, acetonitrile, methanol, dichloromethane (DCM), and dioxane.[11][13] For aromatic amines, alcoholic solvents can catalyze the reaction.[3] For amino acids or other polar substrates, aqueous systems (e.g., water/THF or water/dioxane mixtures) are often used.[14]
-
-
Q2: Is a base always necessary for Boc protection?
-
Q3: What is the specific role of DMAP?
-
A: DMAP is a hyper-nucleophilic acylation catalyst. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium species.[6] This intermediate is much more electrophilic than (Boc)₂O itself, allowing for the rapid protection of weakly nucleophilic amines like anilines. However, its high reactivity can also lead to side reactions, so it should be used catalytically (1-10 mol%) and with caution.[6][]
-
-
Q4: How do I monitor the reaction effectively?
-
A: Thin-Layer Chromatography (TLC) is the most common method.[1][15] The Boc-protected product is less polar than the starting amine and will have a higher Rf value. Staining with a ninhydrin solution is highly effective, as it will stain the unreacted primary or secondary amine (typically a purple or yellow spot) but will not react with the protected product.[16][17] LC-MS can also be used for definitive identification and quantification.[1]
-
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve incomplete Boc protection reactions.
Caption: A step-by-step guide to troubleshooting Boc protection.
Key Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary Aliphatic Amine
This protocol is suitable for most non-hindered primary and secondary aliphatic amines.
-
Setup: Dissolve the amine (1.0 eq) in tetrahydrofuran (THF, 0.2-0.5 M). Add triethylamine (TEA, 1.5 eq). Stir the solution at room temperature.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of THF. Add the (Boc)₂O solution dropwise to the stirring amine solution over 10 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC every 30-60 minutes. The reaction is typically complete within 1-4 hours.[1]
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), water, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by column chromatography if necessary.
Protocol 2: Boc Protection of a Weakly Nucleophilic Aniline
This protocol employs a catalyst to protect an electron-deficient or sterically hindered aromatic amine.
-
Setup: Dissolve the aniline (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous acetonitrile (0.2-0.5 M).
-
Reagent Addition: Add (Boc)₂O (1.5 eq) to the solution in one portion. Caution: Gas evolution (CO₂) may be rapid.[6]
-
Reaction: Stir the reaction at room temperature or warm to 40-50 °C if necessary. Monitor the reaction progress carefully by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture. Dilute with ethyl acetate and wash with 1 M HCl (to remove DMAP), water, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product for purification.
Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)
-
Spotting: Using a capillary tube, spot the crude reaction mixture on a silica gel TLC plate alongside a co-spot of the starting amine.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The less polar Boc-protected product will have a higher Rf than the starting amine.
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp (254 nm) if the compounds are UV-active.
-
Ninhydrin Stain: Dip the plate in a ninhydrin solution and gently heat with a heat gun. The starting amine will develop a characteristic colored spot (usually purple for primary amines), while the N-Boc product will not react.[16][17] This provides definitive confirmation of consumption of the starting material.
-
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Darnbrough, S., et al. (2001). an improved synthesis of n-boc protected aryl amines. Synthetic Communications, 31(21), 3273–3280. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15413-15433. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]
-
University of Rochester. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 11. BOC Protection and Deprotection [pt.bzchemicals.com]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Side reactions during the synthesis of "Tert-butyl hydroxy(methyl)carbamate"
Welcome to the technical support guide for the synthesis of Tert-butyl hydroxy(methyl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the scientific rationale behind the protocol to help you navigate experimental challenges and optimize your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound from N-methylhydroxylamine hydrochloride and di-tert-butyl dicarbonate (Boc₂O).
Question 1: My reaction shows very low or no yield of the desired product. What are the likely causes and how can I fix this?
Answer:
Low or non-existent yield is a common but solvable issue. The root cause often lies in the quality of the starting materials or suboptimal reaction conditions. Let's break down the potential culprits.
Possible Cause 1: Degraded N-methylhydroxylamine hydrochloride N-methylhydroxylamine hydrochloride is hygroscopic and can degrade if not stored correctly.[1] Moisture absorption leads to clumping and discoloration (from white to yellow or brown), indicating reduced purity and reactivity.[1] Using degraded starting material will inevitably lead to poor outcomes.[1]
-
Solution:
-
Inspect Your Reagent: Before starting, visually inspect the N-methylhydroxylamine hydrochloride. It should be a fine, free-flowing white or off-white crystalline powder.
-
Ensure Proper Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture.[1]
-
Use a Fresh Bottle: If degradation is suspected, it is best to use a new, unopened bottle of the reagent.
-
Possible Cause 2: Inactive Di-tert-butyl dicarbonate (Boc₂O) Boc anhydride is sensitive to moisture and can slowly decompose into tert-butanol and CO₂, which can build pressure in sealed containers.[2] This decomposition reduces the amount of active reagent available for the reaction.
-
Solution:
-
Check for Pressure Release: When opening a bottle of Boc₂O for the first time, do so carefully as there may be a slight pressure buildup.
-
Stoichiometry: It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O to compensate for any minor degradation and drive the reaction to completion.
-
Storage: Store Boc₂O in a refrigerator to minimize decomposition.
-
Possible Cause 3: Insufficient or Inappropriate Base The reaction starts with N-methylhydroxylamine hydrochloride. A base is required to neutralize the hydrochloride salt, liberating the free N-methylhydroxylamine to act as a nucleophile.
-
Solution:
-
Molar Equivalents: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or a mild inorganic base (e.g., NaHCO₃, K₂CO₃) is used to neutralize the HCl salt. Often, using slightly more than one equivalent of a tertiary amine base is beneficial to also catalyze the reaction.
-
Order of Addition: Typically, the N-methylhydroxylamine hydrochloride is suspended in the solvent, the base is added, and the mixture is stirred before the slow addition of Boc₂O.[3]
-
Possible Cause 4: Suboptimal Temperature Control The reaction between the amine and Boc₂O is exothermic. Adding the Boc₂O too quickly or without adequate cooling can lead to a temperature spike, promoting side reactions.
-
Solution:
-
Initial Cooling: Dissolve or suspend the N-methylhydroxylamine salt and base in the solvent and cool the mixture in an ice bath (0 °C) before adding the Boc₂O.[3]
-
Slow Addition: Add the Boc₂O solution dropwise or in small portions to maintain a low reaction temperature during the initial phase.
-
Warm to Room Temperature: After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[3]
-
Question 2: My TLC plate shows multiple spots, including unreacted starting material and several new products. What are these byproducts?
Answer:
The presence of multiple spots on a TLC plate is indicative of an incomplete reaction or the formation of side products. Identifying these is key to optimizing the reaction.
Diagram: Key Reaction and Potential Side Reactions
Caption: Desired reaction pathway and common side reactions.
Potential Byproducts and Their Causes:
-
Unreacted N-methylhydroxylamine: This is common and can be identified by co-spotting your reaction mixture with a standard of the starting material on the TLC plate. It suggests the reaction has not gone to completion (see Question 1).
-
Di-tert-butyl carbonate: This byproduct arises from the reaction of the tert-butoxycarbonyl intermediate with tert-butoxide, which is generated during the reaction. It can also form from the slow decomposition of Boc anhydride.[2] It is less polar than the product and typically has a higher Rf value.
-
N,O-bis(tert-butoxycarbonyl)-N-methylhydroxylamine (Double Boc Adduct): Both the nitrogen and the hydroxyl-oxygen are nucleophilic. If a significant excess of Boc₂O and a strong base are used, a second Boc group can be added to the oxygen atom of the desired product. This byproduct will be significantly less polar than the desired product. To avoid this, use only a slight excess (1.05 eq) of Boc₂O.
-
O-Acylated Isomer: While N-acylation is generally favored due to the higher nucleophilicity of nitrogen compared to oxygen in hydroxylamines, a small amount of the O-acylated isomer might form. This would be an isomer of the desired product and may have a similar polarity, making purification challenging.
Troubleshooting Strategy:
-
Monitor by TLC: Run a TLC with co-spots of your starting material.[3]
-
Adjust Stoichiometry: Avoid using a large excess of Boc₂O.
-
Purification: These byproducts can typically be separated from the desired product using silica gel column chromatography.[3]
Question 3: The product seems to degrade during aqueous workup or column chromatography. How can I improve its stability?
Answer:
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[4][5] Accidental exposure to acidic conditions during workup or purification is the most common cause of product degradation via deprotection.
Diagram: Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the Boc group.
Solutions for Improving Stability:
-
Workup:
-
Avoid acidic washes (e.g., 1M HCl). If a wash is needed to remove a basic catalyst like triethylamine, use a very mild acid like a saturated solution of ammonium chloride (NH₄Cl) or dilute citric acid, and perform the wash quickly at low temperatures.
-
Ensure the reaction is fully quenched with water or a mild bicarbonate solution before extraction.[3]
-
-
Purification:
-
Column Chromatography: Use a neutral solvent system (e.g., hexanes/ethyl acetate). Avoid adding acids like acetic acid to the eluent. Sometimes, the silica gel itself can be slightly acidic. This can be mitigated by pre-treating the silica with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%), which is then evaporated from the collected fractions.
-
HPLC: If using reverse-phase HPLC, avoid mobile phases containing strong acids like trifluoroacetic acid (TFA).[6] Even 0.1% TFA can cause significant deprotection, especially during the evaporation of fractions.[6] If an acidic modifier is necessary, consider using formic acid or acetic acid and immediately neutralizing or lyophilizing the collected fractions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this synthesis? A1: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices.[3] The reaction is typically started at 0 °C in an ice bath during the addition of Boc₂O to control the initial exotherm, and then allowed to warm to room temperature for 4-6 hours to ensure the reaction goes to completion.[3]
Q2: How should I monitor the reaction's progress effectively? A2: Thin Layer Chromatography (TLC) is the most effective method.[3] Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). The product, being more functionalized but also larger, will typically have an Rf value between that of Boc₂O (high Rf) and N-methylhydroxylamine hydrochloride (low Rf, often stays at the baseline). The reaction is complete when the N-methylhydroxylamine spot is no longer visible.
Q3: What are the best practices for purifying this compound? A3: The standard and most reliable method is flash column chromatography on silica gel.[3] A gradient elution starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate) usually provides excellent separation from non-polar byproducts and unreacted Boc₂O.
Q4: How should I store the final product? A4: The product contains a hydroxylamine moiety and an acid-labile Boc group. For long-term stability, it should be stored in a tightly sealed container in a refrigerator (2-8 °C), protected from light and moisture. Avoid contact with strong acids and oxidants.[7]
Experimental Protocols & Data
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic, dissolves reactants well, and is easy to remove. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows the reaction to proceed to completion. |
| Base | Triethylamine (Et₃N) or NaHCO₃ | Et₃N acts as a base and catalyst; NaHCO₃ is a mild, inexpensive base. |
| Stoichiometry | N-methylhydroxylamine HCl (1 eq), Base (1.1 eq), Boc₂O (1.05 eq) | Slight excess of base and Boc₂O ensures complete consumption of the limiting reagent. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion as monitored by TLC.[3] |
| Purification | Silica Gel Column Chromatography | Gold standard for removing non-polar and polar impurities effectively.[3] |
| Expected Yield | 75-90% | Typical yields for this type of reaction when performed under optimal conditions. |
Detailed Synthesis Protocol
Materials:
-
N-methylhydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (Ethyl Acetate, Hexanes)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend N-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the flask in an ice bath to 0 °C.
-
Add triethylamine (1.1 eq) dropwise to the suspension with vigorous stirring. Stir for 15-20 minutes.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-6 hours, monitoring its progress by TLC.[3]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.[3]
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Available at: [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
Wikipedia. (2023). N-Methylhydroxylamine. Available at: [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Hindawi. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
MDPI. (2018). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Available at: [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]
-
ChemBK. (2024). This compound. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Available at: [Link]
-
ResearchGate. (2015). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
Sources
Optimization of reaction conditions for "Tert-butyl hydroxy(methyl)carbamate" synthesis
Welcome to the technical support center for the synthesis of Tert-butyl hydroxy(methyl)carbamate (Boc-N(Me)OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Introduction
This compound is a valuable hydroxylamine-containing building block used in medicinal chemistry and pharmaceutical development.[1] Its Boc-protected nitrogen allows for selective reactions at the hydroxyl group, making it a key intermediate. The most common and direct synthesis involves the N-acylation of N-methylhydroxylamine with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction requires careful control of parameters to ensure high yield and purity. This guide addresses the critical nuances of the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction scheme for synthesizing this compound?
A1: The standard synthesis involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2] The primary role of the base is to neutralize the hydrochloride salt, liberating the free N-methylhydroxylamine nucleophile, which then attacks the electrophilic carbonyl of the Boc anhydride.
Q2: What are the most critical parameters for a successful synthesis?
A2: Success hinges on three core parameters:
-
Stoichiometry of the Base: You must use at least one equivalent of a suitable base to fully neutralize the N-methylhydroxylamine hydrochloride starting material. An un-neutralized starting material will not participate in the reaction.
-
Temperature Control: The addition of di-tert-butyl dicarbonate is exothermic. It is crucial to perform the initial addition at a reduced temperature (e.g., 0 °C in an ice bath) to prevent side reactions and potential degradation of the starting material or product.[2]
-
Anhydrous Conditions: While not strictly required for the main reaction, using anhydrous solvents is good practice to prevent the hydrolysis of the Boc anhydride, which would reduce its effective concentration and complicate purification.[3]
Q3: How should I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.[2] Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. You should see the consumption of the N-methylhydroxylamine starting material (which may require a specific stain like ninhydrin to visualize) and the appearance of a new, higher Rf spot corresponding to the product. The Boc anhydride may also be visible on the TLC plate. The reaction is typically complete within 4-6 hours at room temperature.[2]
Q4: What is the expected yield and purity for this reaction?
A4: With optimized conditions and careful purification, yields can be high, often exceeding 80-90%. The crude product is typically purified via flash column chromatography to achieve purity greater than 95%.[2][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows little to no product formation. What went wrong?
A: This is a common issue that almost always points to a problem with the nucleophile. Here are the most probable causes and their solutions:
-
Cause 1: Inefficient Neutralization of Starting Material. N-methylhydroxylamine hydrochloride is an ammonium salt and is not nucleophilic. Failure to add a sufficient amount of a suitable base will prevent the reaction from starting.
-
Solution: Ensure you have added at least one full equivalent of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternatively, a two-phase system using a mild inorganic base like sodium bicarbonate can be employed. Before adding the Boc anhydride, ensure the base has been stirred with the starting material for 15-30 minutes.
-
-
Cause 2: Poor Quality of Reagents. Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time. N-methylhydroxylamine itself can be unstable.[5]
-
Solution: Use a fresh bottle of Boc₂O or one that has been stored properly under an inert atmosphere. Verify the quality of your N-methylhydroxylamine hydrochloride.
-
-
Cause 3: Incorrect Reaction Temperature. Although the reaction is often allowed to warm to room temperature, adding the Boc anhydride to the reaction mixture at elevated temperatures can promote side reactions.
-
Solution: Always cool the solution of N-methylhydroxylamine and base to 0 °C before the slow, dropwise addition of Boc anhydride.[2]
-
Problem: Multiple Spots on TLC / Impure Crude Product
Q: My reaction worked, but the crude product shows several spots on the TLC plate. What are these impurities?
A: The presence of multiple spots indicates side reactions or unconsumed starting materials. The diagram below illustrates the main reaction and potential side pathways.
Caption: Reaction pathway and common troubleshooting points.
-
Cause 1: Unreacted Starting Materials. The most common "impurities" are simply unreacted starting materials. A spot corresponding to N-methylhydroxylamine (often streaky and baseline on silica) and a higher Rf spot for Boc₂O may be visible.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a small additional charge of the limiting reagent may be necessary.
-
-
Cause 2: Urea-type Byproducts. Boc anhydride can react with any primary or secondary amine impurities or decomposition products to form stable urea derivatives, which can be difficult to separate. This is more likely if the reaction is overheated.
-
Solution: Maintain strict temperature control during the addition of Boc anhydride. Using high-purity starting materials is also essential.
-
Problem: Difficulty with Purification
Q: I am having trouble purifying the final product using column chromatography. The fractions are mixed, or the product streaks on the column. What can I do?
A: Purification challenges with this molecule often stem from its moderate polarity and the presence of basic residues from the reaction.
-
Cause 1: Residual Base. If an organic base like triethylamine was used, it can co-elute with the product or cause streaking on the silica gel column.
-
Solution: Perform an aqueous work-up before chromatography. After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.[2] Wash the combined organic layers with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove the residual base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate before concentrating.[2]
-
-
Cause 2: Inappropriate Solvent System. The polarity of this compound requires a well-chosen eluent system for good separation on silica gel.
-
Solution: Start with a solvent system of low polarity (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity. A gradient elution from 10% to 50% Ethyl Acetate in Hexanes is typically effective. For very stubborn separations, adding 0.5-1% of a polar solvent like methanol to a dichloromethane eluent can be helpful.
-
-
Cause 3: Alternative Purification Needed. For some applications requiring very high purity, or if chromatography is proving inefficient, an alternative method may be necessary.
Optimized Experimental Protocol & Data
This protocol is a synthesis of best practices derived from established procedures.[2]
1. Reagent Preparation:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
2. Base Addition:
-
Slowly add triethylamine (1.1 eq) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 20 minutes. A white precipitate of triethylammonium chloride will form.
3. Boc-Protection:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of the reaction solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
4. Reaction Monitoring:
-
Monitor the reaction's progress by TLC (eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
5. Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
6. Purification:
-
Purify the crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure product.[2][4]
| Parameter | Recommended Condition | Rationale |
| Starting Material | N-methylhydroxylamine HCl | Commercially available and stable salt form. |
| Protecting Group | Di-tert-butyl dicarbonate | Efficiently installs the Boc group.[6] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic; effectively liberates the free amine. |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous grade prevents hydrolysis of Boc₂O.[2] |
| Temperature | 0 °C for addition, then RT | Controls exotherm and minimizes side reactions.[2][3] |
| Reaction Time | 4-6 hours | Typically sufficient for full conversion.[2] |
| Purification | Flash Chromatography | Effective for removing byproducts and excess reagents.[4] |
References
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Available from: [Link]
-
PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]
-
Organic Syntheses. nitrones for intramolecular 1,3-dipolar cycloadditions. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | 19689-97-5 [chemicalbook.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Preventing t-butylation during Boc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical side reaction—t-butylation—that can occur during the cleavage of the tert-butoxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
Question: What is causing this +56 Da mass addition, and how can I prevent it?
Answer:
This mass increase is a definitive sign of t-butylation , a common side reaction during Boc deprotection.[1] The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can then alkylate nucleophilic residues in your compound, such as tryptophan, methionine, cysteine, and tyrosine.[1][2][3]
Causality: The Boc deprotection mechanism proceeds via protonation of the carbamate, leading to the release of carbon dioxide, the free amine, and a stable tertiary carbocation (t-butyl cation).[4][5] In the absence of a suitable quenching agent, this electrophilic cation will react with the most nucleophilic sites on your substrate or other molecules in the reaction mixture.[2][3]
Prevention Strategy: The Use of Scavengers
The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1][3]
Mechanism of Scavenger Action
Experimental Protocol: Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected substrate in an appropriate solvent like dichloromethane (DCM) to a concentration of 0.1-0.2 M.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath. This can help to reduce the rate of side reactions.[7]
-
Addition of Reagents: Add the chosen scavenger(s) (e.g., Triisopropylsilane (TIS) at 2.5-5% v/v), followed by the slow addition of Trifluoroacetic Acid (TFA) to the desired concentration (e.g., 20-50% v/v).[6]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours.[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.[6][7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[7]
Issue 2: My deprotection reaction is sluggish or incomplete, even with extended reaction times.
Question: What factors could be hindering the deprotection, and how can I drive the reaction to completion without increasing side products?
Answer:
Incomplete Boc deprotection can be a frustrating issue, often stemming from a few key factors:
-
Insufficient Acid Strength or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or used in insufficient amounts, the reaction may not go to completion.[6][7]
-
Steric Hindrance: The steric bulk of the substrate, particularly near the Boc-protected amine, can impede the approach of the acidic reagent, slowing down the cleavage reaction.[6][8]
-
Solvent Choice: The choice of solvent is critical for ensuring that both the substrate and the acidic reagent are well-solvated to allow for an efficient reaction.[6][7] Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[6]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from accessing all the reaction sites, leading to incomplete deprotection.[6][8]
Troubleshooting Strategy:
Recommendations:
-
Gradually Increase Acid Concentration: If using 20% TFA in DCM, try increasing it to 50%.[6]
-
Extend Reaction Time: Monitor the reaction over a longer period using an appropriate analytical technique.[6]
-
Elevate Temperature: Gentle heating (e.g., 40-50 °C) can sometimes drive a sluggish reaction to completion.[7] However, be mindful that this can also increase the rate of side reactions, so the use of scavengers is critical.
-
Change the Acid System: If increasing the concentration and time is ineffective, consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are the best scavengers to prevent t-butylation for specific amino acids?
A1: The choice of scavenger is critical and depends on the sensitive residues in your peptide or molecule.[1]
| Sensitive Residue | Common Side Reaction | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Alkylation of the indole ring | Triisopropylsilane (TIS), Triethylsilane (TES), Water (H₂O), 1,2-ethanedithiol (EDT)[9] | TIS and TES are excellent carbocation scavengers.[10] Water can also trap the t-butyl cation.[10] EDT is effective at preventing Trp butylation.[11] |
| Methionine (Met) | S-alkylation to form a sulfonium salt | Thioanisole, Dimethyl sulfide (DMS)[9] | Thioanisole is effective in preventing S-alkylation.[9] DMS can also help prevent oxidation.[9] |
| Cysteine (Cys) | S-alkylation of the free thiol | 1,2-ethanedithiol (EDT)[9] | EDT is a commonly used scavenger to protect the free thiol group.[9] |
| Tyrosine (Tyr) | Alkylation of the phenolic ring | Phenol, Thioanisole | These scavengers can compete with the tyrosine ring for the t-butyl cation. |
Q2: Can I use a "universal" scavenger cocktail?
A2: Yes, for many applications, a general scavenger cocktail is effective. A widely used and effective mixture is TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .[3][12] For peptides with multiple sensitive residues, a more robust mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[9]
Q3: How do I choose the right deprotection conditions for my specific substrate?
A3: The optimal conditions depend on the stability of your compound and the presence of other acid-sensitive functional groups.
-
For robust substrates with no other acid-labile groups: A higher concentration of TFA (e.g., 50-95%) can be used for rapid deprotection.[6]
-
For substrates with other acid-sensitive groups: Milder conditions are necessary. This can include using a lower concentration of TFA (e.g., 10-20%), performing the reaction at a lower temperature (0 °C), or using a weaker acid.[7] Careful monitoring is crucial to achieve selective deprotection.
Q4: What is the fundamental mechanism of Boc deprotection?
A4: The Boc group is an acid-labile protecting group. The deprotection mechanism involves protonation of the carbamate by a strong acid, leading to the cleavage of the C-O bond. This generates a stable t-butyl cation and a carbamic acid. The carbamic acid is unstable and decomposes into the free amine and carbon dioxide.[1][4][5] The generated t-butyl cation is the species responsible for the unwanted t-butylation side reaction.[1]
References
- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis. Benchchem.
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- N-Boc deprotection issues and altern
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Technical Support Center: Preventing Side Reactions During Boc Deprotection. Benchchem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem.
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. Benchchem.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. Benchchem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC Protection and Deprotection. J&K Scientific LLC.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- Side-product formation during TFA cleavage of Boc-trp-phe-ome. Benchchem.
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. Amazon Web Services.
- Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics.
- Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed.
- Amine Protection / Deprotection. Fisher Scientific.
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme.
- Impact of Tert -Butyl Alcohol on Crystallization Kinetics of Gemcitabine Hydrochloride in Frozen Aqueous Solutions.
Sources
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- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who routinely perform tert-butoxycarbonyl (Boc) deprotection. Here, we will delve into the nuances of managing the reactive tert-butyl cation, a common source of side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your deprotection protocols, leading to cleaner reactions and higher yields.
I. The Core Challenge: The Reactive tert-butyl Cation
The acid-catalyzed removal of a Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] The reaction, while generally efficient, generates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺).[1][2] This carbocation can indiscriminately alkylate nucleophilic sites within your target molecule, leading to a variety of unwanted side products. A common indicator of this issue is the observation of a mass increase of +56 Da in byproducts.[3]
The primary goal of using scavengers is to intercept this reactive intermediate before it can wreak havoc on your desired product. Scavengers are nucleophilic compounds that are either more reactive or present in a much higher concentration than the sensitive residues of your substrate.[4]
Mechanism of Boc Deprotection and Side Product Formation
The process begins with the protonation of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond, which releases the free amine and generates the tert-butyl cation and carbon dioxide.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during Boc deprotection, offering insights into their causes and providing actionable solutions.
Issue 1: Appearance of Unexpected Side Products (+56 Da)
Symptoms: Your analytical data (e.g., LC-MS, NMR) shows the presence of one or more new compounds with a mass 56 Da greater than your desired product.
Possible Cause: Alkylation of nucleophilic residues by the tert-butyl cation.[3]
Solutions:
-
Incorporate a Scavenger: The most effective solution is to add a scavenger or a cocktail of scavengers to your deprotection reagent. The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule.[1]
-
Optimize Scavenger Selection: Refer to the table below for guidance on selecting the appropriate scavenger for different sensitive amino acid residues. For molecules with multiple sensitive residues, a scavenger cocktail is often the most robust approach.[3][4]
| Sensitive Residue | Common Scavengers | Key Considerations |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | The indole ring of tryptophan is highly susceptible to tert-butylation.[4] TIS and TES are very effective at trapping carbocations.[4][6] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | The thioether side chain can be alkylated to form a sulfonium salt.[1][4] Thioanisole is particularly effective at preventing this S-alkylation.[3][4] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | The free thiol group is a strong nucleophile and a prime target for alkylation.[1] EDT is a commonly used scavenger for protecting the thiol group.[3] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | The activated phenolic ring is vulnerable to alkylation.[1][4] These phenolic scavengers act as decoys for the tert-butyl cation.[4] |
Issue 2: Incomplete Deprotection
Symptoms: Your analytical data shows a significant amount of starting material remaining after the reaction.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[7]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[7]
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique (TLC, LC-MS). Gentle warming (e.g., to 40°C) can also be effective but may increase side reactions if scavengers are not used.[3]
-
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[7]
-
Solution: A combination of a stronger acid, longer reaction time, and potentially a higher temperature may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[3]
-
-
Poor Resin Swelling (Solid-Phase Synthesis): If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the reaction sites.[7]
Issue 3: Methionine Oxidation (+16 Da)
Symptoms: For methionine-containing peptides, you observe a side product with a mass 16 Da greater than the desired product.
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[4] This can occur during the acidic cleavage step.
Solutions:
-
Use Reducing Agents: Include a reducing agent in your cleavage cocktail. A combination of dimethyl sulfide (DMS) and ammonium iodide can be used to reduce methionine sulfoxide back to methionine.[9]
-
Fresh Reagents: Ensure that your TFA and other cleavage cocktail components are fresh, as older reagents can contain oxidizing impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The main culprit is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid like TFA.[1] This electrophilic carbocation can then alkylate any nucleophilic residues in your molecule.[1][2]
Q2: What are some common scavenger cocktails and when should I use them?
A2: The choice of scavenger cocktail depends on the complexity and sensitivity of your substrate.
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): This is a widely used, effective, and less odorous general-purpose scavenger cocktail.[3][4]
-
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): This is a more robust cocktail suitable for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][10]
Q3: Can the S-alkylation of methionine be reversed?
A3: Yes, the formation of a sulfonium salt from the S-alkylation of methionine is a reversible reaction. Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating it at 40°C for 24 hours can be effective in removing the t-butyl group from the methionine residue.[3]
Q4: Are there alternatives to TFA for Boc deprotection?
A4: While TFA is the most common reagent, other acids can be used. 4M HCl in 1,4-dioxane is a common alternative.[7] Milder acidic conditions can also be achieved by using a lower concentration of TFA in a solvent like dichloromethane (DCM).[1] However, milder conditions may require longer reaction times.
IV. Experimental Protocols
General Protocol for Boc Deprotection with Scavengers
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
Preparation of the Deprotection Cocktail: In a well-ventilated fume hood, prepare your chosen deprotection cocktail. For example, to prepare 10 mL of TFA/TIS/H₂O (95:2.5:2.5), combine 9.5 mL of TFA, 0.25 mL of triisopropylsilane, and 0.25 mL of deionized water. Always prepare cleavage cocktails fresh.[11]
-
Reaction Setup: Dissolve your Boc-protected substrate in a minimal amount of a suitable solvent (e.g., DCM) if it is not a solid-phase synthesis. Add the deprotection cocktail to the substrate. For solid-phase synthesis, add the cocktail directly to the resin. Use approximately 5-10 mL of cocktail per gram of resin.[11]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS) at regular intervals (e.g., every 30 minutes). Most deprotections are complete within 1-4 hours.[7][11]
-
Work-up:
-
For Solution-Phase Synthesis: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8] The crude product can then be purified by an appropriate method (e.g., chromatography, crystallization).
-
For Solid-Phase Synthesis: After the desired reaction time, filter the resin and wash it with fresh TFA.[10] Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[10] Collect the precipitated peptide by centrifugation and wash it several times with cold ether to remove scavengers and byproducts.[12]
-
V. References
-
Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection - Benchchem. (n.d.). Retrieved from
-
Cleavage Cocktail Selection - CDN. (n.d.). Retrieved from
-
Navigating Boc Deprotection: A Guide to Minimizing Side Products - Benchchem. (n.d.). Retrieved from
-
T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (n.d.). Retrieved from
-
Comparative study of Boc versus Fmoc protecting groups in synthesis - Benchchem. (n.d.). Retrieved from
-
troubleshooting Boc deprotection side reactions in 5-n-Boc-aminomethyluridine - Benchchem. (n.d.). Retrieved from
-
Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis - Benchchem. (n.d.). Retrieved from
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). Retrieved from
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Retrieved from
-
Usage of Anisole in PMB deprotection using TFA? - ResearchGate. (n.d.). Retrieved from
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (2023, April 20). Retrieved from
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.). Retrieved from
-
Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.). Retrieved from
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH. (2023, April 20). Retrieved from
-
Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem. (n.d.). Retrieved from
-
Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.). Retrieved from
-
Side reactions of Boc deprotection with scavengers. - Benchchem. (n.d.). Retrieved from
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. (2014, October 16). Retrieved from
-
Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.). Retrieved from
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. (n.d.). Retrieved from
-
Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. (n.d.). Retrieved from
-
Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites - Research Explorer - The University of Manchester. (1992, September 8). Retrieved from
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Retrieved from
-
Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection - Benchchem. (n.d.). Retrieved from
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. (n.d.). Retrieved from
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from
-
11 Identification of the optimal concentration of methionine to use... - ResearchGate. (n.d.). Retrieved from
-
Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. (2022, October 28). Retrieved from
-
On choosing the right ether for peptide precipitation after acid cleavage - UPF. (2007, November 19). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
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- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Mild deprotection methods for the Boc group to avoid side reactions
Welcome to the Technical Support Center for Amine Protecting Group Chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the choices you make in the lab. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and ease of installation. However, its removal can be a source of significant challenges, from incomplete reactions to a host of side products that can compromise the integrity of your hard-won molecules.
This guide is designed to be a dynamic resource for researchers, scientists, and drug development professionals. It moves beyond the standard trifluoroacetic acid (TFA) cocktail to explore a range of milder, more selective deprotection strategies. We will delve into the "why" behind each method, empowering you to troubleshoot effectively and select the optimal conditions for your unique substrate.
Troubleshooting & FAQs: Navigating the Nuances of Boc Deprotection
This section addresses the common pitfalls and specific experimental challenges encountered during the removal of the Boc group. Each question is framed around a real-world problem, followed by an in-depth explanation and actionable protocols.
FAQ 1: My standard TFA/DCM deprotection is cleaving other acid-sensitive groups on my molecule. What are my options?
This is a classic challenge. The brute force of strong acids like TFA can be indiscriminate, leading to the cleavage of other acid-labile groups such as tert-butyl esters, acetals, or silyl ethers (e.g., TBS, TIPS). The key is to switch to a method that operates under milder, often non-protic or weakly acidic, conditions.
Expert Analysis: The standard acidic deprotection proceeds via protonation of the Boc-carbonyl, followed by fragmentation to form the highly stable tert-butyl cation. This carbocation is the root cause of many side reactions. Milder methods circumvent the need for strong protic acids, either by using Lewis acids to coordinate to the carbonyl oxygen or by employing neutral reagents that achieve cleavage through a different mechanistic pathway.
Caption: The classical E1-type mechanism for acidic Boc cleavage.
Caption: Activation of the Boc group via coordination to a Lewis acid.
Caption: Neutral deprotection via silylation and nucleophilic displacement.
Emerging & Specialized Methods
While the methods above cover a broad range of applications, research continues into even milder and more selective techniques.
Enzymatic Deprotection: The use of enzymes for deprotection offers unparalleled selectivity. While well-established for some protecting groups, the direct enzymatic cleavage of the N-Boc group is less common. However, research has shown that certain lipases and esterases, such as Lipase A from Candida antarctica (CAL-A) and esterase from Bacillus subtilis (BsubpNBE), can selectively hydrolyze tert-butyl esters while leaving N-Boc groups intact. [1][2]This provides an orthogonal strategy for deprotection when both groups are present. The direct enzymatic cleavage of N-carbamates is an area of ongoing research, with some enzymes showing activity towards groups like the benzyloxycarbonyl (Cbz) group. [1]Researchers with highly sensitive substrates are encouraged to explore this developing field.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. (1973). J-STAGE. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Akther, T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]
-
Gibson, F. S., Bergmeier, S. C., & Rapoport, H. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
Pal, R., & Mandal, G. (2012). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (1994). The Journal of Organic Chemistry. [Link]
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]
-
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. (2021). National Institutes of Health. [Link]
Sources
Technical Support Center: Stability and Handling of Tert-butyl hydroxy(methyl)carbamate
Welcome to the technical support guide for Tert-butyl hydroxy(methyl)carbamate (also known as N-Boc-N-methylhydroxylamine, CAS 19689-97-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth, field-proven insights into its stability and reactivity, particularly concerning basic and nucleophilic conditions, to help you troubleshoot experiments and ensure successful synthetic outcomes.
Core Compound Profile: Understanding the Boc-N(Me)OH System
This compound is a bifunctional molecule where the nucleophilic and basic properties of N-methylhydroxylamine are masked by a tert-butyloxycarbonyl (Boc) group. The primary role of the Boc group is to serve as a robust, acid-labile protecting group, which is generally stable to a wide array of basic, nucleophilic, and reductive conditions[1][2]. This stability is fundamental to its utility in multi-step synthesis, allowing for selective transformations elsewhere in a molecule.
The stability of the carbamate is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity and basicity. Furthermore, the bulky tert-butyl group provides significant steric hindrance, preventing nucleophilic attack at the carbonyl carbon. Cleavage is typically achieved only under acidic conditions, which facilitate the formation of a stable tert-butyl cation[2][3].
Caption: General stability profile of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to common inorganic and organic bases?
A1: The N-Boc group is exceptionally stable under most basic conditions routinely used in organic synthesis. The carbamate linkage is resistant to hydrolysis by aqueous bases and is not cleaved by common amine bases or carbonate bases at ambient temperatures.
Causality: Base-mediated hydrolysis of a carbamate would require a nucleophilic attack of a hydroxide or alkoxide ion on the carbonyl carbon. This pathway has a high activation energy for two primary reasons:
-
Steric Hindrance: The bulky tert-butyl group physically shields the carbonyl carbon from the approaching nucleophile.
-
Poor Leaving Group: The hypothetical cleavage would generate a highly unstable N-anion, which is a very poor leaving group.
The molecule's primary acidic site is the hydroxyl proton (O-H). Strong bases will deprotonate this position to form an alkoxide, but this does not lead to the cleavage of the Boc group itself.
Data Summary: Stability Under Various Basic Conditions
| Reagent | Solvent | Temperature | Stability Outcome |
| 1M NaOH (aq) | THF/H₂O | Room Temp | Stable for >24h |
| K₂CO₃ | Acetonitrile, DMF | Up to 50 °C | Stable |
| Triethylamine (Et₃N) | DCM, THF | Room Temp | Stable |
| DBU | THF | Room Temp | Stable |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp | Stable (O-deprotonation occurs) |
| Lithium Diisopropylamide (LDA) | THF | -78 °C | Stable (O-deprotonation occurs) |
Q2: Can I perform reactions with strong nucleophiles in the presence of this compound?
A2: Yes. The carbamate group is generally unreactive towards a wide range of common nucleophiles, including amines, thiols, azides, and cyanides[1][4]. This orthogonality allows for selective reactions at other electrophilic sites within your substrate without affecting the Boc-protected hydroxylamine moiety.
Causality: The electrophilicity of the carbamate carbonyl is significantly attenuated by resonance stabilization from both the nitrogen and the alkoxy oxygen atoms. This makes it a much poorer electrophile compared to esters, acid chlorides, or anhydrides. Therefore, nucleophilic attack is kinetically disfavored. However, it is crucial to remember that many strong nucleophiles are also strong bases (e.g., Grignard reagents, organolithiums), and they will readily deprotonate the hydroxyl group[5][6]. This may alter the solubility and reactivity profile of your molecule but will not cleave the Boc group.
Troubleshooting Guides
Issue 1: I am observing unexpected decomposition of my material under supposedly mild basic conditions.
While generally robust, there are specific scenarios where decomposition can occur. If you are experiencing unexpected loss of your starting material, consider the following possibilities.
Potential Cause A: Elevated Temperatures Prolonged heating (> 80-100 °C) in the presence of a strong base can promote thermal decomposition pathways, even if the carbamate itself is not directly hydrolyzed. This is not a simple cleavage but can involve more complex fragmentation.
-
Recommendation: Maintain reaction temperatures below 60 °C when possible. If higher temperatures are required, minimize reaction time and monitor carefully by TLC or LCMS.
Potential Cause B: Reaction with the In Situ Generated Alkoxide After deprotonation of the hydroxyl group by a strong base (e.g., NaH, LDA), the resulting N-Boc-N-methyl-O-alkoxide is a more potent nucleophile than the starting alcohol. This species could potentially:
-
Initiate Polymerization: If your reaction contains a highly reactive monomer.
-
Undergo Intramolecular Rearrangement: Although unlikely for this specific structure, it's a possibility in more complex derivatives.
-
React with Sensitive Functional Groups: The alkoxide could react with other electrophiles in your system, leading to unintended side products and consumption of the starting material.
-
Recommendation: When using strong bases, add them slowly at a reduced temperature (e.g., 0 °C or -78 °C) to control the exotherm and the concentration of the reactive alkoxide. Add your primary electrophile only after deprotonation is complete.
Issue 2: I need to functionalize the hydroxyl group. What is the best protocol to avoid side reactions?
A common and highly effective application of this reagent involves the O-functionalization (e.g., alkylation or acylation) of the hydroxyl group. Success depends on carefully selecting the base and reaction conditions to ensure clean deprotonation without compromising the Boc group.
Validated Protocol: O-Alkylation of this compound
This protocol describes a general procedure for the reaction with an alkyl halide (R-X).
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF or THF (approx. 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10-15 minutes.
-
Scientist's Note: NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. The byproduct is harmless H₂ gas.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or remain a fine suspension.
-
Electrophile Addition: Cool the solution back to 0 °C. Add the alkyl halide (R-X, 1.0-1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LCMS to check for the disappearance of the starting material. The reaction may take anywhere from 2 to 24 hours depending on the electrophile's reactivity.
-
Quenching: Once complete, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for O-Alkylation of this compound.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Gao, P., et al. (2022). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl N,O‐hydroxylamine linker synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N ‐Boc‐ O ‐tosylhydroxylamine | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. Retrieved from [Link]
-
Doyle, H. A., et al. (2007). Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. PubMed Central. Retrieved from [Link]
-
Tihanyi, T., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from [Link]
-
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances. Retrieved from [Link]
-
Miller, M. J., et al. (2004). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PubMed Central. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H13NO3). Retrieved from [Link]
-
Tice, C. M. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2000). Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Nucleophiles and Bases | Request PDF. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Li, X., et al. (2023). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
ResearchGate. (2023). Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 6.8: Structure and SN2 Reactivity: The Nucleophile. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with Tert-butyl hydroxy(methyl)carbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Tert-butyl hydroxy(methyl)carbamate (CAS No. 19689-97-5), also known as N-Boc-N-methylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the solubility challenges associated with this versatile synthetic intermediate. We provide field-proven insights, step-by-step protocols, and troubleshooting guides to ensure the successful integration of this compound into your experimental workflows.
Part 1: Compound Profile & Initial Assessment
This section provides a foundational understanding of the compound's properties, which are critical for troubleshooting solubility.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is the first step in designing an effective solubilization strategy. This compound is an N-Boc protected amine, a structural motif common in medicinal chemistry and organic synthesis.[1][2][3] Its physicochemical characteristics inherently lead to low aqueous solubility.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃NO₃ | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Physical Form | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 60-65 °C at 3 mmHg | [5] |
| Predicted pKa | 9.04 ± 0.50 | [5] |
| General Solubility | Soluble in organic solvents; insoluble in water.[7] | [7] |
The large, non-polar tert-butyl group dominates the molecule's character, making it hydrophobic and thus poorly soluble in aqueous systems.
Part 2: Troubleshooting Stock and Working Solutions
This is the most common area where researchers face challenges. Precipitation during solution preparation or dilution can compromise experimental results.
Q2: I am having difficulty achieving complete dissolution. What are the recommended starting solvents for creating a stock solution?
For initial dissolution, a range of standard laboratory organic solvents are effective. The choice of solvent depends on the requirements of your downstream application.
Recommended Solvents for Stock Solutions:
| Solvent | Class | Rationale & Use Case |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of nonpolar and polar compounds.[8] The most common choice for preparing high-concentration stocks for in vitro bioassays.[8][9][10] |
| Ethanol (EtOH) | Polar Protic | A good, less toxic alternative to DMSO for many applications. Often used in formulations where DMSO is undesirable.[11][] |
| Methanol (MeOH) | Polar Protic | Effective solvent for many carbamates and Boc-protected compounds.[13][14] |
| Dichloromethane (DCM) | Aprotic | Primarily used for synthetic reactions and purification steps, not for biological assays due to toxicity.[13][15] |
| Tetrahydrofuran (THF) | Polar Aprotic | Commonly used in synthetic protocols involving Boc-protected amines.[13][15] |
Protocol: Preparing a High-Concentration Stock Solution
-
Weigh the required amount of this compound in a suitable vial.
-
Add the selected organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is slow, gentle warming in a water bath (30-40°C) can be applied. Be cautious with volatile solvents.
-
Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.
-
Store the stock solution appropriately, typically at -20°C or -80°C, to maintain stability.[16]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. Why does this happen and how can I prevent it?
This phenomenon, often called "crashing out," is the single most common solubility issue for hydrophobic compounds.
Causality: The compound is highly soluble in the 100% DMSO stock but has very low solubility in the final aqueous environment. When a small volume of the concentrated DMSO stock is added directly to a large volume of aqueous media, the DMSO rapidly disperses. This creates localized micro-environments where the compound concentration far exceeds its aqueous solubility limit, causing it to precipitate.[17]
Solution: Step-Wise Dilution Protocol The key is to gradually lower both the compound concentration and the organic solvent concentration simultaneously. This prevents the compound from ever exceeding its solubility limit in a given solvent mixture.
Detailed Step-by-Step Methodology:
-
Prepare High-Concentration Stock: Create a concentrated stock solution in 100% DMSO, for example, at 50 mM. Ensure it is fully dissolved.[17]
-
Prepare Intermediate Dilution: From the 50 mM stock, prepare an intermediate dilution, also in 100% DMSO, at a lower concentration (e.g., 1 mM).[18]
-
Pre-warm Final Media: Warm your final aqueous solution (cell culture medium, PBS, etc.) to the experimental temperature (e.g., 37°C). Temperature can significantly affect solubility.[17]
-
Perform Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required volume of the 1 mM intermediate stock drop-by-drop. For example, add 10 µL of the 1 mM stock to 990 µL of media to get a 10 µM final concentration.
-
Calculate Final DMSO Concentration: Critically, ensure the final percentage of DMSO is compatible with your assay and below cytotoxic levels, typically <0.5% and ideally <0.1%.[17][19] In the example above, the final DMSO concentration is 1%. If this is too high, the intermediate stock concentration must be adjusted.
Part 3: Advanced Solubilization Strategies
When standard solvents are not sufficient or appropriate, more advanced techniques are required. Many of these strategies are central to drug formulation and development.[20][21]
Q4: My experiment cannot tolerate DMSO or ethanol. What are some alternative biocompatible co-solvents?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes.[11][] They work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound.[]
Commonly Used Co-solvents for Formulation:
| Co-solvent | Application Notes |
| Polyethylene Glycol 400 (PEG 400) | A common, low-toxicity vehicle for both in vitro and in vivo studies. |
| Propylene Glycol (PG) | Frequently used in oral and parenteral formulations. |
| Glycerol | A viscous co-solvent often used in combination with others. |
| Tween® 80 (Polysorbate 80) | A non-ionic surfactant used to create micellar solutions that can encapsulate hydrophobic compounds. Often used in small percentages (1-5%). |
| Cyclodextrins (e.g., HP-β-CD) | These form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's non-polar cavity, while the exterior remains water-soluble.[22] |
These co-solvents are typically used to create a formulation vehicle, and the optimal combination and ratio must be determined experimentally.[16]
Q5: Can I use pH adjustment to increase the aqueous solubility of this compound?
Yes, this is a viable but advanced strategy that requires careful validation.
Scientific Rationale: The solubility of an ionizable compound is highly dependent on pH.[23] For a compound with a basic pKa, increasing the pH of the solution above the pKa will cause it to deprotonate, forming a negatively charged anion. This charged species is typically much more soluble in water than the neutral form.[24][25] this compound has a predicted pKa of ~9.04, corresponding to the proton on the carbamate nitrogen.[5] Therefore, adjusting the pH to >10 should significantly increase its aqueous solubility.[24][25]
Critical Warning on Stability: Carbamates can undergo hydrolysis, especially under alkaline (high pH) conditions, which would degrade the compound.[2][26][27]
Required Action: Before using this method, you must perform a stability study.
-
Prepare your compound in the high pH buffer.
-
Incubate under your experimental conditions (e.g., 24 hours at 37°C).
-
Analyze the sample by HPLC or LC-MS to quantify the parent compound and detect any degradation products.
-
Only proceed if the compound is confirmed to be stable for the duration of your experiment.
Part 4: Safety & Handling
Q6: What are the primary safety hazards and handling precautions for this compound?
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[28]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][28]
-
Handling: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][28]
-
Storage: Store in a cool, dry, and well-ventilated place, sealed in a dry environment. Recommended storage temperature is 2-8°C.[5][6]
References
-
Formulation of water insoluble drugs. (n.d.). CORE. [Link]
-
This compound. (2024, April 10). ChemBK. [Link]
-
Kovacevic, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release : official journal of the Controlled Release Society, 161(3), 827–844. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]
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This compound. (n.d.). PubChem - NIH. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]
- Liu, R. (Ed.). (2007).
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-10. [Link]
-
Brown, C. K., et al. (2005). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies, 12(4), 6-11. [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]
-
Effect of water pH on the stability of pesticides. (2008, March 18). MSU Extension. [Link]
-
Rabel, S. R., et al. (1996). Determination of the pKa and pH-Solubility Behavior of an Ionizable Cyclic Carbamate... Taylor & Francis Online. [Link]
-
Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate... Pharmaceutical development and technology, 1(1), 91–95. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores. [Link]
-
Dahlin, J. L., Walters, M. A., & Seymour, S. B. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 9(10), 1145–1157. [Link]
-
Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. (2020, December 8). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Sun, Y., et al. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. European journal of medicinal chemistry, 278, 116646. [Link]
-
O'Malley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1015-1022. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012, December). Journal of medical pharmaceutical and allied sciences, 01(01), 18-38. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (n.d.). ChemRxiv. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014, April 7). ResearchGate. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19689-97-5 [chemicalbook.com]
- 6. This compound | 19689-97-5 [sigmaaldrich.com]
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- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 11. ijpbr.in [ijpbr.in]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
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- 25. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
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Technical Support Center: Synthesis of Tert-butyl hydroxy(methyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl hydroxy(methyl)carbamate (N-Boc-N-methylhydroxylamine). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this reaction, helping you troubleshoot common issues and improve your yield and purity.
I. Overview of the Synthesis
The most common and reliable method for synthesizing this compound is the N-acylation of N-methylhydroxylamine with di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction, a standard Boc-protection, is conceptually straightforward but requires careful control of reaction conditions to achieve high yields and avoid side products.
The starting material, N-methylhydroxylamine, is typically available as a hydrochloride salt, which necessitates a neutralization step to generate the free amine for the reaction to proceed efficiently.[2][3]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be traced back to a few key factors. Let's break them down in a logical troubleshooting sequence.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
-
Incomplete Neutralization: The starting material, N-methylhydroxylamine hydrochloride, is an amine salt and is not nucleophilic enough to react with Boc₂O.[4] You must add a base to generate the free amine in situ. If the neutralization is incomplete, a significant portion of your starting material will not react.
-
Solution: Use at least one equivalent of a suitable base. For heterogeneous reactions (like with K₂CO₃ or NaHCO₃), vigorous stirring is essential. For homogenous reactions, a soluble base like triethylamine (Et₃N) can be used. Ensure the base is added before or concurrently with the Boc₂O. Some protocols recommend preparing the free base beforehand by partitioning the hydrochloride salt between a strong base and an organic solvent.[3]
-
-
Boc₂O Stoichiometry and Quality: Di-tert-butyl dicarbonate can slowly decompose, especially if it's old or has been improperly stored.
-
Solution: Use fresh, high-quality Boc₂O. It is often beneficial to use a slight excess (1.05-1.1 equivalents) to ensure the reaction goes to completion.
-
-
Reaction Temperature: The reaction is exothermic. Adding Boc₂O at room temperature can lead to a rapid temperature increase, promoting the decomposition of the product and the formation of byproducts.
-
Product Solubility during Workup: this compound has some water solubility. Aggressive aqueous washes can lead to significant product loss into the aqueous phase.
-
Solution: During the extraction phase, saturate the aqueous layer with sodium chloride (brine).[5] This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer, thereby improving recovery.
-
Q2: My final product is impure, and I see multiple spots on the TLC. What are the common side reactions?
A2: Impurities often arise from side reactions involving the Boc anhydride or from unreacted starting materials.
-
Double Boc-Protection: While sterically hindered, it is possible for the hydroxyl group to be acylated by a second molecule of Boc₂O, especially if a large excess of the anhydride is used or if the reaction temperature is too high.
-
Mitigation: Use a carefully controlled stoichiometry of Boc₂O (1.0-1.1 equivalents). Maintain low temperatures during the addition.
-
-
Unreacted N-methylhydroxylamine: If the reaction does not go to completion, you will have unreacted starting material.
-
Mitigation: Monitor the reaction progress using thin-layer chromatography (TLC).[1] If the starting material is still present after a few hours at room temperature, consider adding a small additional portion of Boc₂O.
-
-
Purification Strategy: The crude product often requires purification to remove these impurities.
-
Solution: Column chromatography is a reliable method for purifying the final product.[1] A gradient of ethyl acetate in hexanes is typically effective.
-
Q3: The reaction seems to have stalled; the starting material is not being consumed according to TLC analysis. What should I check?
A3: A stalled reaction is almost always due to an issue with one of the reactants or the reaction environment.
-
Check the Base: As mentioned in Q1, the most common reason for a non-reaction is the absence of the free amine. If you added a solid base like potassium carbonate, is it being stirred vigorously enough to react? If you used a liquid base, was it added in the correct amount?
-
Solvent Issues: The choice of solvent can be critical.
-
Reagent Quality: Verify the quality of your N-methylhydroxylamine hydrochloride and Boc₂O. If possible, try a new batch of reagents.
III. Frequently Asked Questions (FAQs)
Q: What is the best base to use for this reaction? A: The choice of base depends on your desired reaction conditions and workup procedure.
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃): These are inexpensive and effective inorganic bases.[2] They are used in excess and require vigorous stirring as they are not soluble in most organic solvents. The workup is straightforward as they are easily removed by an aqueous wash.
-
Triethylamine (Et₃N): This is a soluble organic base that can lead to a more homogenous reaction mixture. However, it and its corresponding hydrochloride salt must be removed during the workup, which may require additional acidic washes.
Q: How should I monitor the reaction's progress? A: Thin-layer chromatography (TLC) is the most effective method.[1] Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product is more non-polar than the starting N-methylhydroxylamine hydrochloride. Stain the plate with a potassium permanganate solution, as the product may not be strongly UV-active.
Q: What are the optimal conditions for storing this compound? A: The product should be stored in a cool, dry place. It is often recommended to store it at 2-8°C under an inert atmosphere to prevent decomposition over time.[6]
Q: Is it necessary to use anhydrous solvents? A: While some protocols use mixed aqueous solvents like THF/water, using anhydrous organic solvents like DCM or THF is generally recommended to avoid potential hydrolysis of the Boc anhydride and to simplify the workup.[1][2]
IV. Experimental Protocol
This protocol is a generalized procedure based on common literature methods.[1][2] Researchers should adapt it as necessary for their specific scale and equipment.
Materials:
-
N-methylhydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (anhydrous powder)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend N-methylhydroxylamine hydrochloride (1.0 eq) and potassium carbonate (2.0 eq) in a 1:1 mixture of THF and water.
-
Cool the vigorously stirred suspension to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Add the Boc₂O solution dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in dichloromethane and wash with water (3x) and then with brine (1x).[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often a pale oil.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
V. Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| N-methylhydroxylamine HCl | 1.0 equivalent | Limiting reagent |
| Di-tert-butyl dicarbonate | 1.05 - 1.1 equivalents | Ensures complete reaction |
| Base (e.g., K₂CO₃) | 2.0 equivalents | Ensures complete neutralization |
| Reaction Conditions | ||
| Temperature | 0 °C for addition, then RT | Controls exotherm, prevents side reactions |
| Solvent | THF, DCM, or THF/H₂O | Good solubility for reactants |
| Reaction Time | 4-6 hours | Typically sufficient for completion |
| Workup | ||
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Good solubility for product |
| Aqueous Wash | Brine | Reduces product loss to aqueous phase[5] |
VI. References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound | C6H13NO3 | CID 272414. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Tert-butyl hydroxy(methyl)carbamate
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl hydroxy(methyl)carbamate, a key building block in organic synthesis, is no exception. Ensuring its purity is paramount to prevent the introduction of unwanted side-products and potential toxins in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, focusing on the gold-standard High-Performance Liquid Chromatography (HPLC) and its high-throughput alternative, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
The Critical Role of Purity Analysis
This compound serves as a protected form of a hydroxymethylamine functional group, a versatile intermediate in the synthesis of complex molecules. Impurities, which can arise from the manufacturing process (e.g., unreacted starting materials, by-products) or degradation, can have significant consequences:
-
Altered Reaction Stoichiometry: Impurities can interfere with subsequent chemical reactions, leading to lower yields and the formation of new, unexpected by-products.
-
Compromised Final Product Quality: In drug development, impurities carried through the synthetic route can affect the safety, stability, and efficacy of the final API.
-
Regulatory Hurdles: Regulatory bodies like the FDA require stringent purity control and impurity profiling for all components used in drug manufacturing, as outlined in guidelines such as the ICH Q-series.[1][2][3][4][5]
Therefore, a robust, accurate, and reliable analytical method for purity assessment is a non-negotiable requirement.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For routine quality control and purity assessment of moderately polar, small molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is the workhorse of the industry.
The "Why": Rationale Behind the Method
The choice of RP-HPLC is deliberate. This compound possesses sufficient non-polar character (due to the tert-butyl group) to be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. This separation mechanism is highly reproducible and robust.[6][7][8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard choice. Its long alkyl chains provide excellent hydrophobic retention for the analyte, allowing for effective separation from more polar or less polar impurities. The use of end-capped C18 columns is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica support.
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol is typically employed. A gradient, where the proportion of the organic solvent is increased over time, is crucial. It ensures that early-eluting, more polar impurities are well-resolved, while more strongly retained, non-polar impurities are eluted in a reasonable time frame with good peak shape.
-
UV Detection: The carbamate functional group contains a carbonyl chromophore, which absorbs UV light. While not the strongest chromophore, it allows for sensitive detection at low UV wavelengths, typically in the range of 200-220 nm. This provides a near-universal detection method for the main component and many potential organic impurities.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, a cornerstone of good laboratory practice (GLP) and regulatory compliance.[8][9]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | Water (HPLC Grade) | The weak, polar solvent in the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The strong, less polar organic modifier. |
| Gradient | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | A shallow gradient ensures resolution of closely eluting impurities, followed by a column wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 210 nm | Provides good sensitivity for the carbamate chromophore. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
| Sample Prep. | Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile (Diluent). | Ensures the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion. |
System Suitability Testing (SST):
Prior to sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 (Ensures symmetrical peaks for accurate integration).
-
Theoretical Plates (N): ≥ 2000 (Indicates good column efficiency).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision).
Comparative Method: UPLC-MS for Enhanced Throughput and Identification
While HPLC-UV is robust and reliable, modern drug development often demands faster analysis times and more comprehensive impurity characterization. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a powerful alternative.
The "Why": Speed, Sensitivity, and Specificity
UPLC systems utilize columns packed with smaller particles (< 2 µm), which allows for significantly faster separations without sacrificing resolution.[10][11] Coupling this with a mass spectrometer provides two key advantages:
-
Speed: Analysis times can be reduced from 30 minutes to under 5 minutes, dramatically increasing sample throughput.
-
Specificity & Identification: A mass spectrometer provides mass-to-charge (m/z) ratio information for the main peak and any impurities.[12][13] This is invaluable for tentatively identifying unknown impurities by their molecular weight, a task impossible with UV detection alone.
Head-to-Head Comparison: HPLC-UV vs. UPLC-MS
| Feature | HPLC-UV | UPLC-MS | Rationale for this compound |
| Analysis Time | ~30 minutes | ~3-5 minutes | UPLC-MS wins. For high-throughput screening or rapid in-process controls, UPLC is superior. |
| Resolution | Good | Excellent | UPLC-MS wins. Smaller particles provide sharper peaks and better separation of closely related impurities. |
| Sensitivity | Moderate (ng level) | High (pg level) | UPLC-MS wins. MS is inherently more sensitive and can detect trace-level impurities missed by UV. |
| Impurity ID | No (Retention time only) | Yes (Provides Molecular Weight) | UPLC-MS wins. Critical for development, allowing for structural elucidation of unknown peaks. |
| Cost (Instrument) | $ | $$$ | HPLC-UV wins. HPLC systems are significantly less expensive to purchase and maintain. |
| Cost (Per Sample) | Low | Moderate | HPLC-UV wins. Lower solvent consumption in UPLC is offset by higher maintenance and gas costs for the MS. |
| Robustness/Ease of Use | High | Moderate | HPLC-UV wins. HPLC methods are generally more robust and easier to transfer between labs. MS systems require more specialized expertise. |
Conclusion and Recommendations
The choice between HPLC-UV and UPLC-MS for the purity analysis of this compound is dictated by the specific application.
-
For routine quality control in a manufacturing environment where the impurity profile is well-established, HPLC-UV is the optimal choice . It provides reliable, accurate data in a cost-effective and robust manner, fully meeting regulatory requirements for purity assays.[6][7]
-
For process development, impurity profiling, and forced degradation studies , UPLC-MS is the superior technique . Its speed allows for rapid screening of different reaction conditions, and the mass data is indispensable for identifying and tracking the formation of new impurities.[10][11][12]
Ultimately, a comprehensive analytical strategy in a drug development setting will leverage both techniques: UPLC-MS during the development and investigation phases, and a validated, robust HPLC-UV method for routine release testing of the final, established process. This dual approach ensures both deep scientific understanding and efficient, compliant quality control.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- USP <621> Chrom
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Source: PMC - NIH.
- <621> Chromatography - US Pharmacopeia (USP). Source: US Pharmacopeia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- Are You Sure You Understand USP <621>?.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA.
- Quality Guidelines. Source: ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS.
- Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Source: Shimadzu Scientific Instruments.
- Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Source: PubMed.
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- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Solid-Phase Peptide Synthesis: A Comparative Analysis of Boc and Fmoc Chemistries
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for constructing peptides for therapeutic, diagnostic, and research applications. The success of any peptide synthesis is critically dependent on the strategic use of protecting groups to ensure the specific, directional formation of peptide bonds. Two chemical strategies have dominated this field: the classic tert-butyloxycarbonyl (Boc) approach and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) standard.[1]
This guide provides an in-depth, objective comparison of these two cornerstone methodologies. Designed for researchers, scientists, and drug development professionals, it delves into the chemical principles, practical workflows, and critical considerations behind each strategy, supported by experimental insights to inform your synthetic choices.
The Principle of Orthogonality: The Strategic Foundation of SPPS
Successful peptide synthesis hinges on the concept of orthogonality—the ability to selectively remove one type of protecting group under specific conditions without affecting others.[2][3] In SPPS, we manage three classes of protecting groups:
-
Temporary Nα-Protecting Groups: These protect the α-amino group of the incoming amino acid and are removed at the beginning of each coupling cycle. This is the primary distinction between the Boc and Fmoc strategies.
-
"Permanent" Side-Chain Protecting Groups: These mask reactive functionalities on amino acid side chains throughout the synthesis and are only removed during the final cleavage step.
A truly orthogonal system, as exemplified by the Fmoc strategy, uses distinct chemical mechanisms to remove each class of protecting group, minimizing unintended side reactions and enhancing product purity.[2][4]
The Boc/Bzl Strategy: The Robust, Classic Approach
The Boc strategy, pioneered by R. Bruce Merrifield, was the foundation of SPPS and earned him the Nobel Prize in Chemistry in 1984.[][6] It is a system based on graduated acid lability.
Chemistry & Mechanism
The Boc/Bzl strategy uses the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection.[7]
-
Nα-Deprotection: The Boc group is removed at each cycle using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][8] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which quickly decarboxylates to yield the free amine.[9][10]
-
Neutralization: After deprotection, the newly exposed N-terminal amine exists as a TFA salt. It must be neutralized to a free amine with a hindered base, such as diisopropylethylamine (DIEA), before the next coupling reaction can proceed.[2]
-
Final Cleavage: At the end of the synthesis, both the benzyl-based side-chain protecting groups and the peptide-resin linker are removed simultaneously using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[7][11] This step requires specialized, HF-resistant laboratory equipment.
This graduated acidolysis makes the Boc/Bzl system "semi-orthogonal" rather than truly orthogonal, as repeated TFA treatments can lead to the slow, premature loss of some side-chain protection over the course of a long synthesis.[3][4]
Boc-SPPS Workflow
The cyclical nature of Boc-SPPS involves a repetitive sequence of deprotection, neutralization, and coupling.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.
Advantages & Disadvantages
| Advantages | Disadvantages |
| Reduced Aggregation: The repeated protonation of the N-terminus in acidic deprotection steps helps to disrupt inter-chain hydrogen bonding, which can be a significant advantage when synthesizing long or hydrophobic sequences prone to aggregation.[1][7] | Harsh Final Cleavage: The requirement for anhydrous HF for final cleavage is a major drawback. HF is highly corrosive, toxic, and requires specialized, expensive equipment.[4] |
| Robust & Well-Established: As the original SPPS chemistry, it is thoroughly validated with extensive literature and protocols.[] | Semi-Orthogonal: Graduated acid lability can lead to premature loss of side-chain protecting groups during long syntheses, reducing the purity of the final product.[4] |
| Cost-Effective: Boc-amino acids and some associated reagents can be less expensive than their Fmoc counterparts.[] | Side Reactions: The tert-butyl cations generated during deprotection can modify sensitive residues like Tryptophan and Methionine, requiring the use of "scavengers" in the cleavage cocktail.[2][13] |
The Fmoc/tBu Strategy: The Mild, Modern Standard
Developed in the 1970s by Carpino and Han, the Fmoc strategy emerged as a milder, more versatile alternative and has largely become the method of choice for routine peptide synthesis.[4][6]
Chemistry & Mechanism
The Fmoc/tBu strategy is a fully orthogonal system that relies on a base-labile Nα-protecting group and acid-labile side-chain groups.[14]
-
Nα-Deprotection: The Fmoc group is stable to acid but is rapidly removed by a mild base, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[15][16] The mechanism proceeds via a β-elimination reaction, where the base abstracts an acidic proton from the fluorenyl ring system, leading to the cleavage of the carbamate and release of the free amine.[17][18]
-
Byproduct Scavenging: This reaction generates a dibenzofulvene (DBF) intermediate, which can react with the newly deprotected amine. The secondary amine base (piperidine) effectively traps this byproduct, forming a stable adduct that is washed away.[2][19]
-
Final Cleavage: At the end of the synthesis, the tert-butyl (tBu) based side-chain protecting groups and the resin linker are removed simultaneously with a single TFA "cocktail," which contains scavengers to protect sensitive residues.[19] This cleavage is performed under much milder conditions than the HF cleavage required in Boc-SPPS.
Fmoc-SPPS Workflow
The Fmoc-SPPS cycle is streamlined because it does not require a separate neutralization step.
Caption: A decision-making workflow for selecting between Boc and Fmoc SPPS.
Experimental Protocols
The following are generalized, step-by-step protocols for key stages in each chemistry. Scientist's Note: These are representative protocols. Optimization is required based on the specific peptide sequence, resin, and coupling reagents used.
Protocol 1: Standard Boc-SPPS Cycle (Manual)
Scope: Addition of one amino acid to a peptide-resin on a 0.1 mmol scale.
-
Resin Swelling:
-
Place peptide-resin in a fritted reaction vessel.
-
Add 5 mL of Dichloromethane (DCM) and agitate for 30 minutes. Drain. [20] * Rationale: Proper swelling of the polystyrene resin is critical to ensure that reactive sites are accessible to reagents.
-
-
Boc Deprotection:
-
Add 5 mL of 25% TFA in DCM to the resin. Agitate for 2 minutes. Drain.
-
Add a fresh 5 mL of 25% TFA in DCM. Agitate for 20-30 minutes. Drain. [8][21] * Rationale: A two-stage deprotection ensures complete removal of the Boc group. The first short treatment removes residual water and begins the process, while the second, longer treatment completes the reaction.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove TFA.
-
Wash with Isopropanol (1 x 5 mL) to shrink the resin and help remove trapped acid. [21] * Wash with DCM (3 x 5 mL) to prepare for neutralization.
-
-
Neutralization:
-
Add 5 mL of 5% DIEA in DCM. Agitate for 2 minutes. Drain. Repeat once. [2] * Rationale: The N-terminal amine must be converted from its TFA salt to the free base form to act as a nucleophile in the subsequent coupling step.
-
-
Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to activate.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours. [1] * Monitor reaction completion with a qualitative ninhydrin test.
-
Rationale: Using an excess of activated amino acid drives the coupling reaction to completion, ensuring a high yield for each cycle.
-
-
Final Washing:
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle.
-
Protocol 2: Standard Fmoc-SPPS Cycle (Manual)
Scope: Addition of one amino acid to a peptide-resin on a 0.1 mmol scale.
-
Resin Swelling:
-
Place peptide-resin in a fritted reaction vessel.
-
Add 5 mL of DMF and agitate for 30 minutes. Drain.
-
Rationale: Fmoc chemistry is typically performed in polar aprotic solvents like DMF, which effectively solvates the growing peptide chain.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-20 minutes. Drain. [16][22] * Rationale: A two-step deprotection ensures complete removal of the Fmoc group and efficient scavenging of the dibenzofulvene byproduct. The reaction progress can be monitored by the UV absorbance of the fulvene-piperidine adduct in the filtrate. [16]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-6 x 5 mL) to completely remove piperidine and the DBF adduct.
-
Wash with DCM (3 x 5 mL) and then DMF (3 x 5 mL) to prepare for coupling.
-
Rationale: Inadequate washing and residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction.
-
-
Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq.), a coupling agent like HATU (3-5 eq.), and a base like DIEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitor reaction completion with a qualitative ninhydrin test.
-
Rationale: Modern aminium/uronium-based coupling reagents like HATU provide rapid and efficient coupling with low rates of racemization.
-
-
Final Washing:
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle.
-
Conclusion
Both Boc and Fmoc SPPS are powerful, well-established methodologies for peptide synthesis. The Fmoc strategy, with its mild orthogonal conditions, has rightfully become the dominant choice for routine, automated synthesis and for creating complex peptides with sensitive modifications. [1][4]Its operational simplicity and safety have broadened the accessibility of peptide synthesis to the wider scientific community.
However, the classic Boc strategy remains an indispensable tool. Its inherent ability to mitigate on-chain aggregation gives it a distinct advantage for the synthesis of particularly long and difficult hydrophobic sequences, where Fmoc chemistry may fail. [7]The ultimate choice is not about which method is universally "better," but which is better suited for the specific synthetic challenge at hand. A thorough understanding of the underlying chemistry of both approaches empowers the modern peptide scientist to navigate these challenges and successfully synthesize the molecules that drive discovery.
References
-
BenchChem Technical Support Team. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem. Link
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Link
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Link
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. Link
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Link
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Link
-
BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Link
-
BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem. Link
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Link
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
-
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience. Link
-
Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Link
-
ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. ResearchGate. Link
-
Danishefsky, S. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Link
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Link
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Link
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Link
-
Cruz, L. J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(1), 154. Link
-
BenchChem. (n.d.). An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS). BenchChem. Link
-
BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis. BenchChem. Link
-
BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem. Link
-
Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 883-889. Link
-
Vaněk, O., et al. (2018). New tri-orthogonal scaffolds for the solid-phase synthesis of peptides. European Journal of Organic Chemistry, 2018(17), 3689-3701. Link
-
Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Link
-
Hansen, P. R. (2020). Fmoc Solid-Phase Peptide Synthesis. In Peptide Synthesis (pp. 1-18). Humana, New York, NY. Link
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Link
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Link
-
Collins, J. M., & Mitchell, A. R. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(1), 1-13. Link
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep. Link
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. AAPPTec. Link
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. Link
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- 7. peptide.com [peptide.com]
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- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Orthogonality of Boc, Cbz, and Fmoc Protecting Groups
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic selection of protecting groups is not merely a procedural step but a cornerstone of synthetic design. The ability to selectively unmask a reactive functional group while others remain shielded is paramount, particularly in the meticulous construction of peptides and other complex molecules. This guide provides an in-depth, field-proven comparison of three of the most ubiquitous amine protecting groups—Boc , Cbz , and Fmoc —focusing on the principle and practice of their mutual orthogonality.
The core tenet of an orthogonal protection strategy is the use of multiple protecting groups within a single molecule that can be removed under distinct, non-interfering chemical conditions.[1][2][3] The Boc (tert-Butoxycarbonyl), Cbz (Carboxybenzyl), and Fmoc (9-Fluorenylmethyloxycarbonyl) groups form a powerful and elegant orthogonal set, as their cleavage mechanisms are fundamentally different: Boc is labile to acid, Fmoc to base, and Cbz to catalytic hydrogenolysis.[3][4] This guide will dissect the chemistry of each group, present quantitative data on their stability, and provide validated experimental protocols for their selective removal.
The Protectors: A Mechanistic Overview
An intimate understanding of how each protecting group is cleaved is essential for designing robust synthetic routes and troubleshooting unexpected outcomes.
Boc (tert-Butoxycarbonyl): The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups, prized for its general stability and straightforward removal under acidic conditions.[5][6] Protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[6][7]
Deprotection Mechanism: The cleavage mechanism proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[7] This is followed by the loss of a highly stable tert-butyl cation, which generates an unstable carbamic acid.[6][8] The carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[6][8] The stability of the intermediary tert-butyl cation is the driving force for this reaction.[6]
}
Figure 1: Boc deprotection mechanism via acid-catalyzed fragmentation.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Specialist
The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Its defining characteristic is its lability to mild basic conditions, while remaining stable to acid.[9][10] Protection is achieved with reagents like Fmoc-Cl or Fmoc-OSu.[10][11]
Deprotection Mechanism: Fmoc removal is a classic example of an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[12] A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[9][13] This generates a stabilized anion, which then undergoes β-elimination to release the unstable carbamic acid and dibenzofulvene (DBF). The DBF byproduct is immediately trapped by the amine base, driving the reaction to completion.[13]
}
Figure 2: Fmoc deprotection via a base-mediated E1cB mechanism.
Cbz (Carboxybenzyl): The Hydrogenolysis Veteran
The Cbz (or Z) group, introduced by Bergmann and Zervas, was instrumental in the early days of peptide chemistry.[14] Its unique removal condition—catalytic hydrogenolysis—makes it orthogonal to both acid- and base-labile groups.[14][15]
Deprotection Mechanism: The most common method for Cbz cleavage is hydrogenolysis, which involves the reduction of the benzyl C-O bond with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[14][15][16] This reaction releases toluene and the unstable carbamic acid, which, like in the Boc deprotection, decomposes to the free amine and carbon dioxide.[14]
}
Figure 3: Cbz deprotection via catalytic hydrogenolysis.
Quantitative Comparison of Orthogonality
The true power of this trio lies in their mutual stability under each other's removal conditions. The following table summarizes this relationship, providing a clear guide for synthetic planning.
| Protecting Group to be Cleaved | Deprotection Condition | Stability of Boc | Stability of Fmoc | Stability of Cbz |
| Boc | Strong Acid (e.g., TFA in DCM)[7][17] | Labile | Stable [18] | Stable (under mild acid)[14][18][19] |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[9][10] | Stable [4] | Labile | Stable [4] |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[14][16] | Stable [18] | Generally Stable* | Labile |
*Note: While generally stable, some reports indicate that the Fmoc group can be cleaved under certain hydrogenolysis conditions, suggesting a degree of quasi-orthogonality that may be substrate-dependent.[4] Similarly, while Cbz is stable to the mild acids used for Boc removal, it can be cleaved by very strong acids like HBr.[14]
}
Figure 4: Orthogonal relationship of Boc, Fmoc, and Cbz protecting groups.
Experimental Protocols: Selective Deprotection in Practice
The following protocols describe the selective removal of each protecting group from a hypothetical substrate containing all three. These are self-validating systems; successful selective deprotection can be confirmed by techniques like LC-MS or NMR to ensure the other protecting groups remain intact.
Protocol 1: Selective Deprotection of the Boc Group
This procedure leverages the acid lability of the Boc group.[20]
-
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the protected compound in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions from the tert-butyl cation.
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[21]
-
Stir the reaction at 0 °C to room temperature. Monitor progress by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.[4]
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[4]
-
Protocol 2: Selective Deprotection of the Fmoc Group
This protocol utilizes the base lability of the Fmoc group.[4]
-
Materials:
-
Fmoc-protected compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF (e.g., 0.1 M).
-
Add piperidine to the solution to a final concentration of 20% (v/v).[10]
-
Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.[4]
-
Monitor the reaction by TLC or LC-MS. The formation of the DBF-piperidine adduct can also be monitored by UV spectroscopy.[10]
-
Upon completion, the solvent can be removed under high vacuum. The resulting crude product can then be purified by chromatography or precipitation to remove the DBF-piperidine adduct.
-
Protocol 3: Selective Deprotection of the Cbz Group
This procedure relies on the hydrogenolysis of the benzylic C-O bond.[15]
-
Materials:
-
Cbz-protected compound
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
-
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[15]
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%). Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus at atmospheric pressure.[15]
-
Stir the reaction vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 1-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
}
Figure 5: Workflow for sequential orthogonal deprotection.
Conclusion: Strategic Synthesis by Design
The Boc, Cbz, and Fmoc protecting groups represent a powerful triad in the synthetic chemist's arsenal. Their mutual orthogonality, grounded in distinct and highly specific cleavage mechanisms, provides the foundation for the rational design of complex synthetic routes. By understanding the underlying chemistry of each group—acid-catalyzed fragmentation for Boc, base-mediated elimination for Fmoc, and catalytic reduction for Cbz—researchers can confidently perform selective deprotections, enabling the construction of intricate molecular architectures with precision and control. This strategic approach is indispensable in the fields of peptide synthesis, medicinal chemistry, and drug development, where the success of a project often hinges on the flawless execution of its protection-deprotection strategy.
References
-
Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Base-Labile Protecting Groups Definition Source: Fiveable URL: [Link]
-
Title: Acid-Labile Protecting Groups Definition Source: Fiveable URL: [Link]
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]
-
Title: Acid-labile protecting groups Source: ResearchGate URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Acid-labile protecting groups for the synthesis of lipidated peptides Source: PubMed URL: [Link]
-
Title: Peptide synthesis using unprotected peptides through orthogonal coupling methods Source: PubMed Central URL: [Link]
-
Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
-
Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: PubMed Central URL: [Link]
-
Title: Protecting Groups Source: University of Regensburg URL: [Link]
-
Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]
-
Title: Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis Source: Oreate AI URL: [Link]
-
Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL: [Link]
-
Title: Cbz Protection - Common Conditions Source: Common Organic Chemistry URL: [Link]
-
Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Hydrogenolysis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
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- 21. peptide.com [peptide.com]
Part 1: The Chemical Divide: Boc/Bzl vs. Fmoc/tBu Strategies
An In-Depth Guide to Solid-Phase Peptide Synthesis: Identifying and Overcoming Challenges with Boc Chemistry
For decades, Solid-Phase Peptide Synthesis (SPPS) has been the cornerstone of peptide science, enabling the creation of complex biomolecules for research, diagnostics, and therapeutics. The field has been largely dominated by two orthogonal protection strategies: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. While the milder conditions of Fmoc chemistry have made it the workhorse for many standard applications, particularly in automated synthesis, a deep understanding of peptide chemistry reveals specific, challenging scenarios where the classic Boc strategy is not only advantageous but essential for success.
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. It delves into the mechanistic rationale for choosing Boc-SPPS, providing the causal links between its chemistry and its superior performance in synthesizing notoriously "difficult" peptide sequences. We will explore the chemical principles, present comparative data, and provide actionable protocols to empower researchers to overcome critical synthetic hurdles.
The fundamental difference between the two methods lies in the chemical conditions used for the repetitive cleavage of the temporary Nα-protecting group.[1]
-
Boc/Bzl Strategy: This approach uses the acid-labile Boc group for Nα-protection and typically benzyl-based (Bzl) groups for side-chain protection. The Boc group is removed at each cycle with a moderately strong acid, such as Trifluoroacetic Acid (TFA).[2] The "permanent" side-chain protecting groups and the final cleavage from the resin require a much stronger acid, typically Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3]
-
Fmoc/tBu Strategy: This is a fully orthogonal system. The Nα-Fmoc group is base-labile, removed with a secondary amine like piperidine.[1] The side-chain protecting groups are tert-butyl (tBu) based and are removed in the final step with a strong acid like TFA.[]
This core difference in deprotection chemistry has profound consequences for how the growing peptide chain behaves on the resin, influencing everything from aggregation to the formation of specific side products.
Part 2: When Boc Shines: Advantages for Specific, Problematic Sequences
While Fmoc chemistry is often favored for its mildness and compatibility with acid-sensitive modifications, the Boc strategy remains an indispensable tool for overcoming specific, formidable synthetic challenges.[1][5]
Challenge 1: Peptide Aggregation in Hydrophobic & Long Sequences
The Problem: During SPPS, as the peptide chain elongates, it can fold into secondary structures (like β-sheets) stabilized by intermolecular hydrogen bonds. This self-association, or aggregation, is particularly common for sequences rich in hydrophobic residues (Val, Ile, Leu, Phe) and for peptides longer than 20-30 amino acids.[6][7] Aggregation physically blocks the N-terminus, leading to poor solvation and steric hindrance, which results in incomplete deprotection and coupling steps. The consequence is a dramatic drop in yield and the accumulation of deletion sequences (n-1, n-2) that are difficult to purify.
The Boc Advantage: Aggregation Disruption by Design The Boc strategy inherently combats aggregation through its deprotection chemistry.
-
Repetitive Acidolysis: The repeated treatment with TFA at every cycle serves to disrupt nascent secondary structures. The strong acid effectively breaks the hydrogen bond networks that are the foundation of aggregation.[1][]
-
N-Terminal Protonation: Following Boc removal, the newly exposed N-terminal amine exists as a TFA salt (R-NH3+). This positive charge repels other protonated peptide chains, preventing them from associating via hydrogen bonding.[3] This state is maintained until the moment of coupling, especially when using in situ neutralization protocols where a tertiary base is added simultaneously with the activated amino acid. This minimizes the time the peptide spends in its neutral, aggregation-prone state.[2][3]
In contrast, the Fmoc strategy leaves the deprotected N-terminus as a neutral free amine (R-NH2) in a non-polar solvent (DMF), an environment highly conducive to hydrogen bonding and aggregation.
Experimental Workflow: Boc-SPPS for Aggregation Disruption
Caption: Standard Boc-SPPS cycle workflow.
Challenge 2: Aspartimide Formation in Asp-Xxx Sequences
The Problem: Aspartimide formation is one of the most severe side reactions in SPPS, particularly when using Fmoc chemistry.[8] It occurs when the backbone amide nitrogen C-terminal to an aspartic acid (Asp) residue attacks the side-chain β-ester. This is a base-catalyzed reaction, making the piperidine deprotection steps of Fmoc-SPPS a major trigger.[9] This cyclization results in a succinimide ring, which can then ring-open to form a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their respective D-isomers, all of which are notoriously difficult to separate from the final product.[5][8] Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are especially susceptible due to their steric flexibility.[9]
The Boc Advantage: Eliminating the Base Trigger The primary advantage of the Boc strategy in this context is the complete absence of a strong base during the repetitive deprotection cycles.[10]
-
Acidic Environment: The entire synthesis cycle is performed under acidic or neutral conditions, which do not promote the deprotonation of the backbone amide required to initiate the cyclization attack.[11]
-
Reduced Risk: While some level of aspartimide formation can be catalyzed by acid during the final, harsh HF cleavage step, this is a single event rather than a cumulative problem occurring at every cycle.[9] By avoiding repeated base exposure, the overall formation of this critical side product is significantly suppressed.[11]
Mechanism: Aspartimide Formation
Caption: Base-catalyzed aspartimide formation in Fmoc-SPPS.
Part 3: Data-Driven Comparison and Practical Guidance
While Fmoc chemistry has become the default for its convenience, the data consistently show that for certain challenges, Boc is the superior choice.[12] The selection of a strategy should be a deliberate, evidence-based decision tailored to the specific peptide sequence.
Comparative Performance Metrics
| Feature / Challenge | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Citation |
| Crude Purity (Hydrophobic Peptides) | Often Higher | May be Lower | Repeated acid treatment disrupts aggregation, leading to more complete reactions and higher crude product purity.[1][] |
| Overall Yield (Long Peptides >50aa) | Can be Superior | Often Decreases with Length | Boc chemistry's anti-aggregation properties prevent incomplete reactions that significantly lower overall yield in long syntheses.[1][7] |
| Aspartimide Formation Risk | Significantly Lower | High (especially for Asp-Gly) | Boc-SPPS avoids the repetitive base treatment (piperidine) that catalyzes aspartimide formation.[8][10][11] |
| Handling of Acid-Sensitive Groups | Less Compatible | Highly Compatible | The final HF cleavage in Boc-SPPS can damage sensitive modifications like phosphorylation or glycosylation, where Fmoc excels.[][5] |
| Safety & Equipment | Requires special HF apparatus | Standard lab equipment | The use of highly toxic and corrosive HF for final cleavage is a significant drawback of the Boc strategy.[7][13] |
| Automation Friendliness | Less Common | Standard | Fmoc chemistry is more amenable to modern automated synthesizers due to its milder conditions and lack of HF.[10][14] |
Decision-Making Flowchart for Strategy Selection
Caption: Decision guide for choosing between Boc and Fmoc SPPS.
Part 4: Experimental Protocol: Standard Boc-SPPS Cycle
This protocol outlines a generalized manual procedure for one coupling cycle using HBTU activation. Volumes are based on a synthesis scale of 0.25 mmol on a 0.5 mmol/g substitution resin (0.5 g).
Materials:
-
Nα-Boc-protected amino acid resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-protected amino acid (4 eq., 1.0 mmol)
-
HBTU (3.9 eq., 0.975 mmol)
-
HOBt (4 eq., 1.0 mmol) - Note: Often included with HBTU
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 30 minutes in the reaction vessel. Drain.
-
Washing: Wash the resin with DCM (3 x 10 mL, 1 min each).
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (v/v) (10 mL). Agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 20 minutes. Drain.[11]
-
-
Washing:
-
Wash with DCM (4 x 10 mL, 1 min each).
-
Wash with IPA (2 x 10 mL, 1 min each) to remove residual acid.
-
Wash with DCM (4 x 10 mL, 1 min each).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) (10 mL). Agitate for 2 minutes. Drain.
-
Repeat the neutralization step once more.
-
For In Situ Neutralization: Skip this step and add DIEA directly to the coupling mixture.[2]
-
-
Washing: Wash the resin with DCM (4 x 10 mL, 1 min each).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (1.0 mmol) and HBTU/HOBt (0.975 mmol / 1.0 mmol) in a minimal volume of DMF (~3 mL).
-
Add DIEA (2.0 mmol, ~350 µL). The solution will change color (typically to yellow).
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a ninhydrin (Kaiser) test to confirm the reaction has gone to completion (beads will be colorless/yellow). If the test is positive (blue beads), repeat the coupling step.
-
Once complete, drain the coupling solution.
-
Wash with DMF (3 x 10 mL, 1 min each).
-
Wash with DCM (3 x 10 mL, 1 min each). The resin is now ready for the next cycle starting from Step 2.
-
Conclusion
The choice between Boc and Fmoc chemistry is not a matter of old versus new, but of selecting the right tool for a specific and well-defined chemical challenge. While Fmoc-SPPS provides a mild, convenient, and easily automated route for many peptide syntheses, its performance can falter when faced with aggregation-prone sequences or those susceptible to base-catalyzed side reactions. In these critical cases, the robust, classic Boc/Bzl strategy offers clear and mechanistically supported advantages. Its ability to mitigate on-resin aggregation and prevent aspartimide formation makes it an essential and powerful methodology in the modern peptide chemist's arsenal, enabling the successful synthesis of peptides that would otherwise be inaccessible.
References
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
Benchchem. A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applications.
-
AAPPTEC. Peptide Synthesis - FAQ.
-
Benchchem. A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides.
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
Oliveira, E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
-
Postma, T. M., & Albericio, F. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Gongora-Benitez, M., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry.
-
LifeTein. Basic Peptides synthesis introduction.
-
ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
-
Benchchem. Minimizing aspartimide formation in Boc SPPS.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Bachem. Introduction to Peptide Synthesis Methods.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology.
-
Sunresin Life Sciences. Peptide Synthesis by Boc Strategy.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
C&EN. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
-
CPC Scientific. (2019). Why solid-phase synthesis?.
-
Sigma-Aldrich. Solubilization of Aggregated Sequences.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Benchchem. Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
-
DriveHQ. Minimal Protection Strategies for SPPS.
-
AAPPTEC. Planning a Peptide Synthesis.
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. bachem.com [bachem.com]
A Senior Application Scientist's Guide to the Comparative Stability of Carbamate Protecting Groups
In the landscape of modern organic synthesis, particularly within peptide synthesis and complex molecule assembly, the judicious selection of protecting groups is a critical determinant of success. Carbamate protecting groups, revered for their reliability in masking the nucleophilicity of amines, are foundational to these endeavors. This guide offers an in-depth, data-supported comparison of the three most ubiquitous carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document moves beyond a mere recitation of facts, providing field-proven insights into the causality behind experimental choices and presenting self-validating protocols. Our objective is to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to design robust and efficient synthetic strategies.
The Principle of Orthogonality: A Cornerstone of Modern Synthesis
The strategic power of Boc, Cbz, and Fmoc lies in their mutual orthogonality.[1] This principle allows for the selective removal of one protecting group in the presence of the others, a necessity for the sequential construction of complex molecular architectures.[2][3] This orthogonality stems from their distinct cleavage mechanisms: Boc is labile to acid, Fmoc to base, and Cbz to hydrogenolysis.[1]
Comparative Stability Profile of Common Carbamate Protecting Groups
The following table summarizes the stability of Boc, Cbz, and Fmoc under various chemical conditions. This data is synthesized from established chemical principles and experimental observations reported in the literature.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Boc (tert-butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Labile[1][4] | Stable[1] | Stable[2] |
| Cbz (benzyloxycarbonyl) | Benzyl-O-(C=O)- | Generally Stable[5] | Stable[1] | Labile[1][6] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Stable | Labile[1] | Quasi-orthogonal (can be cleaved under some conditions)[2][7] |
Note on Quantitative Stability: While precise, universally applicable half-lives are difficult to establish due to substrate and condition dependency, some semi-quantitative data has been reported. For instance, the Boc group can exhibit approximately 10% cleavage after 4 hours in a solution of acetonitrile/water containing 0.1% TFA.[8] Fmoc removal is typically rapid, often complete within minutes using a standard 20% piperidine in DMF solution.[9][8]
Deprotection Mechanisms: A Visual Guide
Understanding the cleavage mechanisms is crucial for predicting potential side reactions and optimizing conditions.
Caption: Cleavage mechanisms of Boc, Fmoc, and Cbz protecting groups.
Experimental Protocols for Deprotection
The following protocols provide detailed, step-by-step methodologies for the removal of each protecting group. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
The Boc group is cleaved under anhydrous acidic conditions, which proceed via the formation of a stable tert-butyl cation.[10]
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M solution).
-
Add TFA to the solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[4][11]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Rationale: The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time and avoid potential side reactions from prolonged exposure to strong acid.
-
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ to neutralize the remaining acid.
-
Causality: This step is crucial to quench the reaction and remove the highly acidic TFA, which can cause degradation of the desired product.
-
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine as its trifluoroacetate salt.
Protocol 2: Fmoc Deprotection using Piperidine
The Fmoc group is cleaved under basic conditions via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[9] The acidic proton on the fluorenyl ring is abstracted by a base, leading to β-elimination.
Materials:
-
Fmoc-protected substrate
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add the piperidine/DMF solution to the substrate solution.
-
Stir the reaction at room temperature. Deprotection is often complete within 10-30 minutes.[9][13]
-
Rationale: The progress should be monitored as prolonged exposure to piperidine can lead to side reactions in sensitive substrates.
-
-
Upon completion, the reaction mixture can often be taken to the next step directly, or the solvent can be removed under reduced pressure. The dibenzofulvene byproduct is typically scavenged by the excess piperidine.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
The Cbz group is removed by catalytic hydrogenolysis, a mild reduction method that cleaves the benzylic C-O bond.[5][6]
Materials:
-
Cbz-protected substrate
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source or a hydrogen donor like ammonium formate for transfer hydrogenolysis.
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent such as MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the substrate).
-
Causality: Pd/C is a heterogeneous catalyst that facilitates the addition of hydrogen across the C-O bond. It is pyrophoric and should be handled with care.
-
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenator at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature for 1 to 24 hours.
-
Rationale: Vigorous stirring is necessary to ensure good contact between the substrate in solution, the solid catalyst, and the hydrogen gas.
-
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: The Celite pad prevents the fine palladium particles from passing through, which could contaminate the product.
-
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Orthogonal Synthesis Workflow: A Conceptual Diagram
The true utility of these protecting groups is demonstrated in a multi-step synthesis requiring sequential deprotection.
Caption: A conceptual workflow for the sequential orthogonal deprotection of Fmoc, Cbz, and Boc groups.
Conclusion
The selection of a carbamate protecting group is a strategic decision that profoundly influences the efficiency and outcome of a synthetic campaign. The Boc, Cbz, and Fmoc groups offer a powerful and versatile triad, with their mutual orthogonality enabling the synthesis of highly complex molecules. A thorough understanding of their respective stabilities, cleavage mechanisms, and the nuances of their deprotection protocols, as outlined in this guide, is essential for any researcher, scientist, or drug development professional aiming to master the art of chemical synthesis.
References
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2020). Boc deprotection of [[921|BocPhePheOEt]]. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
In situ Fmoc removal. (n.d.). Green Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
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- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
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- 13. researchgate.net [researchgate.net]
A Comparative Guide: Validating Boc Protection with TLC and NMR Spectroscopy
<
In the landscape of modern organic synthesis, particularly in peptide and pharmaceutical development, the strategic use of protecting groups is fundamental. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone for the temporary masking of primary and secondary amines.[1][2][3] Its widespread use stems from its robustness under many reaction conditions and, crucially, its susceptibility to cleavage under mild acidic conditions.[1][4] However, the success of any synthetic step hinges on the reliable confirmation that the desired transformation has occurred.
This guide provides an in-depth comparison of two of the most common and accessible analytical techniques for validating the successful protection of an amine with a Boc group: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, provide field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers to make informed decisions for reaction monitoring.
The Boc Protection Reaction: A Shift in Physicochemical Properties
The reaction itself involves treating an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[1][2][5] This reaction fundamentally alters the amine's character in two ways that are critical for analytical validation:
-
Polarity Change: The free amine, with its N-H bonds, is relatively polar and capable of hydrogen bonding. Upon protection, the polar N-H group is replaced by the bulky, nonpolar (greasy) tert-butyl group. This leads to a significant decrease in the molecule's overall polarity.
-
Structural Change: A new structural motif is introduced—the carbamate linkage and the nine equivalent protons of the tert-butyl group. Concurrently, the proton(s) attached to the starting amine's nitrogen atom are removed.
These two changes are precisely what TLC and ¹H NMR spectroscopy are designed to detect.
Technique 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly sensitive qualitative technique used to monitor the progress of a reaction by separating components of a mixture based on their polarity.[6][7][8][9]
The Principle of Separation
In a typical setup using a silica gel plate (a polar stationary phase), a solvent system (the mobile phase) travels up the plate via capillary action.[7][10] As the solvent moves, it passes over the spotted sample, initiating a competition: the polar silica gel attempts to adsorb and hold the compounds in place, while the mobile phase tries to dissolve them and carry them up the plate.[8]
-
Polar compounds , like the starting amine, have a strong affinity for the polar silica gel. They adsorb strongly and are moved only slightly by the mobile phase, resulting in a low Retention Factor (Rƒ) value.
-
Nonpolar compounds , like the desired Boc-protected product, interact weakly with the silica gel and are more soluble in the typically less-polar mobile phase. They travel further up the plate, resulting in a higher Rƒ value.
Successful Boc protection is therefore visualized on a TLC plate as the disappearance of the starting material spot (low Rƒ) and the appearance of a new product spot (higher Rƒ).[11]
Visualization: Making the Invisible, Visible
Since most amines and their Boc-protected counterparts are colorless, a visualization method is required.[8]
-
UV Light (254 nm): If the compounds contain a UV-active chromophore (e.g., an aromatic ring), they will appear as dark spots on a fluorescent TLC plate.[6][8]
-
Staining: For compounds that are not UV-active, chemical stains are indispensable.
-
Ninhydrin: This is an exceptionally useful stain in this context. Ninhydrin reacts with primary and secondary amines to produce a deeply colored purple or blue spot (known as Ruhemann's purple).[12][13][14] Critically, it does not react with the protected carbamate. Therefore, a successful reaction will show a starting material spot that stains purple with ninhydrin, while the product spot does not.
-
Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with many functional groups that can be oxidized, including the carbamate product. It provides a way to visualize the product spot if it's not UV-active.
-
Technique 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While TLC provides a quick qualitative check, ¹H NMR spectroscopy offers definitive, quantitative structural confirmation. It provides a detailed picture of the molecule's hydrogen environments.
The Principle of Structural Elucidation
When validating a Boc protection, the ¹H NMR spectrum provides several unambiguous signposts of success:
-
Appearance of the tert-Butyl Singlet: The most telling signal is the appearance of a large, sharp singlet integrating to nine protons. This peak, characteristic of the nine equivalent methyl protons of the Boc group, typically appears in a relatively clear region of the spectrum, between 1.4-1.5 ppm .[15]
-
Disappearance of the N-H Signal: The proton(s) on the nitrogen of the starting amine, which can appear as a broad signal over a wide chemical shift range, will be absent in the product spectrum.[15]
-
Shifts in Adjacent Protons: Protons on carbons adjacent to the nitrogen (α-protons) will experience a change in their chemical environment upon protection and will typically shift to a different position in the spectrum.
A clean ¹H NMR spectrum showing the characteristic 9H singlet and the absence of the starting amine's signals is considered strong evidence of a successful reaction and a pure product.[16]
Head-to-Head Comparison: TLC vs. NMR
| Feature | Thin-Layer Chromatography (TLC) | ¹H Nuclear Magnetic Resonance (NMR) |
| Information | Qualitative (Reaction progress, purity check)[6][7] | Quantitative & Structural (Definitive structure, purity, ratios)[16][17] |
| Speed | Very Fast (5-15 minutes per analysis)[8] | Slower (Requires sample prep, acquisition, and processing) |
| Cost | Low (Inexpensive plates, solvents, and chambers)[9] | High (Requires expensive spectrometer and deuterated solvents) |
| Sensitivity | High (can detect microgram quantities)[8] | Lower (typically requires 5-10 mg of sample)[15] |
| Expertise | Low barrier to entry, easy to learn. | Requires significant expertise for operation and data interpretation. |
| Key Indicator | Appearance of a new, higher Rƒ spot and disappearance of the starting material spot.[11] | Appearance of a large 9H singlet around 1.4-1.5 ppm.[15] |
| Best Use Case | Rapidly monitoring reaction progress at multiple time points.[10] | Final confirmation of product identity and purity after workup. |
Experimental Protocols
Workflow for Boc Protection Validation
The following diagram illustrates the complementary use of TLC and NMR in a typical synthetic workflow.
Protocol 1: Monitoring Boc Protection by TLC
This protocol is designed for the rapid, qualitative assessment of reaction progress.
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for Starting Material, "C" for Co-spot, and "RXN" for the reaction mixture.
-
Spotting:
-
Dissolve a tiny amount of the starting amine in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution in the "SM" lane and the "C" lane.
-
Take a small aliquot from the reaction mixture (a drop on the end of a glass rod) and dilute it in a small vial with ethyl acetate. Spot this diluted mixture in the "C" lane (directly on top of the SM spot) and in the "RXN" lane.
-
-
Development: Place the TLC plate in a closed chamber containing a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots.
-
Prepare a ninhydrin stain solution. Dip the plate in the stain and then gently heat it with a heat gun until colored spots appear. The starting amine should appear as a distinct purple spot.[12][13]
-
Protocol 2: Validating Boc Protection by ¹H NMR
This protocol provides definitive structural confirmation of the purified product.
-
Sample Preparation: Weigh approximately 5-10 mg of the purified, dry product. Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (CDCl₃ is common) in a clean, dry vial. Transfer the solution to an NMR tube.[15]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer and follow the instrument's instructions for locking, shimming, and tuning.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[15]
-
Integrate all peaks.
-
Confirm the presence of a singlet at ~1.4-1.5 ppm with an integration value corresponding to nine protons (or a multiple thereof).
-
Verify the absence of the starting amine's characteristic signals.
-
Conclusion and Best Practices
TLC and NMR are not mutually exclusive; they are powerful complementary tools. TLC is the fast, cost-effective workhorse for real-time reaction monitoring, allowing chemists to quickly determine the optimal reaction time and avoid unnecessary extensions or premature workups.[18] NMR, on the other hand, is the gold standard for final validation, providing unequivocal structural proof and a reliable assessment of purity for the isolated product.[17]
By leveraging the strengths of both techniques—using TLC for its speed during the reaction and NMR for its structural detail after—researchers can confidently and efficiently advance their synthetic campaigns, ensuring the integrity of their materials for subsequent steps in drug discovery and development.
References
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Thin Layer Chromatography - Chemistry Teaching Labs. (n.d.). University of York. Retrieved January 16, 2026, from [Link]
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Aryal, S. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved January 16, 2026, from [Link]
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Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved January 16, 2026, from [Link]
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Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 16, 2026, from [Link]
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Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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Mechanism of the ninhydrin reaction. (n.d.). Missouri S&T Chemistry Department. Retrieved January 16, 2026, from [Link]
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Ninhydrin Test. (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link]
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Ninhydrin – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved January 16, 2026, from [Link]
-
Boumoud, T., et al. (2019). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 24(18), 3249. Retrieved January 16, 2026, from [Link]
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of a novel Boc-protected dipeptide for its anticancer activity. Der Pharma Chemica, 3(3), 174-188. Retrieved January 16, 2026, from [Link]
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Having great trouble with a Boc-protection reaction. (2019). Reddit. Retrieved January 16, 2026, from [Link]
-
Report the TLC analysis from the reaction vessel and of your product in a table format. (2023). Brainly.com. Retrieved January 16, 2026, from [Link]
-
Having great trouble with a Boc-protection reaction. (2019). Reddit. Retrieved January 16, 2026, from [Link]
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Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
NMR and TLC is having a disagreement. (2020). Reddit. Retrieved January 16, 2026, from [Link]
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How To Run A Reaction: Diagnosis: Analysis II. (n.d.). University of Rochester Chemistry Department. Retrieved January 16, 2026, from [Link]
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how to do TLC plates and N-boc deprotection. (2021). YouTube. Retrieved January 16, 2026, from [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]
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BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 16, 2026, from [Link]
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Reactions that Work: Boc Protection. (2012). Chemtips. Retrieved January 16, 2026, from [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved January 16, 2026, from [Link]
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How to confirm BOC deprotection by TFA? (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
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Chemical shifts. (n.d.). University of Potsdam. Retrieved January 16, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23933-23941. Retrieved January 16, 2026, from [Link]
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Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. (2017). ACS Central Science, 3(3), 180-186. Retrieved January 16, 2026, from [Link]
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Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. (2022). Langmuir, 38(2), 794-805. Retrieved January 16, 2026, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Boc Deprotection Efficiency
Introduction: Beyond a Simple Cleavage
In the intricate world of multi-step organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1][2][3] Its widespread use is a testament to its robustness under various conditions and its predictable, acid-labile nature. However, the apparent simplicity of its removal belies a complex interplay of kinetics, reagent choice, and potential side reactions that can significantly impact the final yield and purity of the target molecule.
Achieving quantitative deprotection—not just "complete" by a qualitative measure, but truly >99.5% efficient—is paramount. Incomplete deprotection at any step of a 20-residue peptide synthesis, for instance, leads to a cascade of deletion sequences that are often difficult to separate from the desired product. This guide provides a comprehensive framework for understanding, controlling, and, most importantly, quantifying the efficiency of Boc deprotection. We will delve into the mechanistic underpinnings, compare analytical methodologies, provide actionable protocols, and troubleshoot common pitfalls, ensuring your synthesis proceeds with the highest possible fidelity.
The Mechanism: An Acid-Catalyzed Cascade
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-understood, multi-step mechanism.[3][4] The choice of acid, its concentration, and the reaction environment are critical levers that control the rate and outcome of this cascade.
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][3][5] This step renders the Boc group highly unstable.
-
Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is the rate-limiting step and results in the formation of two key species: an unstable carbamic acid and a highly stable, planar tert-butyl cation.[2][4]
-
Decarboxylation & Liberation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free, unmasked amine.[3][5] Simultaneously, the reactive tert-butyl cation is released into the reaction milieu. Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt.[3][4]
The generation of the electrophilic tert-butyl cation is the primary source of side reactions, a critical point we will address in detail.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | - Insufficient reaction time. - Deprotection reagent concentration is too low. - Steric hindrance around the Boc group. | - Increase reaction time based on your quantitative data. [8] - Increase TFA concentration or switch to a stronger acid like 4M HCl/dioxane. - Consider thermal deprotection for highly hindered substrates. |
| Side Product Formation (Detected by MS/HPLC) | - Inadequate scavenging of the t-butyl cation. - Presence of highly nucleophilic residues (Trp, Met). | - Review your scavenger cocktail. Ensure TIS, water, and/or EDT are present, especially for Trp- or Met-containing sequences. [6][9] - Lower the reaction temperature to reduce the rate of side reactions. |
| Loss of Other Acid-Labile Groups | - Deprotection conditions are too harsh. - The orthogonal protection scheme is not robust enough. | - Reduce TFA concentration and/or reaction time. - Switch to a milder deprotection method (e.g., aqueous phosphoric acid). [10] - Re-evaluate your synthesis strategy; consider using the Fmoc/tBu strategy which offers better orthogonality for acid-sensitive residues. [2] |
Conclusion
The quantitative analysis of Boc deprotection efficiency is not merely an academic exercise; it is a fundamental component of robust process control in chemical synthesis. By understanding the underlying mechanism, carefully selecting reagents and scavengers, and employing precise analytical techniques like RP-HPLC, researchers can move beyond assumptions of "completeness." This data-driven approach allows for the systematic optimization of reaction conditions, leading to higher yields, improved purity, and a more reliable synthetic outcome. The protocols and insights provided herein serve as a validated starting point for any scientist seeking to master this critical step in their synthetic workflow.
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Boc Protection - Common Conditions. organic-chemistry.org. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Figshare. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Center for Biotechnology Information. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
How To: Measure and Optimize the Removal of Mmt Protecting Groups. Biotage. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH National Center for Biotechnology Information. [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. [Link]
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Boc deprotection conditions tested. ResearchGate. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Royal Society of Chemistry. [Link]
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-
Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]
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Protecting Groups. University of Wisconsin-Madison. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Tert-butyl Hydroxy(methyl)carbamate
This document provides a comprehensive, step-by-step guide for the proper disposal of tert-butyl hydroxy(methyl)carbamate (CAS No. 19689-97-5), a chemical intermediate common in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed to provide clarity and rationale, empowering researchers to manage chemical waste with confidence and precision.
Hazard Profile and Chemical Assessment
Understanding the inherent risks of a substance is the foundation of its safe management. This compound is classified with several hazards that necessitate careful handling and disposal.
GHS Hazard Classification:
According to aggregated GHS information, this compound presents multiple hazards.[1] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] The causality for these classifications lies in the chemical's reactivity and its ability to interact with biological tissues upon contact.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
These hazards dictate that direct contact must be avoided at all times and that waste must be handled in a way that prevents accidental exposure or release into the environment.
Regulatory Framework for Carbamate Waste
Carbamate-containing wastes are subject to stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Wastes generated from the production of carbamates are often listed as hazardous wastes (e.g., K156, K157, K158 wastes).[4]
While this compound as a discarded commercial chemical product is not explicitly listed with a "U" or "P" code, the principle of responsible waste management dictates that it should be treated as a hazardous waste due to its characteristic hazards (irritant, acutely toxic). The EPA provides for the use of the best demonstrated available technologies (BDAT) for treating carbamate wastes, which often involves controlled incineration.[5][6] All disposal activities must be conducted through a licensed hazardous waste disposal company and in accordance with federal, state, and local regulations.[6][7]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The choice of PPE is a direct response to the identified hazards of skin/eye irritation and potential respiratory effects.
-
Eye Protection : Wear safety goggles with side-shields or a face shield.[2] Standard laboratory safety glasses are insufficient.
-
Hand Protection : Use chemical-impermeable gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[8]
-
Body Protection : A lab coat or impervious clothing is required to prevent skin contact.[2]
-
Respiratory Protection : When handling powders or generating aerosols, or when working outside of a certified chemical fume hood, a suitable respirator (e.g., NIOSH-approved P95 or better) is necessary.[2][8]
Step-by-Step Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Designate a Waste Container : Use only a properly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly-sealing lid.
-
Labeling : The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." The hazard characteristics (e.g., "Toxic," "Irritant") should also be clearly marked.
-
Collection :
-
Collect all waste, including residual amounts of the pure chemical and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), in this designated container.
-
Do NOT mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.[9]
-
Keep the waste container closed at all times except when adding waste.
-
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.[6] This location should be clearly marked as a satellite accumulation area for hazardous waste.
Disposal Pathway Decision Framework
The following workflow provides a logical pathway for managing waste generated from this compound.
Caption: Decision workflow for managing this compound waste.
Decontamination Procedures
Effective decontamination is essential to prevent cross-contamination and accidental exposure.
-
Equipment : Non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by rinsing with a suitable solvent like methanol or acetone in a chemical fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Surfaces : Decontaminate work surfaces by wiping with a cloth dampened with alcohol or a suitable solvent.[2][9] All cleaning materials must be disposed of as hazardous waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.[6]
-
Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 3.
-
Containment : Prevent the spill from spreading or entering drains.[3][6]
-
Cleanup :
-
Decontaminate : Clean the spill area as described in Section 6.
-
Report : Report the incident according to your institution's environmental health and safety (EHS) policies.
References
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- Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE - ChemicalBook. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8393568_EN.htm]
- tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate-SDS-MedChemExpress. [URL: https://www.medchemexpress.
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Navigating the Safe Handling of Tert-butyl Hydroxy(methyl)carbamate: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Tert-butyl hydroxy(methyl)carbamate, a key reagent in synthetic chemistry, requires a nuanced understanding to ensure its safe handling, storage, and disposal. This guide moves beyond a simple checklist, offering a procedural and logical framework to empower you with the knowledge to manage this chemical with confidence and control. Our goal is to provide value beyond the product, building a foundation of trust through a commitment to comprehensive safety and operational excellence.
Hazard Profile and Risk Assessment: Understanding "Why"
This compound is classified with the following hazards: it causes skin irritation, serious eye irritation, and may cause respiratory irritation. There is also a potential for it to be harmful if swallowed. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Understanding these risks is the first step in mitigating them. The tert-butyl protecting group and the carbamate functionality are generally stable, but the compound is a fine powder that can become airborne, increasing the risk of inhalation and contamination of surfaces.
A thorough risk assessment should precede any handling of this compound. Consider the quantity being used, the frequency of handling, and the specific manipulations to be performed (e.g., weighing, dissolution, reaction quenching). This assessment will dictate the necessary level of engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific task and associated risks.[1][2] Engineering controls, such as fume hoods, are the first line of defense, with PPE serving as a critical final barrier.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles when there is a significant splash hazard. | Protects against airborne powder and splashes of solutions containing the compound, which can cause serious eye irritation. |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consider thicker gloves like butyl rubber. Inspect gloves for any signs of degradation or puncture before use. Lab Coat: A standard, long-sleeved lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Nitrile gloves offer good resistance to splashes of a wide range of chemicals.[3] Carbamates can potentially be absorbed through the skin, making a consistent barrier essential. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. If weighing larger quantities outside of a containment hood or if dust is generated, a NIOSH-approved N95 respirator or higher is necessary to prevent respiratory tract irritation. | The primary inhalation risk comes from the fine powder form of the compound. A fume hood effectively captures and exhausts airborne particles.[4] In its absence, respiratory protection is crucial. |
Operational Plan: From Receipt to Reaction
A structured workflow is essential for minimizing exposure and preventing contamination.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from strong oxidizing agents. Dating the container upon arrival helps track its age and ensure it is used within its recommended shelf life.
Handling and Weighing Protocol
Due to its fine powder nature, specific precautions are necessary during handling, especially weighing.
-
Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood or a powder containment hood.[6] Cover the work surface with disposable bench paper to facilitate easy cleanup in case of a spill.[6]
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing:
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling: After handling, wipe down the spatula and any other equipment with a damp cloth. Decontaminate the work area by wet cleaning methods.[6] Wash hands thoroughly after removing gloves.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed plan is critical for a safe and effective response.[7]
Spill Response
For a minor spill of solid this compound:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with soap and water.[8]
-
Dispose: All cleanup materials should be placed in a sealed, labeled hazardous waste container for proper disposal.
Below is a workflow for handling a chemical spill:
Caption: Workflow for a minor chemical spill response.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not just a regulatory requirement but a cornerstone of responsible science.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., absorbent from spills, contaminated gloves) in a clearly labeled, sealed, and compatible hazardous waste container.[9]
-
Liquid Waste: Unused solutions of the compound should be collected in a separate, labeled hazardous waste container designated for non-halogenated organic waste, unless mixed with halogenated solvents. Do not mix with incompatible waste streams.
Treatment and Disposal
The recommended method for the disposal of carbamate-containing waste is incineration by a licensed hazardous waste disposal facility.[9] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Never dispose of this compound down the drain or in regular trash.[10] All waste containers must be clearly labeled with the full chemical name and associated hazards. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
The logical flow for waste disposal is outlined below:
Caption: Decision workflow for proper chemical waste disposal.
By adhering to these detailed protocols, you not only ensure your personal safety and that of your colleagues but also uphold the principles of scientific integrity and environmental stewardship.
References
-
How to Choose PPE for Chemical Work. (2025, October 23). Hazchem Safety. Retrieved from [Link]
-
How To Choose The Right PPE For Chemical Handling. (n.d.). Hazchem Safety. Retrieved from [Link]
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Selecting and Using PPE: Best Practices for Chemical Safety. (2025, September 8). Chemscape. Retrieved from [Link]
-
Personal Protective Equipment Guide Choosing Chemical Resistant PPE. (n.d.). EPA. Retrieved from [Link]
-
Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of Washington, Environment, Health & Safety. Retrieved from [Link]
-
Handling and Storing Chemicals. (n.d.). Lab Manager. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire. Retrieved from [Link]
-
Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. hazchemsafety.com [hazchemsafety.com]
- 2. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Decontamination [fao.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
